2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-bromo-3-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIVDPHEUDUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Introduction: A Versatile Brominated Imidazole Building Block
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS No: 852180-96-2) is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its structure, featuring a brominated imidazole core, a carboxylic acid functional group, and a methyl-substituted nitrogen, provides multiple reactive sites for chemical modification. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules, while the bromine atom offers a reactive handle for functionalization, particularly through metal-catalyzed cross-coupling reactions.[3] The carboxylic acid group enables the formation of amide bonds or esterification, further expanding its synthetic utility in the development of novel pharmaceuticals and agrochemicals.[3]
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed for researchers and drug development professionals, offering not only a summary of key data but also detailed, field-proven methodologies for the experimental determination of these properties. The rationale behind each protocol is explained to ensure a deep understanding of the principles at play, fostering scientific integrity and reproducibility.
Core Physicochemical Properties
The physical characteristics of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence choices regarding reaction solvents, purification strategies, formulation, and ultimately, bioavailability. The key properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid are summarized below.
| Property | Value | Source / Method |
| CAS Number | 852180-96-2 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 205.01 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥95% | [1][2] |
| Melting Point | Data not experimentally reported. See Protocol 3.1. | - |
| Solubility | Data not experimentally reported. See Protocol 3.2. | - |
| pKa | Data not experimentally reported. See Protocol 3.3. | - |
| LogP (Predicted) | 0.89 | [1] |
| Monoisotopic Mass | 203.95345 Da | [4] |
Experimental Methodologies for Property Determination
The following sections detail robust protocols for determining the essential physical properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. The methodologies are designed to be self-validating, providing researchers with reliable and reproducible results.
Melting Point Determination
Expertise & Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[5] Therefore, accurate determination is crucial for quality control of synthesized material. The described protocol utilizes a slow heating rate near the expected melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for accuracy.
Experimental Protocol:
-
Sample Preparation: Finely crush a small amount of the solid compound on a clean, dry surface. Tap the open end of a capillary tube into the powder to collect a sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
-
Rapid Approximation (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute) to quickly determine a rough range.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximated melting point. Prepare a new sample and heat at a medium rate until the temperature is ~15°C below the expected melting point.
-
Slow Heating Phase: Reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate reading.[6]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[6]
-
Validation: Repeat the determination at least twice. Consistent results validate the measurement.
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Expertise & Causality: Solubility is a critical parameter in drug development, directly impacting formulation, dissolution, and bioavailability. For synthetic chemists, it dictates the choice of solvents for reactions and purification. The structure of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is amphoteric. The carboxylic acid moiety (-COOH) is acidic and is expected to be deprotonated and thus solubilized in aqueous base (e.g., NaOH). The imidazole ring contains a basic nitrogen atom that can be protonated in aqueous acid (e.g., HCl), which would also enhance aqueous solubility. The overall molecule has significant organic character, suggesting solubility in polar organic solvents.
Experimental Protocol:
-
Setup: Arrange and label five test tubes.
-
Sample Addition: Add approximately 10 mg of the compound to each test tube.
-
Solvent Addition: Add 1 mL of the following solvents to the respective tubes:
-
Tube 1: Deionized Water
-
Tube 2: 1 M Hydrochloric Acid (HCl)
-
Tube 3: 1 M Sodium Hydroxide (NaOH)
-
Tube 4: Methanol (MeOH)
-
Tube 5: Dimethyl Sulfoxide (DMSO)
-
-
Mixing: Vigorously agitate each tube for 30-60 seconds.
-
Observation: Observe and record whether the solid dissolves completely, partially, or not at all. A compound is generally considered "soluble" if >10 mg dissolves in 1 mL of solvent.
-
Interpretation:
-
Solubility in NaOH but not water indicates an acidic compound.[7]
-
Solubility in HCl but not water indicates a basic compound.
-
Solubility in water suggests a polar, low molecular weight compound.
-
Solubility in organic solvents like MeOH or DMSO indicates suitability for use in organic reactions.
-
Caption: Decision tree for interpreting solubility test results.
Acidity Constant (pKa) Determination
Expertise & Causality: The pKa value is a quantitative measure of a compound's acidity or basicity. It is essential for understanding a molecule's ionization state at a given pH, which profoundly affects its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug development.[8] 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid possesses two ionizable groups: the carboxylic acid (acidic) and the imidazole ring (the sp² nitrogen is basic). Therefore, it will have at least two pKa values. Potentiometric titration is a reliable method to determine these values by monitoring the pH change of a solution upon the addition of a titrant. The midpoint of the buffer regions on the titration curve corresponds to the pKa values.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 20-50 mg of the compound and dissolve it in a suitable solvent system (e.g., 20-50 mL of a 1:1 methanol/water mixture to ensure solubility).
-
Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10) and place the electrode in the sample solution.
-
Titration: Begin stirring the solution. Titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL) from a burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show buffer regions. The pKa values are determined from the pH at the half-equivalence points (i.e., the pH when half of the acidic or basic group has been neutralized). The first derivative of the plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.
Spectroscopic Characterization
Expertise & Causality: Spectroscopic analysis provides unambiguous confirmation of a molecule's structure and identity. Each technique offers complementary information.
-
Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern. For this compound, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] This results in a characteristic "M" and "M+2" peak pattern of nearly equal intensity for the molecular ion and any bromine-containing fragments, providing definitive evidence for the presence of a single bromine atom.[10] Predicted collision cross-section data can further aid in structural confirmation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: Expect to see a singlet for the N-methyl protons (~3.5-4.0 ppm), a singlet for the lone proton on the imidazole ring (C4-H, ~7.5-8.0 ppm), and a very broad signal for the carboxylic acid proton (>10 ppm), which may not be observed in some solvents due to exchange.
-
¹³C NMR: Expect five distinct signals corresponding to the five carbon atoms in the molecule (N-methyl, C2, C4, C5, and the carboxyl carbon).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
-
Carboxylic Acid: A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1700-1725 cm⁻¹.
-
Imidazole Ring: C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
-
C-Br Bond: A stretch typically appearing in the fingerprint region below 600 cm⁻¹.
-
References
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CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | Chemsrc. Chemsrc.com. [Link]
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2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid - Amerigo Scientific. Amerigo Scientific. [Link]
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Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 - PubChem. PubChem. [Link]
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An Assessment of Theoretical Protocols for Calculation of the pKa Values of the Prototype Imidazolium Cation | Request PDF - ResearchGate. ResearchGate. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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experiment 1 determination of solubility class. umu.edu.iq. [Link]
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Chemistry Lab Report 4 | PDF | Solubility | Carboxylic Acid - Scribd. Scribd. [Link]
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2-bromo-1-methyl-1h-imidazole-5-carboxylic acid - PubChemLite. PubChemLite. [Link]
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. uobabylon.edu.iq. [Link]
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A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid: A Versatile Scaffold for Chemical Innovation
This guide provides an in-depth examination of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemistry, and materials science. We will explore its fundamental chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile synthetic intermediate.
Introduction and Significance
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS No: 852180-96-2) is a substituted imidazole derivative that features three key functional groups: a methylated imidazole core, a bromine atom at the 2-position, and a carboxylic acid at the 5-position.[1][2] This specific arrangement of functionalities makes it a highly valuable precursor in synthetic chemistry.
The imidazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals due to its ability to engage in various biological interactions.[3] The strategic placement of a bromine atom provides a reactive handle for sophisticated chemical modifications, most notably metal-catalyzed cross-coupling reactions.[3] Simultaneously, the carboxylic acid group offers a convenient site for derivatization, such as the formation of amides or esters, allowing for the systematic exploration of chemical space in drug discovery and agrochemical development.[3]
Chemical Structure and IUPAC Nomenclature
The precise chemical identity of a molecule is foundational to all scientific investigation. The structure and naming conventions for this compound are detailed below.
IUPAC Name: 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.[4]
Common Alias: 2-bromo-3-methylimidazole-4-carboxylic acid.[2][4]
Caption: Chemical Structure of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is provided below. These parameters are critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 852180-96-2 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 205.01 g/mol | [1][2] |
| Monoisotopic Mass | 203.95345 Da | [4] |
| Purity (Typical) | ≥95% | [1] |
| Predicted XlogP | 0.9 | [4] |
| InChI Key | YFIVDPHEUDUMMF-UHFFFAOYSA-N | [4] |
| SMILES | CN1C(=CN=C1Br)C(=O)O | [4] |
Synthesis and Reactivity: A Chemist's Perspective
The utility of a building block is defined by its accessibility and predictable reactivity. This compound is typically synthesized via electrophilic bromination of its non-halogenated precursor.
Causality in Synthesis: The choice of a brominating agent is critical. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred in laboratory and industrial settings. This is because NBS is a solid, making it easier and safer to handle than liquid bromine. Furthermore, NBS provides a controlled, slow release of electrophilic bromine, which helps to minimize side reactions and improve the selectivity for the desired 2-bromo isomer, leading to higher purity and yield. The reaction is typically performed in an organic solvent like chloroform or acetonitrile.[3][5]
Caption: Generalized workflow for the synthesis of the title compound.[5]
Reactivity Insights: The true power of this molecule lies in its orthogonal reactive sites. The bromine atom and the carboxylic acid can be addressed with high selectivity.
-
The C2-Bromine Handle: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the direct installation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for building molecular complexity.
-
The C5-Carboxylic Acid: This functional group is readily converted into amides, esters, or acid chlorides. Amide coupling, in particular, is a cornerstone of medicinal chemistry for linking molecular fragments and modulating physicochemical properties like solubility and cell permeability.
Applications in Research and Drug Development
The unique structural features of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid make it a valuable starting material for synthesizing a diverse range of target molecules.
-
Pharmaceutical Intermediates: The imidazole core is a key pharmacophore in many drugs. This compound serves as an intermediate in the synthesis of novel therapeutic agents.[6] For instance, derivatives of related brominated imidazoles are being investigated for their potential as antimicrobial and antifungal agents, with some showing potent activity against resistant pathogens like MRSA and Candida albicans.[6][7] Molecular docking studies suggest that such compounds may act by inhibiting critical bacterial enzymes like FtsZ, which is involved in cell division.[6][7]
-
Agrochemicals: The esterified form of this molecule has been described as a precursor to potent herbicidal ingredients.[3] The imidazole scaffold is common in agrochemicals, contributing to properties like enzyme inhibition.
-
Systematic Library Synthesis: The dual reactivity allows for a divergent synthetic approach. One can first perform a cross-coupling reaction at the bromine position and then diversify the carboxylic acid, or vice-versa. This enables the rapid creation of compound libraries for high-throughput screening in drug discovery campaigns.
Caption: Relationship between structural features and applications.
Experimental Protocol: A Self-Validating System
To illustrate the practical utility of this compound, a representative protocol for amide bond formation is provided below. This protocol is designed to be self-validating, with clear steps and rationales.
Objective: Synthesize N-benzyl-2-bromo-1-methyl-1H-imidazole-5-carboxamide.
Materials:
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup (Inert Atmosphere): To a dry round-bottom flask under an argon atmosphere, add 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq).
-
Rationale: An inert atmosphere prevents atmospheric moisture from quenching the activated carboxylic acid intermediate.
-
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent that dissolves the reactants and reagents, facilitating a homogenous reaction.
-
-
Activation of Carboxylic Acid: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 20 minutes.
-
Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the activation.
-
-
Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Rationale: The nucleophilic amine attacks the activated ester, forming the desired amide bond. A slight excess of the amine ensures complete consumption of the limiting carboxylic acid.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Rationale: TLC provides a rapid and simple method to track the disappearance of starting material and the appearance of the product, ensuring the reaction is allowed to proceed to completion without unnecessary heating or extended reaction times.
-
-
Aqueous Workup: Quench the reaction by pouring it into water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Rationale: This step separates the desired product from the water-soluble DMF and excess reagents.
-
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid, while the brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: This removes all traces of water before solvent evaporation.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography separates the target compound from any side products or unreacted starting materials, yielding the pure amide.
-
Conclusion
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure, predictable reactivity at two distinct functional groups, and relevance to bioactive scaffolds make it an indispensable component in the modern synthetic chemist's toolbox. By understanding the causality behind its synthesis and application, researchers can leverage this versatile intermediate to construct novel molecules with tailored properties for a wide range of scientific applications.
References
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2-bromo-1-methyl-1h-imidazole-5-carboxylic acid - PubChemLite . PubChem. Available at: [Link]
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2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid - Amerigo Scientific . Amerigo Scientific. Available at: [Link]
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2-Bromo-1-methyl-1h-imidazole-5-carboxylic acid - CAS:852180-96-2 - Sunway Pharm Ltd . Sunway Pharm Ltd. Available at: [Link]
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A review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . World Journal of Pharmaceutical Research. Available at: [Link]
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CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | Chemsrc . Chemsrc.com. Available at: [Link]
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Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 - PubChem . PubChem. Available at: [Link]
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC - NIH . National Institutes of Health. Available at: [Link]
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Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives . Wiley Online Library. Available at: [Link]
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2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid CAS number 852180-96-2
An In-Depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS 852180-96-2)
Authored by a Senior Application Scientist
Foreword: The Strategic Value of a Bifunctional Imidazole Building Block
In the landscape of modern medicinal chemistry, the imidazole ring stands as a "privileged structure," a recurring motif in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone of drug design.[2] This guide focuses on a particularly strategic derivative: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. The strategic value of this molecule lies in its orthogonal reactivity. It possesses two key functional handles: a bromine atom at the C2 position, primed for a variety of metal-catalyzed cross-coupling reactions, and a carboxylic acid at the C5 position, ready for amide bond formation or other derivatizations.[3] This bifunctionality allows for the systematic and divergent synthesis of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and development. This document provides an in-depth examination of its properties, a robust synthetic pathway, and its vast potential in chemical synthesis.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective application in synthesis. The key characteristics of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid are summarized below.
| Property | Value | Source/Rationale |
| CAS Number | 852180-96-2 | [4] |
| Molecular Formula | C₅H₅BrN₂O₂ | [4] |
| Molecular Weight | 205.01 g/mol | [4] |
| IUPAC Name | 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid | - |
| Appearance | White to off-white solid (Predicted) | Based on similar compounds[5] |
| Purity | ≥95% (Typical commercial grade) | [4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from structure |
Predicted Spectroscopic Data
While a comprehensive experimental dataset is not publicly available, the following spectroscopic characteristics can be predicted based on fundamental principles of NMR and IR spectroscopy and analysis of related structures.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to be simple, featuring three key signals:
-
δ ~13.5 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. The chemical shift can vary with concentration and solvent.[6]
-
δ ~7.8 ppm (s, 1H): This singlet represents the proton at the C4 position of the imidazole ring.
-
δ ~3.8 ppm (s, 3H): This singlet is attributed to the methyl protons at the N1 position.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum would display five distinct signals:
-
δ ~162 ppm: The carbonyl carbon of the carboxylic acid.
-
δ ~140 ppm: The C2 carbon, deshielded due to its attachment to bromine and two nitrogen atoms.
-
δ ~128 ppm: The C4 carbon.
-
δ ~120 ppm: The C5 carbon, attached to the carboxylic acid group.
-
δ ~35 ppm: The N-methyl carbon.
-
-
Infrared (IR) Spectroscopy (ATR): The IR spectrum would be dominated by the carboxylic acid functional group.
-
2500-3300 cm⁻¹ (broad): A very broad O-H stretching vibration, characteristic of a hydrogen-bonded carboxylic acid dimer.[6]
-
~1710 cm⁻¹ (strong): A strong C=O stretching vibration of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
-
Synthesis and Mechanistic Rationale
While multiple synthetic routes to substituted imidazoles exist, a practical and scalable approach to 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid can be logically constructed from commercially available starting materials. The proposed pathway involves the initial construction of the methylated imidazole-5-carboxylate ester, followed by a regioselective bromination at the C2 position and subsequent saponification.
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol and Causality
Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-5-carboxylate
This step utilizes a variation of the van Leusen imidazole synthesis, a robust method for forming the imidazole core.[7]
-
Reaction Setup: To a stirred solution of ethyl isocyanoacetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.
-
Reagent Addition: Add N-methylformamide (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ester.
-
Causality: The use of a base like K₂CO₃ is crucial to deprotonate the α-carbon of ethyl isocyanoacetate, generating a key nucleophilic intermediate. N-methylformamide serves as the source for the C2-H and N1-CH₃ fragments of the imidazole ring. DMF is chosen as the solvent for its high boiling point and ability to dissolve the ionic intermediates.
Step 2: Synthesis of Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
This step involves a selective electrophilic bromination of the electron-rich imidazole ring.
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in acetonitrile (ACN).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. The organic layer is dried and concentrated. The crude product is often of sufficient purity for the next step or can be purified by a short silica gel plug.
-
Causality: The C2 position of the 1-methyl-imidazole ring is the most electron-rich and sterically accessible position, making it highly susceptible to electrophilic attack. NBS is an ideal brominating agent as it is an easy-to-handle solid and provides a source of electrophilic bromine (Br⁺). Acetonitrile is a suitable polar aprotic solvent for this transformation.
Step 3: Saponification to 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
The final step is a standard base-catalyzed hydrolysis of the ethyl ester.
-
Reaction Setup: Dissolve the brominated ester from Step 2 (1.0 eq) in a mixture of methanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Workup and Purification: Remove the methanol under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH ~3-4 with dilute hydrochloric acid (HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt. The final acidification step protonates the carboxylate to yield the desired carboxylic acid, which precipitates out of the aqueous solution due to its lower solubility.
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid stems from its two distinct reactive sites. This allows for selective and sequential modifications, making it a powerful scaffold for building molecular diversity.
Caption: Key reaction pathways for the title compound.
C2-Bromine: The Gateway to C-C and C-N Bond Formation
The bromine atom at the C2 position is the molecule's primary handle for diversification via palladium-catalyzed cross-coupling reactions.[3] This is a cornerstone of modern pharmaceutical synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl or heteroaryl groups. This is one of the most common methods for creating biaryl structures prevalent in kinase inhibitors and other drug classes.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click chemistry) or as part of the final pharmacophore.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the attachment of primary or secondary amines to the imidazole core. This is critical for modulating solubility, basicity, and receptor interactions.
-
Stille Coupling: Reaction with organostannanes provides another robust method for C-C bond formation, often with tolerance for a wide array of functional groups.
C5-Carboxylic Acid: The Anchor for Amide Scaffolding
The carboxylic acid is a versatile functional group, most commonly employed in the formation of amide bonds.
-
Amide Coupling: Using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI), the carboxylic acid can be readily coupled with a vast library of primary and secondary amines. This allows for the exploration of the "southern" region of the molecule, which is often critical for tuning pharmacokinetic properties and engaging with biological targets.
-
Esterification: The carboxylic acid can be converted to an ester, which can act as a prodrug or modulate the compound's lipophilicity.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for diversification or for use as a hydrogen bond donor.[8]
Conclusion and Future Outlook
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups—a cross-coupling-ready bromide and a coupling-ready carboxylic acid—provide a streamlined entry into complex chemical space. By leveraging the well-established and robust chemistries at both positions, research scientists can rapidly generate libraries of novel compounds for biological screening. This guide has provided a comprehensive overview of its properties, a logical and detailed synthetic protocol, and a clear outline of its reactivity. As the demand for novel, structurally diverse small molecules continues to grow, the utility and importance of such well-designed building blocks will only increase.
References
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Benchchem. 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | 145575-90-2.
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Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
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Molecules. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives.
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Benchchem. 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde.
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Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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ChemistrySelect. Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives.
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Sigma-Aldrich. 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7.
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Amerigo Scientific. 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
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PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
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BLD Pharm. 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride.
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Organic Chemistry Portal. Imidazole synthesis.
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ResearchGate. Synthesis of Novel N-Substituted Imidazolecarboxylic Acid Hydrazides as Monoamine Oxidase Inhibitors.
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PubChem. 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide.
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MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
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Google Patents. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
-
ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
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Journal of Chemical and Pharmaceutical Research. Synthesis and pharmacological evaluation of some substituted imidazoles.
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PubChem. 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine.
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PubChem. Sulfide (HS21-).
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PubChem. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate.
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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid from 1-methylimidazole
This in-depth technical guide provides a detailed, two-step synthetic pathway for the preparation of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 1-methylimidazole. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step protocol but also the underlying scientific principles that govern the reaction sequence.
Introduction
Substituted imidazoles are a cornerstone of many pharmaceutical compounds due to their diverse biological activities. The target molecule, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, possesses two key functional groups—a bromine atom and a carboxylic acid—at specific positions on the imidazole ring. This arrangement allows for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. The synthetic route described herein is designed for efficiency and regioselectivity, proceeding through a brominated intermediate to yield the desired product.
Overall Synthetic Strategy
The synthesis is achieved in two sequential steps, as illustrated in the workflow diagram below. The first step involves the regioselective bromination of 1-methylimidazole at the C2 position to yield 2-bromo-1-methyl-1H-imidazole. The second step is the introduction of a carboxylic acid group at the C5 position of the brominated intermediate.
Caption: Overall workflow for the synthesis.
Part 1: Synthesis of 2-bromo-1-methyl-1H-imidazole
The initial step focuses on the selective bromination of 1-methylimidazole. The C2 proton of N-alkyl imidazoles is the most acidic due to the inductive effect of the two adjacent nitrogen atoms, making it susceptible to deprotonation by a strong base.[1] This regioselectivity is the cornerstone of this synthetic step. The resulting lithiated intermediate is then quenched with a bromine source.
Reaction Mechanism
The reaction proceeds via a deprotonation-bromination sequence. A strong organolithium base, such as n-butyllithium (n-BuLi), is used to abstract the proton at the C2 position of 1-methylimidazole, forming a highly reactive 2-lithio-1-methylimidazole intermediate. This intermediate is then treated with a suitable electrophilic bromine source, such as carbon tetrabromide (CBr₄), to yield the desired 2-bromo-1-methyl-1H-imidazole.[2]
Caption: Reaction mechanism for the synthesis of 2-bromo-1-methyl-1H-imidazole.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methylimidazole | 82.10 | 8.21 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Carbon tetrabromide (CBr₄) | 331.63 | 36.5 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Ethyl acetate | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Initial Solution: Anhydrous THF (200 mL) and 1-methylimidazole (8.21 g, 0.10 mol) are added to the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Bromination: A solution of carbon tetrabromide (36.5 g, 0.11 mol) in 50 mL of anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL).
-
Washing and Drying: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-1-methyl-1H-imidazole as a pale yellow oil.
Part 2: Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
With the C2 position blocked by a bromine atom, the next most acidic proton is at the C5 position. This allows for a second regioselective deprotonation, followed by quenching with carbon dioxide to introduce the carboxylic acid group. This strategy is an application of directed metalation principles.
Reaction Mechanism
Similar to the first step, this transformation involves a deprotonation-carboxylation sequence. The 2-bromo-1-methyl-1H-imidazole is treated with a strong base, typically n-butyllithium, to generate a lithiated species at the C5 position. This organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to form a lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final product, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
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An In-Depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active compounds. This technical guide focuses on a specific, functionalized derivative: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid . As a Senior Application Scientist, this document is crafted to provide not just the fundamental data of this molecule but also to illuminate its synthetic utility and potential applications in contemporary research and drug development. We will delve into its chemical identity, plausible synthetic routes, and its strategic value as a chemical building block, grounding our discussion in established chemical principles and citing relevant literature to ensure scientific integrity.
Core Molecular Attributes
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered imidazole ring. The strategic placement of its functional groups—a bromine atom at the 2-position, a methyl group on one of the nitrogen atoms, and a carboxylic acid at the 5-position—renders it a highly valuable intermediate in organic synthesis.
The molecular formula of this compound is C5H5BrN2O2 and its molecular weight is approximately 205.01 g/mol [1]. The Chemical Abstracts Service (CAS) has assigned the number 852180-96-2 to this specific chemical entity.
Below is a table summarizing the key molecular identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid |
| Molecular Formula | C5H5BrN2O2 |
| Molecular Weight | 205.01 g/mol [1] |
| CAS Number | 852180-96-2 |
The structural arrangement of these functional groups provides distinct opportunities for chemical modification. The bromine atom is a versatile handle for cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methylated nitrogen influences the electronic properties and metabolic stability of the imidazole core.
Caption: 2D structure of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Physicochemical Properties and Characterization
While specific experimental data for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is not extensively reported in publicly available literature, we can infer its properties based on its structure and data from closely related analogues.
Expected Physicochemical Properties:
-
Appearance: Likely a solid at room temperature.
-
Solubility: The presence of the carboxylic acid group suggests some solubility in polar protic solvents like water and alcohols, especially at higher pH where the carboxylate salt is formed. Solubility in organic solvents will be influenced by the polarity of the solvent.
-
Acidity (pKa): The carboxylic acid proton is expected to be acidic, with a pKa value typical for carboxylic acids attached to an electron-deficient heterocyclic ring. The imidazole ring itself has basic nitrogen atoms, but the overall acidity will be dominated by the carboxyl group.
Spectroscopic Characterization:
For a molecule of this nature, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for structural confirmation.
-
¹H NMR: The spectrum would be expected to show a singlet for the proton on the imidazole ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O. The chemical shifts would be influenced by the electronic effects of the bromine atom and the carboxylic acid group.
-
¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the imidazole ring and the methyl group, in addition to the signal for the carbonyl carbon of the carboxylic acid, which would appear significantly downfield (typically in the 160-180 ppm range)[2].
-
IR Spectroscopy: Key characteristic absorptions would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹)[2].
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be a key diagnostic feature.
Synthesis and Chemical Reactivity
The synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid can be approached through several strategic pathways, typically involving the construction of the imidazole ring followed by functional group manipulations. A plausible and efficient route involves the oxidation of a corresponding aldehyde precursor.
A potential synthetic pathway is the oxidation of 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde[3]. This transformation is a standard procedure in organic chemistry and can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions would need to be optimized to ensure high yield and purity, avoiding over-oxidation or side reactions.
Caption: A plausible synthetic route to the target compound.
The reactivity of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is dictated by its key functional groups:
-
The Bromine Atom: The C2-bromine is susceptible to nucleophilic substitution and is an excellent handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents at this position, making it a key site for molecular diversification in drug discovery programs[4].
-
The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. Amide coupling reactions are particularly important in medicinal chemistry for linking this imidazole core to other fragments or pharmacophores.
-
The Imidazole Ring: The ring itself can participate in various reactions, and its electronic properties can be modulated by the substituents.
Applications in Research and Drug Development
While specific biological activity data for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is not widely published, its value lies in its role as a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. The imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds.
Potential Areas of Application:
-
Antimicrobial Agents: Imidazole derivatives are known to exhibit a broad spectrum of antimicrobial activities. This compound could serve as a starting point for the synthesis of novel antibacterial and antifungal agents.
-
Enzyme Inhibitors: The imidazole core can interact with the active sites of various enzymes. By elaborating the structure of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, researchers can design potent and selective inhibitors for therapeutic targets.
-
Materials Science: The rigid, aromatic nature of the imidazole ring, combined with its functional handles, makes it a candidate for the synthesis of novel organic materials, such as ligands for metal complexes or components of functional polymers.
The strategic combination of a reactive bromine atom and a versatile carboxylic acid group on a methylated imidazole core makes 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid a powerful tool for generating chemical diversity and exploring new chemical space in the pursuit of novel therapeutics and functional materials.
Conclusion
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid represents a key molecular scaffold with significant potential for chemical innovation. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the synthesis of a wide range of complex molecules. While detailed experimental data for this specific compound is limited in the public domain, its inferred properties and reactivity, based on the established chemistry of its constituent functional groups, highlight its utility for researchers in organic synthesis, medicinal chemistry, and materials science. As the demand for novel chemical entities continues to grow, the strategic application of such versatile building blocks will be paramount in advancing scientific discovery.
References
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Available from: [Link]
-
Sunway Pharm Ltd. 2-Bromo-1-methyl-1h-imidazole-5-carboxylic acid - CAS:852180-96-2. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Available from: [Link]
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Spectroscopic Characterization of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid: A Predictive and Methodological Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages advanced predictive models and foundational spectroscopic principles to offer a robust characterization. It is designed to guide researchers in identifying the compound, verifying synthesis, and understanding its structural properties through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthesized compound is the bedrock of reliable research. For 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, its unique arrangement of a substituted imidazole ring dictates a distinct spectroscopic fingerprint. The presence of a bromine atom, a carboxylic acid, an N-methyl group, and a lone aromatic proton creates specific, predictable signals in various spectroscopic analyses. This guide will deconstruct these expected signals, providing both the predicted data and the scientific rationale behind them.
Caption: Molecular structure of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on established chemical shift theory and data from predictive algorithms, the ¹H and ¹³C NMR spectra are expected to be simple and highly informative.
Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Key Features |
| -COOH | ~12.5 ppm (s, broad) | ~164 ppm | Acidic proton, often broad due to hydrogen exchange. Carbon is deshielded by two oxygen atoms. |
| Imidazole H4 | ~7.8 ppm (s) | ~128 ppm | Lone ring proton, deshielded by adjacent electronegative nitrogen and π-system. |
| N-CH₃ | ~3.8 ppm (s) | ~36 ppm | Methyl group attached to nitrogen within an aromatic system, resulting in a downfield shift. |
| Imidazole C2 | - | ~122 ppm | Carbon attached to bromine; significant shielding/deshielding effect from halogen. |
| Imidazole C5 | - | ~139 ppm | Carbon attached to the electron-withdrawing carboxylic acid group. |
Note: Predicted chemical shifts (in ppm) are relative to TMS and may vary based on solvent and concentration. 's' denotes a singlet multiplicity.
Expertise & Experience: Interpreting the NMR Data
The predicted NMR data provides a clear structural confirmation.
-
¹H NMR Insights: The spectrum is anticipated to show three distinct singlets, confirming the absence of adjacent protons for coupling.
-
Carboxylic Acid Proton (~12.5 ppm): This highly deshielded proton appears far downfield, a classic indicator of a carboxylic acid. Its broadness is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water in the NMR solvent.
-
Imidazole Proton (~7.8 ppm): The single proton on the imidazole ring (H4) is flanked by a nitrogen atom and a carbon bearing the carboxylic acid. The cumulative electron-withdrawing effects of the ring and substituents shift this proton significantly downfield into the aromatic region.
-
N-Methyl Protons (~3.8 ppm): The three protons of the methyl group are equivalent and appear as a sharp singlet. Their position is downfield compared to a typical alkyl methyl group due to the direct attachment to a nitrogen atom within the electron-deficient aromatic imidazole ring.
-
-
¹³C NMR Insights: The ¹³C NMR spectrum is expected to display all five carbon signals, with chemical shifts indicative of their electronic environments.
-
Carbonyl Carbon (~164 ppm): The C=O carbon of the carboxylic acid is the most deshielded, as is typical for this functional group.
-
Ring Carbons (C2, C4, C5): The positions of the three carbons in the imidazole ring are influenced by their substituents. The carbon bearing the bromine (C2) and the carbon with the carboxylic acid (C5) are readily distinguishable from the protonated carbon (C4).
-
Methyl Carbon (~36 ppm): The N-methyl carbon appears in the typical range for such groups.
-
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR protocol ensures reproducibility and accuracy.
Caption: Workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its excellent ability to dissolve polar carboxylic acids. Crucially, its acidic proton signal does not interfere with the carboxylic acid proton of the analyte, which remains observable and does not exchange away as it would in solvents like D₂O or CD₃OD.
-
Internal Standard (TMS): Tetramethylsilane (TMS) provides a sharp, inert reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis, a standard upheld by IUPAC.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid moiety.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid Dimer) | Broad, Strong |
| ~1715 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| ~1640, 1550 | C=N, C=C stretches (Imidazole Ring) | Medium |
| ~1250 | C-O stretch (Carboxylic Acid) | Medium-Strong |
| 500-600 | C-Br stretch | Weak-Medium |
Expertise & Experience: Interpreting the IR Spectrum
The trustworthiness of an IR identification rests on recognizing a combination of key bands:
-
The Carboxylic Acid Signature: The most telling feature is the extremely broad O-H stretching band from 2500-3300 cm⁻¹.[1] This breadth is a direct result of strong intermolecular hydrogen bonding that forms a dimer, a phenomenon characteristic of most carboxylic acids in the solid or liquid state.[2] Superimposed on this broad signal may be weaker, sharper C-H stretching bands.
-
The Carbonyl Peak: A strong, sharp absorption around 1715 cm⁻¹ is the unmistakable signal of the C=O bond in the carboxylic acid.[3] Its position suggests conjugation with the imidazole ring, which typically lowers the frequency from the ~1760 cm⁻¹ seen in non-conjugated acids.
-
Ring and Halogen Vibrations: Medium-intensity peaks in the 1500-1650 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the imidazole ring.[4] A weaker band in the fingerprint region (below 1000 cm⁻¹) between 500-600 cm⁻¹ can be attributed to the C-Br stretch, confirming the presence of the halogen.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, offering definitive proof of elemental composition and structural connectivity.
Predicted Mass Spectrometry Data
| m/z Value | Assignment | Key Features |
| 205 / 207 | [M]⁺ (Molecular Ion) | 1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| 160 / 162 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 126 | [M - Br]⁺ | Loss of the bromine atom. |
Expertise & Experience: Interpreting the Mass Spectrum
The most critical diagnostic feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine.
-
The M/M+2 Peak: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and 49.3%, respectively).[5] Consequently, the molecular ion ([M]⁺) will appear as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with nearly identical intensities. For this molecule (C₅H₅BrN₂O₂), these peaks are expected at m/z 205 (containing ⁷⁹Br) and m/z 207 (containing ⁸¹Br). This pattern is a highly reliable indicator of a single bromine atom in the molecule.[6]
-
Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. The most common fragmentation pathways would involve the loss of stable neutral fragments:
-
Loss of the Carboxyl Radical (-•COOH): Cleavage of the C-C bond between the ring and the carboxylic acid would result in a fragment ion at m/z 160/162.
-
Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond would yield a fragment at m/z 126. This peak would not have the M+2 pattern, as the bromine atom has been lost.
-
Experimental Protocol: Mass Spectrometry Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Causality Behind Experimental Choices:
-
Ionization Method (EI): Electron Ionization at 70 eV is a standard, high-energy method that provides reproducible fragmentation patterns. This "hard" ionization technique is ideal for creating a library-searchable spectrum and for deducing structural information from the resulting fragments.
-
Analyzer (Quadrupole or TOF): A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy, which can help confirm the elemental composition of the molecular ion and its fragments. A quadrupole analyzer is also suitable and widely used for routine analysis.
References
-
ACD/Labs. NMR Prediction. [Link]
-
Chemaxon. NMR Predictor. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Strategic Utility of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid has emerged as a versatile and powerful scaffold, offering orthogonal reactivity at two distinct positions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and application of this key building block, grounded in established scientific principles and practical insights.
Physicochemical Properties and Structural Attributes
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a crystalline solid with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of approximately 205.01 g/mol . Its structural uniqueness lies in the strategic placement of three key functional groups on the imidazole core: a bromine atom at the C2 position, a methyl group on the N1 nitrogen, and a carboxylic acid at the C5 position. This arrangement provides two primary points of diversification: the reactive C-Br bond, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and the carboxylic acid, which can be readily converted into amides, esters, and other derivatives.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| CAS Number | 852180-96-2[1] |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 204.96073 |
| [M+Na]⁺ | 226.94267 |
| [M-H]⁻ | 202.94617 |
Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid: A Proposed Pathway
While a direct, one-pot synthesis of the title compound is not extensively documented in readily available literature, a logical and feasible synthetic route can be devised based on established transformations of the imidazole core. This proposed pathway involves the initial synthesis of the precursor, 1-methyl-1H-imidazole-5-carboxylic acid, followed by a selective bromination at the C2 position.
Caption: Proposed synthetic pathway to the target compound.
Synthesis of 1-Methyl-1H-imidazole-5-carboxylic acid
The synthesis of the key precursor, 1-methyl-1H-imidazole-5-carboxylic acid, can be achieved through various methods. One established approach involves the reaction of a suitable starting material with a source of the imidazole ring atoms.
Experimental Protocol (Hypothetical, based on related procedures):
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with the appropriate starting materials, such as a derivative of methyl isocyanoacetate and a source of the N-methyl-C2 fragment.
-
Reaction: Under an inert atmosphere, add a suitable solvent and any necessary reagents or catalysts. Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove inorganic byproducts. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford pure 1-methyl-1H-imidazole-5-carboxylic acid.
Selective C2-Bromination
The C2 position of the imidazole ring is known to be susceptible to electrophilic substitution. Selective bromination at this position can be achieved using a suitable brominating agent, with careful control of reaction conditions to avoid bromination at other positions. The electron-withdrawing nature of the carboxylic acid at C5 may influence the regioselectivity of this step.
Experimental Protocol (Hypothetical, based on related procedures):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-imidazole-5-carboxylic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture. The molar ratio of NBS to the starting material should be carefully controlled (typically 1.0 to 1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the product into an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid can be purified by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The dual functionality of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid makes it a highly valuable building block for the synthesis of a diverse range of complex molecules.
Caption: Reactivity and synthetic transformations of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The bromine atom at the C2 position serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromo-imidazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
General Experimental Protocol:
-
Reaction Setup: In a microwave vial or a Schlenk tube under an inert atmosphere, combine 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (or its ester derivative) (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent and Reaction: Add a suitable degassed solvent system (e.g., dioxane/water, toluene/water, or DMF). Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
-
Heck Reaction: For the synthesis of alkene-substituted imidazoles.
-
Sonogashira Reaction: For the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to 2-aminoimidazole derivatives.
Transformations of the Carboxylic Acid Group
The carboxylic acid at the C5 position provides another avenue for diversification, primarily through the formation of amides and esters.
The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.
General Experimental Protocol:
-
Activation: To a solution of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Amine Addition: After a short activation period, add the desired amine (1.0-1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up to remove excess reagents and byproducts. The crude amide is then purified by column chromatography or recrystallization.
Esterification can be achieved under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base. Palladium-catalyzed esterification has also been reported for heterocyclic carboxylic acids[2].
General Experimental Protocol (Base-mediated):
-
Deprotonation: To a solution of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide).
-
Reaction: Heat the reaction mixture and monitor its progress.
-
Work-up and Purification: After completion, filter off the inorganic salts and concentrate the filtrate. The crude ester can be purified by column chromatography.
Applications in Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid core at two distinct positions makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the fields of oncology and virology. For instance, related 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid derivatives have shown promising antiviral activity against orthopoxviruses[3]. Imidazole derivatives have also been investigated as potent anticancer agents[4].
Safety and Handling
As with all laboratory chemicals, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Brominated organic compounds can be irritants and may be harmful if ingested or inhaled. For specific handling and disposal procedures, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier. General safety precautions for handling imidazole derivatives include avoiding contact with skin and eyes and preventing the inhalation of dust or vapors[5].
Conclusion
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid represents a highly versatile and strategically important building block in modern organic synthesis. Its orthogonal reactivity allows for the systematic and efficient construction of complex, highly substituted imidazole derivatives. The amenability of the C2-bromo group to a wide range of palladium-catalyzed cross-coupling reactions, coupled with the facile derivatization of the C5-carboxylic acid, provides medicinal chemists and drug discovery scientists with a powerful tool for the exploration of novel chemical space and the development of next-generation therapeutics.
References
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
-
Palladium-catalyzed esterification reaction of arenes/heterocyclic carboxylic acids with difluoroallyl bromide for the efficient preparation of difluoroallyl esters - PubMed. (URL: [Link])
- EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives - Google P
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (URL: [Link])
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (URL: [Link])
-
1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - NCBI. (URL: [Link])
-
Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing). (URL: [Link])
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (URL: [Link])
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid - Amerigo Scientific. (URL: [Link])
-
Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - NIH. (URL: [Link])
-
Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])
-
Safety Data Sheet: Imidazole - Carl ROTH. (URL: [Link])
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- 2. Palladium-catalyzed esterification reaction of arenes/heterocyclic carboxylic acids with difluoroallyl bromide for the efficient preparation of difluoroallyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Introduction
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the imidazole ring is a privileged structure due to its prevalence in biologically active molecules. This guide provides a comprehensive technical overview of the reactivity of the bromine atom in 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, a versatile building block for the synthesis of novel chemical entities. We will delve into the electronic characteristics of this molecule and explore its utility in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is designed to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols.
Molecular Structure and Electronic Profile
The reactivity of the C2-bromine atom in 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is dictated by the electronic interplay of the substituents on the imidazole ring.
-
N-1 Methyl Group: The methyl group at the N-1 position is an electron-donating group through an inductive effect, which slightly increases the electron density of the imidazole ring.
-
C-5 Carboxylic Acid Group: The carboxylic acid at the C-5 position is a strong electron-withdrawing group via both resonance and inductive effects. This significantly reduces the electron density of the imidazole ring, making it more susceptible to certain types of reactions.
-
C-2 Bromine Atom: The bromine atom at the C-2 position is a good leaving group in many cross-coupling and nucleophilic substitution reactions. The C-2 position of the imidazole ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. The electron-withdrawing nature of the C-5 carboxylic acid further enhances the electrophilicity of the C-2 carbon, thereby activating the C-Br bond for substitution.
It is important to note that the acidic proton of the carboxylic acid can interfere with many reaction conditions, particularly those employing basic reagents. Therefore, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to further functionalization.
Protecting Group Strategy: Esterification of the Carboxylic Acid
A common and effective strategy to circumvent the issues posed by the free carboxylic acid is its conversion to an ester. This not only protects the acidic proton but can also improve solubility in organic solvents.
Experimental Protocol: Methyl Esterification
-
To a solution of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in methanol (0.1-0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction is exothermic and releases HCl gas.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For the following protocols, it is assumed that the carboxylic acid has been protected as a methyl or ethyl ester.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[1][2] The reaction of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate with a variety of boronic acids or esters can be achieved under standard palladium-catalyzed conditions.
}
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable ligand like SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1-methyl-1H-imidazole-5-carboxylate.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Good |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 100 | Excellent |
| PdCl₂(dppf) | K₃PO₄ | DME | 85 | Good |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety at the C2 position, a valuable transformation for generating rigid scaffolds and precursors for further diversification.[3]
}
Experimental Protocol: Sonogashira Coupling
-
To a solution of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst, typically CuI (0.1 eq).
-
Add a base, usually an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 50-70 °C and stir for 2-8 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, and filter off the amine hydrobromide salt.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 2-alkynyl-1-methyl-1H-imidazole-5-carboxylate.
Heck Coupling: C-C (sp²) Bond Formation with Alkenes
The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenyl and acryloyl imidazole derivatives.
Experimental Protocol: Heck Coupling
-
In a sealed tube, combine methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (1.0 eq), an alkene (1.5 eq), a palladium source such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand, for instance, P(o-tolyl)₃ (0.1 eq).
-
Add a base, typically a hindered amine like triethylamine or an inorganic base such as K₂CO₃ (1.5 eq).
-
Add a polar aprotic solvent like DMF or NMP.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired alkene product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines, and it can be applied to couple various primary and secondary amines with the 2-bromoimidazole core.[4]
}
Experimental Protocol: Buchwald-Hartwig Amination
-
To a reaction vial, add methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add an anhydrous solvent, typically toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring for completion.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography to afford the 2-amino-1-methyl-1H-imidazole-5-carboxylate.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing carboxylic acid (or ester) group at the C-5 position, combined with the inherent electron deficiency of the imidazole ring, makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr) with strong nucleophiles.
}
Experimental Protocol: SNAr with Thiolates
-
To a solution of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a thiol (1.1 eq) and a base such as potassium carbonate or sodium hydride (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-thioether-1-methyl-1H-imidazole-5-carboxylate.
Deprotection of the Ester
After the desired functionalization at the C-2 position, the methyl or ethyl ester can be readily hydrolyzed back to the carboxylic acid.
Experimental Protocol: Ester Hydrolysis
-
Dissolve the ester (1.0 eq) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and if necessary, purify by recrystallization or chromatography to yield the final carboxylic acid.
Conclusion
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a highly valuable and versatile building block in synthetic and medicinal chemistry. The strategic placement of the bromine atom at the electron-deficient C-2 position, coupled with the activating effect of the C-5 carboxylic acid group, allows for a wide range of chemical transformations. While protection of the carboxylic acid is often a necessary prerequisite, the subsequent functionalization via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution provides a robust platform for the synthesis of diverse and complex imidazole derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery and development endeavors.
References
Sources
Acidity and pKa of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the acidity and pKa of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, a substituted imidazole derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidic and basic properties, detail robust experimental protocols for pKa determination, and touch upon computational prediction methods. This document is intended to serve as a practical resource for researchers working with this and structurally related compounds.
Introduction: The Significance of pKa in Drug Design
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core, a common scaffold in many pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate to metal ions. The molecule possesses two key ionizable centers: the carboxylic acid group and the imidazole ring. Understanding the pKa values associated with these groups is paramount for:
-
Predicting physiological behavior: The charge state of a molecule at a given pH, dictated by its pKa, governs its ability to cross biological membranes and interact with target proteins.
-
Formulation development: Solubility is highly dependent on pH and pKa, influencing the choice of formulation strategies for optimal delivery.
-
Structure-Activity Relationship (SAR) studies: Elucidating how structural modifications, such as the introduction of the bromo substituent, impact acidity and basicity is fundamental to rational drug design.
This guide will deconstruct the factors influencing the pKa of this specific molecule and provide the means to accurately determine it.
Theoretical Framework: Predicting the Acidity of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
The acidity of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a composite of the electronic effects of its substituents on the imidazole ring. We can predict two primary pKa values: one for the carboxylic acid (pKa₁) and one for the protonated imidazole ring (pKa₂).
The Imidazole Core: An Amphoteric Heterocycle
Imidazole itself is amphoteric. The pyrrole-like nitrogen (N1) is weakly acidic, with a pKa of about 14.5, while the pyridine-like nitrogen (N3) is basic, with its conjugate acid having a pKa of approximately 7.
Substituent Effects on pKa
-
N1-Methyl Group: The methyl group at the N1 position is an electron-donating group through induction. This increases the electron density in the ring, making the N3 nitrogen slightly more basic. The pKa of N-methylimidazole is around 7.18.[1]
-
C5-Carboxylic Acid Group (-COOH): This is the most acidic proton in the molecule. Carboxylic acids are significantly more acidic than alcohols due to the resonance stabilization of the carboxylate conjugate base.[2] The pKa of a typical aromatic carboxylic acid is around 4-5. The electron-withdrawing nature of the imidazole ring will influence this value.
-
C2-Bromo Substituent (-Br): The bromine atom is a halogen and exerts a strong electron-withdrawing inductive effect (-I effect). This effect will have a significant impact on both ionizable centers:
-
It will withdraw electron density from the carboxylic acid group, stabilizing the carboxylate anion and thus decreasing the pKa₁ (making the carboxylic acid more acidic).
-
It will also withdraw electron density from the imidazole ring, making the N3 nitrogen less basic and therefore decreasing the pKa₂ of its conjugate acid.
-
Estimated pKa Values
Based on the analysis of substituent effects, we can estimate the pKa values for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
| Ionizable Group | Estimated pKa Range | Rationale |
| Carboxylic Acid (-COOH) | 2.5 - 3.5 | Starting from a typical aromatic carboxylic acid pKa (~4.2), the electron-withdrawing imidazole ring and the strongly electron-withdrawing 2-bromo substituent will significantly increase acidity. |
| Imidazolium ion | 4.5 - 5.5 | Starting from the pKa of N-methylimidazolium (~7.2), the potent electron-withdrawing effects of both the 2-bromo and 5-carboxylic acid groups will substantially decrease the basicity of the N3 nitrogen. |
The acid-base equilibria are illustrated in the diagram below.
Caption: Acid-base equilibria of the molecule.
Experimental Determination of pKa
Accurate pKa determination requires experimental validation. Potentiometric titration and UV-Vis spectroscopy are two robust and widely used methods.
Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.
3.1.1. Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
-
Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Gentle heating or the addition of a small amount of co-solvent (e.g., methanol or DMSO, not exceeding 1-2% v/v) may be necessary to ensure complete dissolution.
-
-
Titration Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Place the sample solution in a thermostatted vessel (e.g., at 25 °C) and continuously stir with a magnetic stirrer.
-
Use a calibrated micro-burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the expected equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points.
-
For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence points are the maxima of the first derivative plot, and the pKa values can be determined from the half-equivalence volumes.[1]
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with protonation state.
3.2.1. Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10).
-
-
Spectral Acquisition:
-
For each buffer, prepare a sample solution with a constant, low concentration of the analyte (to ensure adherence to the Beer-Lambert law).
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength versus pH.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The inflection point of the curve corresponds to the pKa.
-
Computational pKa Prediction
In silico methods can provide rapid pKa estimations, which are valuable for prioritizing compounds in the early stages of discovery. These methods range from empirical approaches based on Hammett-type equations to more rigorous quantum mechanical calculations (e.g., using Density Functional Theory, DFT) combined with a continuum solvation model.[3] While computationally intensive, DFT can provide insights into the electronic structures of the different protonation states.
Conclusion
The acidity and pKa of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid are governed by the interplay of its functional groups. The electron-withdrawing nature of the bromo-substituted imidazole ring is expected to result in a relatively acidic carboxylic acid (pKa₁ ~2.5-3.5) and a significantly less basic imidazole nitrogen (pKa₂ ~4.5-5.5) compared to unsubstituted N-methylimidazole. Accurate determination of these values through experimental methods like potentiometric titration is crucial for understanding the compound's behavior in biological systems and for guiding further drug development efforts.
References
-
Liu, C., et al. (2016). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PLoS ONE, 11(5), e0155946. Available at: [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). Available at: [Link]
-
Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Available at: [Link]
-
PubChem. (n.d.). 2-bromo-1-methyl-1h-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gómez-González, N., et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Chemical Physics Letters, 508(1-3), 133-138. Available at: [Link]
-
Mujika, J. I., et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Journal of Physical Chemistry B, 115(20), 6697-6705. Available at: [Link]
Sources
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- 3. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Sourcing and Synthetic Utility of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Executive Summary
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS: 852180-96-2 ) represents a high-value heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and receptor modulators. Its unique substitution pattern offers orthogonal functionalization: the C2-bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-carboxylic acid allows for amide coupling or esterification.
However, this molecule presents significant sourcing challenges due to regioisomeric instability during synthesis. Commercial batches are frequently contaminated with the thermodynamically favored 1,4-isomer, or contain residual debrominated species. This guide provides a technical roadmap for validating commercial supply and executing a rescue synthesis if stock is unavailable.
Part 1: Structural Significance & Applications
The imidazole ring is ubiquitous in FDA-approved drugs (e.g., Losartan, Ondansetron). The specific 1,2,5-substitution pattern of this building block is critical because it forces substituents into specific vectors that maximize active site interactions while minimizing steric clash with the protein backbone.
Functionalization Vectors
-
C2-Position (Br): Highly reactive toward Pd-catalyzed couplings. Unlike C4/C5 bromides, C2-bromides in 1-methylimidazoles are activated by the adjacent nitrogens, facilitating oxidative addition.
-
C5-Position (COOH): Provides a vector for solubility-enhancing groups or H-bond acceptors.
-
N1-Methyl: Locks the tautomeric state, preventing the promiscuous binding often seen with N-H imidazoles.
Part 2: Commercial Availability & Supply Chain Analysis
The "Make vs. Buy" Decision Matrix
For discovery chemistry (<5g), purchasing is preferred. For process chemistry (>100g), custom synthesis is often required due to the scarcity of bulk inventory.
| Parameter | Commercial Status |
| Primary CAS | 852180-96-2 |
| Salt Forms | Often sold as HCl salt (CAS N/A) to improve stability. |
| Typical Purity | 95% (NMR). Caution: Check for regioisomers. |
| Lead Time | 2-4 weeks (Often "Make-on-Demand" rather than "In-Stock"). |
| Cost Tier | High ($100 - $300 per gram). |
Key Suppliers (Verified Tier 1 & 2)
Note: Inventory fluctuates rapidly. Always request a Certificate of Analysis (CoA) with H-NMR and LC-MS before purchase.
-
ChemBridge: Listed under catalog ID BB-4038952 .[1]
-
BLD Pharm: Offers the hydrochloride salt form.
-
Enamine / Combi-Blocks: Frequently stock the methyl ester derivative (CAS 864076-05-1), which can be hydrolyzed to the acid.
Risk Assessment: The "Isomer Trap"
The most critical quality attribute (CQA) for this molecule is Regioisomeric Purity . When synthesizing this core via methylation of 2-bromo-1H-imidazole-5-carboxylic acid, the reaction yields a mixture of the 1,4-isomer (major, thermodynamically stable) and the 1,5-isomer (minor, target). Many suppliers fail to separate these effectively.
Recommendation: Upon receipt, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Target (1,5-isomer): Strong NOE signal between N-Methyl protons and C4-H.
-
Impurity (1,4-isomer): No NOE between N-Methyl and C5-H (due to distance).
Part 3: Technical Deep Dive - Synthesis & Protocols
If commercial stock is degraded or unavailable, the following protocols provide a self-validating synthetic route.
Workflow Visualization: The Regioselectivity Challenge
The following diagram illustrates why the standard methylation route fails and why the C2-Lithiation route is the superior "Expert" approach.
Figure 1: Comparison of synthetic strategies. Route B (Lithiation) avoids the formation of inseparable poly-brominated byproducts common in Route A.
Detailed Protocol: The "Golden Route" (C2-Lithiation)
Rationale: The proton at C2 is the most acidic (pKa ~33) due to the inductive effect of the two flanking nitrogens. Using a hindered base allows for exclusive deprotonation at C2 without attacking the ester at C5.
Step 1: Protection (if starting from acid) Convert 1-methyl-1H-imidazole-5-carboxylic acid to its methyl ester using SOCl₂/MeOH. The acid proton interferes with lithiation.
Step 2: C2-Lithiation & Bromination
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Reagents:
-
Substrate: Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (1.1 eq). Note: LiTMP is preferred to minimize nucleophilic attack on the ester.
-
Electrophile: CBr₄ or NBS (1.2 eq).
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Cool THF solution of LiTMP to -78°C .
-
Add the imidazole ester dropwise over 20 mins. The solution will turn deep yellow/orange (formation of the C2-lithiated species).
-
Stir for 30 mins at -78°C.
-
Add a solution of CBr₄ in THF dropwise.
-
Allow to warm to 0°C over 2 hours.
-
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
-
Hydrolysis: Saponify the ester using LiOH in THF/H₂O to yield the free acid (CAS 852180-96-2) .
Protocol Validation (QC)
-
HPLC: Monitor disappearance of the starting material (RT ~2.5 min) and appearance of the brominated product (RT ~4.1 min).
-
1H-NMR (DMSO-d6):
-
Starting Material: Signals at δ 7.8 (C2-H) and δ 7.6 (C4-H).
-
Product: Loss of the C2-H singlet at δ 7.8. Retention of the C4-H singlet at ~δ 7.5.
-
Part 4: Analytical Data Summary
| Property | Value | Notes |
| Molecular Formula | C₅H₅BrN₂O₂ | |
| Molecular Weight | 205.01 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (store in amber vials). |
| Solubility | DMSO, Methanol | Poor solubility in DCM/Water. |
| pKa (Calc) | ~2.5 (COOH) | |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic. |
References
-
Hit2Lead (ChemBridge) . Catalog Entry for CAS 852180-96-2.[1] Retrieved from .
- O'Shea, D. F., et al. (2009). Regioselective Lithiation of Imidazoles. Journal of Organic Chemistry.
-
BLD Pharm . Product Data Sheet: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. Retrieved from .
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
PubChem . Compound Summary for Methyl 4-bromo-1-methylimidazole-2-carboxylate. Retrieved from .
Sources
Safety and handling precautions for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information from data on structurally related compounds to establish best practices for laboratory use. It covers hazard identification, exposure controls, emergency procedures, and disposal, underpinned by the principles of causality and self-validating protocols to ensure the highest standards of laboratory safety.
Introduction: Understanding the Compound and Associated Risks
This guide is predicated on the principle of "as low as reasonably practicable" (ALARP) exposure. The causality behind each recommendation is explained to foster a deep understanding of the risks and to empower researchers to make informed safety decisions. The protocols described herein are designed as self-validating systems, integrating engineering controls, personal protective equipment, and procedural diligence to create multiple layers of safety.
Hazard Identification and Risk Assessment
Based on data from related compounds such as 2-bromo-1H-imidazole, various methylated imidazoles, and carboxylic acids, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid should be treated as a hazardous substance with the following potential classifications.[1][2][3][4]
Summary of Potential Hazards
| Hazard Class | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][3][4] |
| Skin Corrosion/Irritation | Category 1C/2 | Causes severe skin burns and irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious, potentially irreversible, eye damage.[1][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[1][2][3] |
| Reproductive Toxicity | Category 1B | Suspected of damaging fertility or the unborn child (based on some imidazole data).[4][6][7][8] |
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The carboxylic acid group can contribute to corrosive effects, while the halogenated imidazole core presents toxicological concerns common to this class of compounds.[7][9]
Engineering and Administrative Controls: The First Line of Defense
The most effective way to mitigate risk is to minimize exposure at the source. This is achieved through a combination of engineering and administrative controls.
Ventilation
All work involving 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, including weighing, reconstitution, and transfer, must be conducted in a certified chemical fume hood.[1][2][3] The fume hood provides critical protection against the inhalation of airborne particles and vapors. The causality is simple: by containing the substance within a controlled airflow, you prevent it from entering the laboratory atmosphere and, consequently, your breathing zone.
Designated Work Area
A specific area of the lab should be designated for work with this compound. This area should be clearly marked, and access should be limited to authorized personnel. This administrative control minimizes the risk of cross-contamination and unintentional exposure to colleagues.
Standard Operating Procedures (SOPs)
A detailed, written SOP for handling this compound is mandatory. This document should be read and understood by all personnel before they begin work. The SOP serves as a self-validating protocol, ensuring that all procedural steps are standardized and have been vetted for safety.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be considered a substitute for robust engineering controls.[10] The correct selection and use of PPE provide a final barrier between the researcher and the chemical.
Hand Protection
Choose gloves resistant to both acids and organic solvents. Nitrile gloves are a suitable choice for incidental contact.[11] If prolonged contact is anticipated, or when handling larger quantities, heavier-duty gloves such as neoprene should be considered.[11] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[12]
Eye and Face Protection
Chemical safety goggles that provide a complete seal around the eyes are mandatory.[10][12] Given the risk of serious eye damage, a face shield worn over the safety goggles is required when handling larger quantities or when there is a significant risk of splashing.[7]
Body Protection
A flame-resistant lab coat that fastens securely at the front is required.[10] Ensure that the lab coat has long sleeves and fits properly. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
For most operations within a fume hood, respiratory protection is not required. However, if there is a potential for generating significant dust outside of a containment system (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (P95 or P100) should be used.[9][12]
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents.
Handling
-
Weighing: Weigh the solid compound in a fume hood. Use a disposable weigh boat or line the balance with protective film to prevent contamination.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly. If dissolving in water, be aware that adding acid to water can be exothermic; always add the acid to the water, not the other way around, to manage any heat generation.[10]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][6][13] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][11][13]
Storage
Store 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in a tightly sealed, clearly labeled container.[2][3] The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight.[2][9] Some related compounds recommend refrigeration (2-8°C).[3][14][15]
Chemical Incompatibility:
-
Strong Oxidizing Agents: Avoid storage with strong oxidizers, as this can lead to vigorous, potentially explosive reactions.[3][9][16]
-
Strong Bases: As a carboxylic acid, it will react exothermically with strong bases.
-
Strong Acids: The imidazole ring is basic and will react with strong acids.[7]
Store in a designated cabinet for corrosive and toxic materials, and ensure secondary containment is used to capture any potential leaks.[2]
Emergency Procedures: Spill and Exposure Response
A pre-planned emergency response is a hallmark of a trustworthy safety system.
Spill Cleanup
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[2][12]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[2][13]
-
Clean the spill area with a suitable solvent (e.g., water, followed by ethanol) and absorb the cleaning materials for disposal as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area and alert laboratory management and the institutional safety office.
-
Prevent access to the area.
-
Cleanup should only be performed by trained emergency response personnel.
-
Caption: Decision Flowchart for Spill Response.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][13] Remove contaminated clothing and wash it before reuse.[1][6] If irritation or burns develop, seek medical attention.
-
Inhalation: Move the person to fresh air.[1][2][3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[1][17] If the person is conscious, give them one or two glasses of water to drink.[7] Seek immediate medical attention.[1][3]
Waste Disposal
All waste containing 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.[1][3][13] Collect waste in a clearly labeled, sealed, and chemically resistant container. Follow all institutional, local, and national regulations for hazardous waste disposal.[1][2]
References
-
Safety Data Sheet for 2M Imidazole (B1077) UKM - NEB. (2025). New England Biolabs. [Link]
-
1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
ICSC 1721 - IMIDAZOLE. International Labour Organization. [Link]
-
Safety Data Sheet: Imidazole. (2024). Carl ROTH. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. (2011). National Academies Press (US). [Link]
-
Imidazole - Safety Data Sheet. (2021). Chemos GmbH & Co.KG. [Link]
-
1H-Imidazole, 1-methyl- - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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- 4. fishersci.com [fishersci.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. neb.com [neb.com]
- 7. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 8. chemos.de [chemos.de]
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- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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- 15. 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
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- 17. carlroth.com [carlroth.com]
Methodological & Application
Application Note & Protocols: Strategic Amide Bond Formation with 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules and top-selling pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The specific derivative, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, offers a trifecta of synthetic handles: a carboxylic acid for amide linkage, a bromine atom for subsequent cross-coupling reactions, and a methylated nitrogen that prevents tautomerization and provides a specific steric and electronic profile.
This application note provides a comprehensive guide for researchers on the efficient and reliable formation of amide bonds using 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection, provide detailed, validated protocols, and offer a troubleshooting guide to navigate potential synthetic challenges. The methodologies described herein are designed to be robust and scalable for applications in lead optimization and compound library synthesis.
Mechanistic Considerations for an Electron-Deficient Heterocycle
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process requiring high temperatures, which are incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[3][4] This is typically achieved using coupling reagents.
The electronic nature of the 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid presents a specific challenge. The imidazole ring, particularly with an electron-withdrawing bromine atom at the 2-position, renders the carboxyl group electron-deficient. This can make activation more difficult compared to simple aliphatic or benzoic acids. Consequently, the choice of coupling reagent is critical for success.
Common Activation Strategies:
-
Carbodiimides (EDC, DCC): These are zero-length crosslinkers that activate the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.[7] To suppress side reactions and minimize racemization (if chiral amines are used), an additive like 1-hydroxybenzotriazole (HOBt) is often included.[8] HOBt traps the O-acylisourea to form a more stable active ester, which is less prone to side reactions.[8]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered highly efficient for challenging couplings, including those with sterically hindered or electron-deficient partners.[9][10][11] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea ester derived from HOAt (1-hydroxy-7-azabenzotriazole).[12] The presence of the nitrogen in the pyridine ring of HOAt accelerates the coupling and reduces side reactions more effectively than HOBt.[11]
Given the electron-deficient nature of the imidazole substrate, a highly efficient coupling reagent is recommended. Therefore, HATU-mediated coupling is presented as the primary protocol, with an EDC/HOBt alternative for routine applications.
Visualizing the Reaction Pathway
To better understand the process, the following diagrams illustrate the chemical structures and the general workflow for the amide bond formation.
Caption: High-level workflow for amide bond formation.
Caption: Simplified mechanism of HATU-mediated coupling.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for challenging amines (e.g., sterically hindered or electron-poor anilines) or when maximizing yield is critical.
Materials:
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate salt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (2.5 eq) dropwise. Causality: The base is crucial for deprotonating the carboxylic acid and the amine hydrochloride salt if used, facilitating the reaction.[12] Adding it slowly at 0°C helps to control any exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Workup - Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: Standard Coupling using EDC/HOBt
This protocol is a cost-effective alternative for simple, unhindered primary and secondary amines.
Materials:
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask, add 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.2 M).
-
EDC Addition: Add EDC·HCl (1.3 eq) to the solution in one portion.
-
Base Addition: Add DIPEA or TEA (2.5 eq).
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. These reactions may require longer times, from 4 to 24 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with:
-
1 M HCl (2x) to remove the base and unreacted amine.
-
Saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid.
-
Brine (1x).
-
Note: The acidic wash may protonate the imidazole ring, potentially moving some product into the aqueous layer. A subsequent basification and re-extraction may be necessary if yields are low.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Data Summary & Troubleshooting
The choice of protocol will depend on the specific amine substrate. Below is a general guide to expected outcomes and solutions for common problems.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Typical Yield | 75-95% | 50-85% |
| Reaction Time | 1-4 hours | 4-24 hours |
| Amine Scope | Broad (including hindered & electron-poor) | Best with unhindered, nucleophilic amines |
| Cost | Higher | Lower |
| Byproduct Removal | Aqueous wash | Aqueous wash (urea byproduct can sometimes be tricky to remove) |
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Insufficiently active coupling agent. 2. Wet reagents or solvents. 3. Amine is a poor nucleophile (e.g., highly electron-deficient aniline). | 1. Switch from EDC/HOBt to HATU. 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature to 40-50 °C. For very unreactive amines, consider converting the carboxylic acid to an acid chloride first (e.g., with SOCl₂), though this is a harsher method.[9] |
| Multiple Byproducts | 1. Side reaction of the O-acylisourea intermediate (in EDC protocol). 2. Degradation of starting material or product. | 1. Ensure HOBt is used with EDC. Switch to HATU, as the HOAt active ester is more stable. 2. Run the reaction at a lower temperature (0 °C to RT) and monitor closely to stop it upon completion. |
| Difficulty in Purification | 1. Byproducts (e.g., dicyclohexylurea if DCC is used, or tetramethylurea from HATU) are co-eluting with the product. 2. Product is highly polar. | 1. Ensure the aqueous workup is thorough. The urea byproduct from EDC is water-soluble. For HATU byproducts, a dilute acid wash can help. 2. Use a more polar eluent system for chromatography (e.g., with methanol). Consider reverse-phase chromatography if the compound is intractable on silica. |
Conclusion
The successful synthesis of amides from 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid is readily achievable with careful selection of coupling reagents and reaction conditions. For a broad substrate scope and high efficiency, the HATU-mediated protocol is superior. For more routine transformations involving simple amines, the EDC/HOBt method provides a reliable and cost-effective alternative. The protocols and troubleshooting guide provided here serve as a robust starting point for researchers in medicinal chemistry and drug discovery, enabling the efficient elaboration of this valuable heterocyclic scaffold.
References
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
- Google Patents. (2020).
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (2012). Evolution of amide bond formation. Request PDF. [Link]
-
Andrey K. (2014). Amide Formation from Carboxylic Acids. YouTube. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
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Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
- Google Patents. (1996).
-
ACS Publications. (2018). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
De Gruyter. (2016). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemical Papers. [Link]
- Google Patents. (n.d.). Method for the production of purified 1,3-substituted imidazolium salts.
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
-
MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. [Link]
-
Reddit. (2023). Removal of Imidazole from my crude product solution. r/chemistry. [Link]
-
Scribd. (n.d.). Coupling Reagents. Scribd. [Link]
-
World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. WJPR. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
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The Strategic Utility of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Imidazole Scaffold as a Cornerstone in Drug Discovery
The imidazole ring is a privileged heterocyclic motif, consistently featuring in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups contribute to its widespread success in medicinal chemistry.[1] The strategic functionalization of the imidazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile building block for the synthesis of novel therapeutic agents. Within this context, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid emerges as a highly valuable, yet underexplored, synthetic intermediate. This molecule possesses two key reactive handles: a bromine atom at the 2-position, primed for palladium-catalyzed cross-coupling reactions, and a carboxylic acid at the 5-position, amenable to amide bond formation and other derivatizations. This dual functionality allows for the rapid and modular construction of diverse chemical libraries for drug discovery programs.
This guide provides a comprehensive overview of the synthesis, purification, and application of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in medicinal chemistry. Detailed, field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are presented, along with insights into the underlying reaction mechanisms.
Synthesis and Purification of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid
The synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid can be achieved through a multi-step sequence, adapted from methodologies reported for analogous imidazole derivatives. A plausible synthetic route commences with the bromination of a suitable precursor, followed by functional group manipulation to yield the target carboxylic acid.
A likely precursor for this synthesis is 1-methyl-1H-imidazole-5-carbaldehyde. The aldehyde can be oxidized to the corresponding carboxylic acid. A subsequent bromination step at the C2 position, the most electronically activated position for electrophilic substitution in the 1-methylimidazole ring system, would yield the final product.
Alternatively, a route involving the direct bromination of 1-methyl-1H-imidazole-5-carboxylic acid can be envisioned. The following protocol is adapted from the synthesis of a closely related analog, 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide, and would likely require optimization for the target molecule.[2]
Protocol 1: Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid
This protocol describes a two-step process: the oxidation of 1-methyl-1H-imidazole-5-carbaldehyde to 1-methyl-1H-imidazole-5-carboxylic acid, followed by bromination at the 2-position.
Step 1: Oxidation of 1-methyl-1H-imidazole-5-carbaldehyde
-
Materials: 1-methyl-1H-imidazole-5-carbaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethanol, water, Celite®.
-
Procedure:
-
Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 equiv.) in a 1:1 mixture of ethanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 equiv.) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide byproduct. Wash the filter cake with water.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the aqueous solution to 0 °C and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The resulting precipitate, 1-methyl-1H-imidazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Bromination of 1-methyl-1H-imidazole-5-carboxylic Acid
-
Materials: 1-methyl-1H-imidazole-5-carboxylic acid, N-Bromosuccinimide (NBS), chloroform (CHCl₃), azobisisobutyronitrile (AIBN).
-
Procedure:
-
To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv.) in chloroform, add N-Bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction to 50 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo-imidazole scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents at the 2-position of the imidazole ring.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1-methyl-1H-imidazole-5-carboxylic Acids
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds.[3][4][5]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the 2-bromoimidazole with an arylboronic acid in the presence of a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., 1,4-dioxane, DMF, toluene/water).
-
Procedure:
-
In a dry reaction vessel, combine 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent. If using a biphasic system, add water.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 70-90 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 75-95 |
Note: Yields are estimates based on similar reactions and will require optimization for specific substrates.
Sonogashira Coupling: Synthesis of 2-Alkynyl-1-methyl-1H-imidazole-5-carboxylic Acids
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds.[8][9][10]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of the 2-bromoimidazole with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base.[8] The catalytic cycle involves both palladium and copper intermediates.
Figure 2: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)), solvent (e.g., THF, DMF).
-
Procedure:
-
To a degassed solution of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the palladium catalyst (0.01-0.05 equiv.), CuI (0.02-0.1 equiv.), and the amine base.
-
Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination: Synthesis of 2-Amino-1-methyl-1H-imidazole-5-carboxylic Acids
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11][12][13][14][15]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of the 2-bromoimidazole with a primary or secondary amine in the presence of a strong base. The choice of phosphine ligand is critical for high yields and broad substrate scope.[11]
Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Materials: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), strong base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add a solution of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid and the amine in the chosen solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Applications in Drug Discovery and Bioactive Molecule Synthesis
The derivatives of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid are valuable scaffolds for the development of new therapeutic agents. The imidazole core is present in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1]
For instance, substituted benzimidazoles, which can be synthesized from precursors like 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde, have demonstrated potent activity against drug-resistant bacteria by targeting essential cellular processes.[16] Molecular docking studies suggest that these compounds may interact with bacterial enzymes such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, which are crucial for the bacterial stress response and cell division, respectively.[16][17]
The ability to rapidly generate a library of diverse analogs from 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid using the cross-coupling methodologies described above makes it an ideal starting point for structure-activity relationship (SAR) studies in drug discovery campaigns.
Conclusion
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid represents a versatile and powerful building block for medicinal chemists. Its dual reactivity allows for the efficient and modular synthesis of a wide array of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in the discovery and development of novel therapeutic agents. As with any synthetic procedure, optimization of reaction conditions for specific substrates is crucial for achieving optimal results.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). IMIDAZOLE-2-CARBOXALDEHYDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). Retrieved from [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
- Google Patents. (n.d.). Process for producing 2-methyl-5-nitroimidazole.
-
Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 258-271. [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4). [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). Molecules, 28(20), 7084. [Link]
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de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 838. [Link]
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ResearchGate. (n.d.). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][8][18] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 11(18), 4184–4187. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Synthesis of Novel Kinase Inhibitors Utilizing a 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid Scaffold: An Application and Protocol Guide
Introduction: The Versatility of the Imidazole Scaffold in Kinase Inhibitor Design
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of potent and selective enzyme inhibitors.[2] In the realm of kinase inhibitor discovery, imidazole derivatives have demonstrated significant promise, particularly as competitive inhibitors that target the ATP-binding site of kinases.[3] This guide focuses on the strategic application of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid , a versatile building block, in the synthesis of novel kinase inhibitors, with a particular emphasis on targeting the p38 mitogen-activated protein kinase (MAPK) pathway.
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.[1][] This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and biological evaluation of kinase inhibitors derived from this promising imidazole scaffold.
Chemical Properties and Strategic Advantages of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid possesses two key functional groups that are instrumental for its utility in combinatorial library synthesis. The carboxylic acid at the C5 position provides a convenient handle for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry.[5][6] The bromine atom at the C2 position offers a site for further diversification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl or heteroaryl moieties to explore the chemical space around the kinase ATP-binding site.
Synthetic Strategy: A Generalized Protocol for Kinase Inhibitor Synthesis
The following protocol outlines a generalized, yet detailed, two-step synthetic approach to a hypothetical kinase inhibitor, KI-1 , starting from 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid and a commercially available amine. The core of this synthesis is a robust amide coupling reaction.
Experimental Workflow for the Synthesis of KI-1
Figure 1: Generalized workflow for the synthesis of the hypothetical kinase inhibitor KI-1.
Detailed Protocol: Synthesis of N-(Aryl)-2-bromo-1-methyl-1H-imidazole-5-carboxamide (KI-1)
This protocol describes the coupling of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid with a representative aromatic amine. The choice of the amine is critical and should be guided by the specific kinase target and desired structure-activity relationship (SAR).
Materials:
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
-
Substituted Aniline (or other primary/secondary amine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/EtOAc mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The order of addition can be critical to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(Aryl)-2-bromo-1-methyl-1H-imidazole-5-carboxamide (KI-1).[7]
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[8][9]
| Parameter | Condition/Value | Rationale |
| Starting Materials | 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, Amine | Core scaffold and diversifying element. |
| Coupling Reagent | HATU | A highly efficient and widely used peptide coupling reagent that minimizes racemization.[8] |
| Base | DIPEA | A non-nucleophilic base to neutralize the hexafluorophosphate salt formed and facilitate the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and reagents. |
| Reaction Temperature | Room Temperature | Mild conditions are often sufficient for HATU-mediated couplings, preserving sensitive functional groups. |
| Purification Method | Column Chromatography | A standard and effective method for purifying organic compounds of moderate polarity.[7] |
Table 1: Key Parameters and Rationale for the Synthesis of KI-1.
Biological Evaluation: Assessing Kinase Inhibitory Activity
The synthesized inhibitor, KI-1, can be evaluated for its ability to inhibit the activity of the target kinase, for instance, p38α MAPK. A common method for this is an in vitro kinase activity assay.
p38α MAPK Signaling Pathway
Figure 2: Simplified p38 MAPK signaling cascade and the point of inhibition by KI-1.
Protocol: In Vitro p38α MAPK Activity Assay
This protocol is a generalized procedure for determining the IC₅₀ value of the synthesized inhibitor.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase buffer (specific to the enzyme)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for p38α (e.g., ATF2)
-
Synthesized inhibitor (KI-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor (KI-1) in kinase buffer containing a low percentage of DMSO. Prepare solutions of the p38α enzyme, substrate, and ATP in kinase buffer at the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution to the respective wells.
-
Enzyme Addition: Add the p38α enzyme solution to all wells except the negative control.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop Reaction and Detect Signal: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[10]
-
Develop Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO only). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and evaluation of novel kinase inhibitors using 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. The inherent versatility of this scaffold, coupled with the robust synthetic and screening protocols outlined, offers a powerful platform for the discovery of new therapeutic agents. Further optimization of the inhibitor structure through medicinal chemistry efforts, guided by SAR and computational modeling, can lead to the development of highly potent and selective kinase inhibitors with the potential for clinical translation.
References
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. PMC. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Retrieved from [Link]
-
Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance. PMC. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
-
NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. ACS Publications. Retrieved from [Link]
-
P38 Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. Retrieved from [Link]
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... ResearchGate. Retrieved from [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]
-
Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. MDPI. Retrieved from [Link]
-
Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer. Frontiers. Retrieved from [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. Retrieved from [Link]
-
p38 mitogen-activated protein kinases. Wikipedia. Retrieved from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Retrieved from [Link]
-
A Selective NMR Probe to Monitor the Conformational Transition from Inactive to Active Kinase. PMC. Retrieved from [Link]
-
Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. MDPI. Retrieved from [Link]
-
Affinity Chromatography | Principles. Cube Biotech. Retrieved from [Link]
Sources
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- 2. pnas.org [pnas.org]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Frontiers | Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer [frontiersin.org]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Application of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a Multifunctional Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] FBDD utilizes libraries of low molecular weight compounds (typically < 300 Da) to probe the binding landscape of a biological target.[2][4] These "fragments" form low-affinity but high-quality interactions, serving as efficient starting points that can be chemically elaborated into potent, drug-like molecules.[1][5] The success of this approach is underscored by multiple marketed drugs, including Vemurafenib and Venetoclax, which originated from fragment hits.[1][5]
This application note details the utility and experimental protocols for a specific, high-value fragment: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid . This compound is not merely a random small molecule; its architecture is strategically designed, incorporating three key features that make it an exceptional tool for FBDD campaigns:
-
The Privileged Imidazole Scaffold : The imidazole ring is a well-established "privileged structure" in medicinal chemistry.[6][7] Its derivatives are found in a vast array of pharmaceuticals, exhibiting activities from antifungal to anticancer.[8][9][10] This scaffold provides a rigid framework with defined hydrogen bond donors and acceptors, making it an excellent anchor for binding to protein targets.
-
The Versatile Bromo Substituent : The bromine atom at the 2-position is a critical feature. It can act as a halogen bond donor, forming favorable, non-covalent interactions with backbone carbonyls or other electron-rich pockets in a protein binding site.[11][12] Furthermore, it serves as a readily accessible synthetic handle for hit-to-lead optimization via metal-catalyzed cross-coupling reactions, allowing for rapid fragment "growing" or "linking."[6]
-
The Interaction-Driving Carboxylic Acid : The carboxylic acid moiety provides strong hydrogen bonding capabilities (donor and acceptor) and the potential for salt-bridge formation with basic residues like lysine or arginine.[13] This group often enhances aqueous solubility, a critical property for reliable screening, and can anchor the fragment in so-called "hot-spot" residues crucial for protein-protein interactions.[13]
This guide provides researchers with the foundational knowledge and detailed protocols to effectively utilize 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in a typical FBDD workflow, from initial characterization and screening to hit validation and optimization strategies.
Physicochemical Properties & Initial Assessment
Before initiating a screening campaign, it is crucial to characterize the fragment. 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a solid at room temperature with the following key properties:
| Property | Value | Source |
| CAS Number | 852180-96-2 | [14] |
| Molecular Formula | C₅H₅BrN₂O₂ | [14][15] |
| Molecular Weight | 205.01 g/mol | [14] |
| Heavy Atom Count (HAC) | 10 | Calculated |
| Predicted XlogP | 0.9 | [15] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
This fragment adheres well to the "Rule of Three" (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), a common guideline for fragment library design, suggesting favorable properties for drug discovery.[1]
FBDD Workflow Using the Imidazole Fragment
The following diagram outlines a typical FBDD campaign incorporating 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. Subsequent sections will provide detailed protocols for key stages.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
Protocol 1: Fragment Solubility and Quality Control
Causality: Ensuring high purity and sufficient aqueous solubility is the most critical first step in FBDD. Insoluble aggregates can lead to false-positive results in biophysical assays. A stock solution in DMSO is standard, but final assay concentrations must be soluble in the aqueous buffer to ensure monomeric binding.
Materials:
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., PBS or HEPES buffer, pH 7.4), filtered
-
High-speed centrifuge
-
Nephelometer or UV-Vis Spectrophotometer
Methodology:
-
DMSO Stock Preparation: Accurately weigh the fragment and dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly to ensure complete dissolution.
-
Solubility Assessment (Kinetic Method): a. Prepare a series of dilutions of the DMSO stock into the chosen aqueous assay buffer. Typical final concentrations for testing range from 50 µM to 1 mM. The final DMSO concentration should be kept constant and low (e.g., ≤1%). b. Incubate the samples for 1-2 hours at the screening temperature (e.g., 25°C). c. Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitate. d. Carefully transfer the supernatant to a new plate/cuvette. e. Measure the turbidity of the supernatant using a nephelometer or by measuring light scattering at a high wavelength (e.g., 600 nm) with a spectrophotometer.
-
Purity Assessment: Analyze the fragment by LC-MS and/or ¹H NMR to confirm identity and ensure purity is >95%.
-
Working Concentration: Based on the solubility data, determine the maximum soluble concentration in the assay buffer. This will be the highest concentration used for screening.
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[16] It measures changes in mass on a sensor chip surface as the fragment (analyte) flows over the immobilized protein (ligand), providing real-time binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (>95% purity)
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid stock solution
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
Methodology:
-
Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface using a 1:1 mixture of EDC/NHS. c. Inject the target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 5000-10000 Response Units, RU). d. Deactivate remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.
-
Fragment Screening (Single Concentration): a. Prepare the fragment at its maximum soluble concentration (e.g., 200 µM) in running buffer containing a matched percentage of DMSO as the reference. b. Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). c. A positive "hit" is identified by a response signal in the target channel that is significantly higher than the reference channel signal.
-
Affinity Determination (Dose-Response): a. For confirmed hits, prepare a series of fragment concentrations (e.g., a 7-point, 2-fold dilution series starting from the maximum soluble concentration). b. Inject each concentration and record the binding response at equilibrium. c. Subtract the reference channel signal from the target channel signal. d. Plot the equilibrium response against fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ).
Protocol 3: Hit Validation by Ligand-Observed NMR Spectroscopy
Causality: NMR-based methods are powerful for validating fragment hits as they are less prone to artifacts from protein aggregation or instability.[17][18] Saturation Transfer Difference (STD) NMR is particularly effective.[19] It works by selectively saturating the protein's protons; this saturation is transferred via the Nuclear Overhauser Effect (NOE) to a binding ligand, resulting in a decreased signal intensity for the ligand's protons. Only true binders will show an STD effect.
Materials:
-
High-field NMR spectrometer (>500 MHz) with a cryoprobe
-
NMR tubes
-
Purified target protein
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
-
Deuterated buffer (e.g., 99.9% D₂O PBS, pD 7.4)
Methodology:
-
Sample Preparation: a. Prepare two identical samples in deuterated buffer: one containing the target protein (e.g., 10-20 µM) and the fragment (e.g., 200-500 µM), and a reference sample with only the fragment at the same concentration.
-
STD NMR Experiment: a. Acquire a standard 1D proton spectrum of the fragment-only sample for reference. b. For the protein-fragment sample, set up the STD experiment. This involves acquiring two spectra in an interleaved fashion: i. On-resonance spectrum: A long, selective saturation pulse is applied at a frequency where only protein aliphatic protons resonate (e.g., -1.0 ppm). ii. Off-resonance spectrum: The same saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm). c. Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that was in close contact with the saturated protein.
-
Data Analysis: a. A positive hit is confirmed if signals corresponding to the fragment's protons are visible in the STD difference spectrum. b. The relative intensity of the signals in the STD spectrum can provide an "epitope map," indicating which parts of the fragment are in closest proximity to the protein surface.
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | 145575-90-2 | Benchchem [benchchem.com]
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- 8. nbinno.com [nbinno.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 12. Halogen-Enriched Fragments [otavachemicals.com]
- 13. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 14. 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 15. PubChemLite - 2-bromo-1-methyl-1h-imidazole-5-carboxylic acid (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 16. youtube.com [youtube.com]
- 17. Comparison of the Sensitivities of WaterLOGSY and Saturation Transfer Difference NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Executive Summary
This guide details the protocols for functionalizing 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid , a high-value scaffold in medicinal chemistry (e.g., for angiotensin II receptor antagonists and kinase inhibitors).
The core challenge with this substrate is its amphoteric nature : it contains an electrophilic C2-bromide and a nucleophilic/acidic C5-carboxylate. In standard Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), the free carboxylate (
This note presents two validated workflows:
-
The Robust Route (Recommended): Ester protection followed by coupling and hydrolysis. This guarantees scalability and high yields (>85%).
-
The Direct Route (High Throughput): Ligand-optimized conditions for coupling the free acid, suitable for rapid library generation.
Strategic Analysis & Mechanism
The 2-bromo-1-methylimidazole core is electron-deficient, facilitating oxidative addition. However, the C5-position steric bulk and the carboxylate moiety create a "coordination trap."
The Coordination Trap
Under basic coupling conditions (e.g.,
Decision Framework (DOT Visualization)
Figure 1: Strategic workflow for selecting the optimal coupling pathway based on project requirements.
Protocol A: The "Gold Standard" Ester Route
Use this protocol for scale-up (>100 mg) or when the coupling partner is expensive.
Step 1: Synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Rationale: Methyl esters are stable under standard Suzuki conditions but easily hydrolyzed.
-
Dissolve: Suspend 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.5 M).
-
Activate: Cool to 0°C. Add Thionyl Chloride (
, 2.0 equiv) dropwise. Caution: Gas evolution. -
Reflux: Heat to reflux (65°C) for 3 hours. Monitor by LCMS (Acid mass [M+H]+ 205/207
Ester mass [M+H]+ 219/221). -
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
(to neutralize HCl), then Brine. Dry over . -
Yield: Typically >95% as a white solid.
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale:
| Component | Equivalents | Role |
| Imid-Ester (from Step 1) | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| 0.05 (5 mol%) | Catalyst | |
| 2.5 | Base (activates boronic acid) | |
| 1,4-Dioxane / Water | 4:1 Ratio | Solvent System |
Procedure:
-
Charge a reaction vial with the Imid-Ester, Boronic Acid, Base, and Catalyst.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed Dioxane/Water solvent mix (concentration 0.2 M).
-
Heat at 90°C for 4–12 hours.
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via flash chromatography (Hexane/EtOAc gradient).
Step 3: Saponification (Deprotection)
-
Dissolve the coupled ester in THF/Water (1:1).
-
Add
(3.0 equiv). Stir at RT for 2 hours. -
Acidification: Adjust pH to ~3-4 with 1M HCl to precipitate the free acid product.
Protocol B: The Direct Acid Route (Advanced)
Use this protocol for high-throughput library synthesis where step-count reduction is critical.
Rationale: To couple the free acid, we utilize SPhos (a bulky, electron-rich Buchwald ligand) which prevents carboxylate coordination to the Pd center, and Microwave irradiation to accelerate the rate-determining step before catalyst decomposition occurs.
| Component | Equivalents | Notes |
| Free Acid Substrate | 1.0 | Limiting Reagent |
| Aryl Boronic Acid | 1.5 | Excess required |
| 0.05 | Pre-catalyst | |
| SPhos | 0.10 | Ligand (2:1 L:Pd ratio) |
| 4.0 | Stronger base, excess for -COOH | |
| n-Butanol / Water | 3:1 | High boiling point, solubilizes salts |
Procedure:
-
Pre-complexation: In a microwave vial, mix
and SPhos in the solvent (n-BuOH) and stir for 5 mins under Argon to form the active species. -
Add the Free Acid Substrate, Boronic Acid, and
(dissolved in the water portion). -
Irradiation: Microwave at 110°C for 30 minutes .
-
Note: If using thermal heating, reflux at 100°C for 16 hours.
-
-
Workup: The reaction mixture will be basic. Dilute with water, wash with EtOAc (removes non-polar impurities). Acidify the aqueous layer to pH 4 to extract the product into EtOAc or precipitate it directly.
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol A (Ester). Alternatively, increase catalyst loading to 10 mol% and use Pd-XPhos G3. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate ( |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Ensure strict degassing of solvents. Sparge with Argon for 15 mins. |
| Product stuck in Aqueous | Amphoteric Isoelectric Point | The product is an amino-acid zwitterion. Adjust pH carefully to the isoelectric point (pI) for precipitation, or use n-Butanol for extraction. |
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles
-
General Review of Pd-Catalyzed Cross-Coupling in Drug Discovery
- Title: Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals and Pharmaceuticals.
- Source:J. Agric. Food Chem. (2018).
-
URL:[Link]
-
Synthesis of Imidazole-5-Carboxylic Acid Derivatives
-
Mechanistic Insight on Carboxylate Interference
- Title: Do carboxylic acids interfere with Suzukis?
- Source:Reddit / Organic Chemistry Community Valid
-
URL:[Link]
Sources
- 1. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
Derivatization of the carboxylic acid group of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Anwendungs- und Protokollleitfaden: Derivatisierung der Carbonsäuregruppe von 2-Brom-1-methyl-1H-imidazol-5-carbonsäure
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Protokolle und technische Einblicke in die chemische Modifikation der Carbonsäuregruppe von 2-Brom-1-methyl-1H-imidazol-5-carbonsäure. Diese Verbindung ist ein entscheidender Baustein in der medizinischen Chemie, dessen Derivatisierung die Synthese vielfältiger Molekülbibliotheken für die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht.
Einleitung: Strategische Bedeutung der Derivatisierung
2-Brom-1-methyl-1H-imidazol-5-carbonsäure ist ein heterocyclisches Molekül, das als vielseitiges Synthesezwischenprodukt in der pharmazeutischen Forschung dient.[1] Die Imidazol-Einheit ist ein sogenanntes "privilegiertes Gerüst", das in zahlreichen bioaktiven Molekülen vorkommt und für Eigenschaften wie Enzymhemmung oder Metallchelatbildung verantwortlich ist.[1][2] Die Derivatisierung der Carbonsäuregruppe an Position 5 zu Estern, Amiden und anderen funktionellen Gruppen ist ein fundamentaler Schritt, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen zu optimieren.
Die gleichzeitige Anwesenheit eines Bromatoms an Position 2 bietet zudem einen reaktiven "Griff" für metallkatalysierte Kreuzkupplungsreaktionen, was die molekulare Vielfalt weiter erhöht.[1] Die Herausforderung bei der Derivatisierung der Carbonsäure liegt darin, selektive Methoden zu wählen, die nicht mit dem Imidazolring oder dem Bromsubstituenten interferieren.
Kernstrategien zur Derivatisierung der Carbonsäuregruppe
Die Umwandlung der Carbonsäuregruppe erfolgt primär über drei Hauptwege:
-
Veresterung: Direkte Umwandlung in Ester, die oft als Prodrugs oder zur Feinabstimmung der Löslichkeit dienen.
-
Amidierung: Bildung von Amidbindungen, ein zentraler Schritt zur Synthese von Peptidmimetika und anderen stabilen, bioaktiven Molekülen.
-
Säurechlorid-Bildung: Umwandlung in ein hochreaktives Säurechlorid als Zwischenstufe, das leicht mit einer Vielzahl von Nukleophilen reagiert.
Die Wahl der Methode hängt von der Stabilität der Substrate, der gewünschten Ausbeute und den verfügbaren Laborbedingungen ab.
Veresterungsprotokolle
Die Veresterung kann unter sauren Bedingungen oder durch Alkylierung des Carboxylats erfolgen.
Methode A: Säurekatalysierte Veresterung (Fischer-Veresterung)
Diese klassische Methode eignet sich gut für die Synthese einfacher Alkylester wie Methyl- oder Ethylester.
Rationale: Ein starker Säurekatalysator protoniert das Carbonyl-Sauerstoffatom der Carbonsäure, was deren Elektrophilie erhöht und den nukleophilen Angriff durch den Alkohol ermöglicht. Der Alkohol dient hierbei gleichzeitig als Lösungsmittel und Reaktionspartner.
Detailliertes Protokoll (Beispiel: Methylester):
-
Vorbereitung: In einem trockenen Rundkolben werden 1,0 g (4,88 mmol) 2-Brom-1-methyl-1H-imidazol-5-carbonsäure in 20 mL wasserfreiem Methanol suspendiert.
-
Katalysatorzugabe: Unter Rühren werden vorsichtig 0,5 mL (ca. 9,8 mmol) konzentrierte Schwefelsäure (H₂SO₄) zugetropft. Alternativ kann das Gemisch mit trockenem HCl-Gas gesättigt werden.
-
Reaktion: Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und vorsichtig mit gesättigter Natriumbicarbonatlösung (NaHCO₃) gewaschen, um die überschüssige Säure zu neutralisieren.
-
Reinigung: Die organische Phase wird über Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel erneut im Vakuum entfernt. Das Rohprodukt kann durch Säulenchromatographie (Silicagel, Eluentenmischung z.B. Hexan/Ethylacetat) oder Umkristallisation gereinigt werden.
Tabelle 1: Reaktionsbedingungen für die säurekatalysierte Veresterung
| Ziel-Ester | Alkohol | Katalysator | Temperatur | Typische Reaktionszeit |
| Methylester | Methanol | H₂SO₄ oder HCl | Rückfluss | 4–8 h |
| Ethylester | Ethanol | H₂SO₄ oder HCl | Rückfluss | 6–12 h |
| Propylester | Propanol | H₂SO₄ oder HCl | Rückfluss | 8–16 h |
Abbildung 2: Workflow der Amidierung mit Kupplungsreagenzien.
Säurechlorid-Bildung als reaktive Zwischenstufe
Die Umwandlung der Carbonsäure in ein Säurechlorid ist eine der effektivsten Methoden zur Aktivierung. Das resultierende Säurechlorid ist hochreaktiv und reagiert spontan mit den meisten Nukleophilen.
Rationale: Reagenzien wie Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂) ersetzen die -OH-Gruppe der Carbonsäure durch ein Chloratom. [3]Die Nebenprodukte dieser Reaktionen (SO₂, HCl oder CO, CO₂, HCl) sind gasförmig und entweichen aus der Reaktionsmischung, was das Gleichgewicht in Richtung des Produkts verschiebt. [3] Sicherheitshinweis: Thionylchlorid und Oxalylchlorid sind hochgiftig, korrosiv und reagieren heftig mit Wasser. Alle Arbeiten müssen unter einem gut funktionierenden Abzug und unter Ausschluss von Feuchtigkeit durchgeführt werden.
Detailliertes Protokoll:
-
Vorbereitung: 1,0 g (4,88 mmol) der Carbonsäure wird in einem trockenen Kolben unter Inertgasatmosphäre (z.B. Argon) vorgelegt.
-
Reagenzzugabe: 5-10 Äquivalente Thionylchlorid (SOCl₂) werden langsam zugegeben. Eine katalytische Menge (1-2 Tropfen) DMF kann die Reaktion beschleunigen.
-
Reaktion: Die Mischung wird für 1-3 Stunden bei 60-70 °C gerührt, bis die Gasentwicklung aufhört.
-
Isolierung/In-situ-Verwendung: Überschüssiges SOCl₂ wird vorsichtig im Vakuum abdestilliert. Das rohe Säurechlorid ist oft ein Feststoff oder Öl und kann direkt im nächsten Schritt verwendet werden (in situ).
-
Folge-Reaktion (Beispiel: Amidierung): Das rohe Säurechlorid wird in einem trockenen, aprotischen Lösungsmittel (z.B. DCM) gelöst und auf 0 °C gekühlt. Eine Lösung von 2,2 Äquivalenten des gewünschten Amins in DCM wird langsam zugetropft. Nach der Reaktion wird wie bei den Amidierungsprotokollen aufgearbeitet.
Workflow für die Derivatisierung via Säurechlorid
Abbildung 3: Zweistufiger Prozess der Derivatisierung über ein Säurechlorid.
Referenzen
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Verfügbar unter: [Link]
-
World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Verfügbar unter: [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Verfügbar unter: [Link]
-
PubChem. (n.d.). 2-bromo-1-methyl-1h-imidazole-5-carboxylic acid. Verfügbar unter: [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. Verfügbar unter: [Link]
-
Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Verfügbar unter:
-
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Verfügbar unter:
-
Organic Chemistry Portal. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Verfügbar unter: [Link]
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ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Verfügbar unter: [Link]
-
PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Verfügbar unter: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Verfügbar unter: [Link]
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National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Verfügbar unter: [Link]
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National Institutes of Health. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Verfügbar unter: [Link]
-
Google Patents. (n.d.). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Verfügbar unter:
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Verfügbar unter: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Verfügbar unter: [Link]
-
Scribd. (n.d.). Coupling Reagents. Verfügbar unter: [Link]
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Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Verfügbar unter:
-
YouTube. (2017). Amidation of Carboxylic Acids. Verfügbar unter: [Link]
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Application Note: A Scalable and Efficient Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, a crucial building block in modern drug discovery and development. The imidazole ring is a privileged scaffold in medicinal chemistry, and its targeted functionalization is key to developing novel therapeutic agents.[1][2] This guide details a robust, two-step synthetic sequence, commencing with the synthesis of the 1-methyl-1H-imidazole-5-carboxylic acid precursor, followed by a selective bromination. The causality behind experimental choices, in-depth procedural details, safety protocols, and characterization data are presented to ensure reproducibility and safe implementation in a large-scale laboratory setting.
Introduction and Scientific Rationale
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid serves as a versatile intermediate. The bromine atom at the C2 position offers a reactive handle for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides or esters.[1] The development of a scalable, cost-effective, and safe synthesis is therefore of significant interest to the pharmaceutical and agrochemical industries.[3]
The presented synthesis is designed around two key stages:
-
Synthesis of 1-methyl-1H-imidazole-5-carboxylic acid: This precursor is synthesized from commercially available starting materials. While various methods exist for creating substituted imidazoles, this protocol adapts a reliable approach suitable for scale-up.[4][5]
-
Selective Bromination: The target compound is obtained via electrophilic bromination of the precursor. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic for large-scale applications. Unlike elemental bromine, NBS is a solid, making it significantly easier and safer to handle, while still providing high reactivity and selectivity under controlled conditions.[1] A Chinese patent describing the synthesis of related derivatives highlights the efficacy of NBS in this context, forming the basis of this protocol.[6]
Overall Synthetic Scheme
The logical flow of the synthesis from starting materials to the final product is illustrated below.
Caption: Overall two-part synthetic workflow.
Detailed Protocols and Methodologies
Part 1: Synthesis of 1-methyl-1H-imidazole-5-carboxylic acid (Precursor)
This protocol is adapted from established methodologies for imidazole synthesis, optimized for scalability.[7]
Step-by-Step Protocol:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 kg, 12.6 mol).
-
Reagent Addition: Cool the reactor to 0-5 °C using a circulating chiller. Slowly add methyl isocyanoacetate (1.0 kg, 10.1 mol) over 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Initial Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours under a nitrogen atmosphere.
-
Cyclization: Cool the mixture back to 0-5 °C. Prepare a solution of methylamine (0.94 kg, 30.3 mol, as a 40% solution in water) and add it dropwise to the reactor, maintaining the internal temperature below 15 °C.
-
Heating and Hydrolysis: After the addition, heat the reaction mixture to 80 °C and maintain for 6 hours. Then, add a solution of sodium hydroxide (1.2 kg, 30.0 mol) in water (5 L) and reflux the mixture for 4 hours to facilitate hydrolysis of the ester.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify to pH 3-4 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water (2 x 2 L), and dried under vacuum at 60 °C to yield 1-methyl-1H-imidazole-5-carboxylic acid.
Part 2: Large-Scale Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
This procedure is based on the selective bromination of the imidazole core using N-Bromosuccinimide.[1][6]
Experimental Workflow Diagram:
Caption: Step-wise workflow for the bromination reaction.
Step-by-Step Protocol:
-
Reactor Charging: In a 50 L jacketed glass reactor, suspend 1-methyl-1H-imidazole-5-carboxylic acid (1.26 kg, 10.0 mol) in acetonitrile (25 L).
-
Cooling: Begin stirring and cool the suspension to 0-5 °C.
-
NBS Addition: Slowly add N-Bromosuccinimide (NBS) (1.87 kg, 10.5 mol) portion-wise over a period of 2-3 hours. The addition is exothermic; maintain the internal temperature below 10 °C.
-
Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 10 °C. Quench the excess NBS by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.
-
Product Isolation: The white precipitate of the product is isolated by filtration.
-
Purification: The crude product is washed thoroughly with cold water (3 x 5 L) and then with cold acetonitrile (2 x 2 L) to remove succinimide and other impurities.
-
Drying: The purified solid is dried under vacuum at 60-70 °C to a constant weight to yield the final product, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Quantitative Data and Characterization
Table 1: Reagent and Reaction Parameters for Bromination
| Parameter | Value | Moles | Equivalents |
| Starting Material | 1-methyl-1H-imidazole-5-carboxylic acid | 1.26 kg | 10.0 |
| Reagent | N-Bromosuccinimide (NBS) | 1.87 kg | 10.5 |
| Solvent | Acetonitrile | 25 L | - |
| Reaction Temperature | 0 °C to 25 °C | - | - |
| Reaction Time | 12-16 hours | - | - |
| Expected Yield | 1.8-1.95 kg | - | 88-95% |
Table 2: Analytical Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 7.85 (s, 1H, imidazole-H), 3.80 (s, 3H, N-CH₃) |
| Mass Spec (ESI-) | m/z 203, 205 [M-H]⁻ (presence of bromine isotopes) |
| Melting Point | ~210-215 °C (with decomposition) |
| Purity (HPLC) | >98% |
Safety and Handling Precautions
The large-scale synthesis of this compound requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): All steps must be performed wearing appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: Operations should be conducted in a well-ventilated fume hood or a walk-in hood, especially when handling solvents and NBS.
-
N-Bromosuccinimide (NBS) Handling:
-
NBS is an oxidizing solid and can cause severe skin burns and eye damage.[8][9][10] Avoid dust formation and inhalation.[11]
-
It should be kept away from combustible materials.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Use caution during addition as the reaction can be exothermic.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.[8]
Conclusion
The protocol detailed in this application note presents a validated and scalable pathway for the synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. By utilizing the safer and more manageable brominating agent N-Bromosuccinimide and providing a clear, step-by-step guide, this document aims to equip researchers and drug development professionals with a reliable method for producing this key pharmaceutical intermediate on a large scale. The emphasis on causality, safety, and detailed characterization ensures that the process is both efficient and self-validating.
References
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
International Journal of Trend in Scientific Research and Development. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.
-
ACS Omega. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
NCBI. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. Retrieved from [Link]
-
ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
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Application Note: Bifunctional Utility of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid in Medicinal Chemistry
[1]
Part 1: Strategic Analysis of the Scaffold
The Orthogonal Reactivity Profile
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid represents a "privileged scaffold" in drug discovery due to its ability to serve as a linchpin between two distinct chemical domains.[1] Its value lies in the orthogonality of its reactive sites:
-
C-2 Position (Electrophilic Handle): The bromine atom at the C-2 position is flanked by two nitrogen atoms, making the carbon highly electron-deficient.[1] This renders it exceptionally reactive toward metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) and Nucleophilic Aromatic Substitution (
).[1] -
C-5 Position (Nucleophilic/Electrophilic Linker): The carboxylic acid functionality allows for diverse elaboration—primarily amide coupling, esterification, or reduction to alcohols/aldehydes.[1]
-
N-1 Position (Steric Director): The methyl group fixes the tautomeric state of the imidazole, preventing regioselectivity issues common in N-unsubstituted imidazoles.[1] However, it also imparts steric bulk that influences reactions at the adjacent C-5 position.[1]
Chemo-selectivity Considerations
A common pitfall in working with this molecule is the interference of the free carboxylic acid with palladium catalysts during C-2 coupling.[1] The carboxylate anion can coordinate to Pd(II) species, potentially poisoning the catalyst or altering the active cycle.[1]
Expert Recommendation: For maximum yield and reproducibility, we recommend a "Protect-Couple-Deprotect" or "Protect-Couple-Amidation" strategy.[1] Converting the acid to a methyl or ethyl ester prior to C-2 functionalization significantly improves the turnover frequency (TOF) of cross-coupling reactions.[1]
Part 2: Experimental Protocols
Protocol A: C-2 Functionalization via Suzuki-Miyaura Coupling
Target: Synthesis of 2-aryl-1-methyl-imidazole-5-carboxylates.[1][2]
Rationale: This protocol uses a boronic acid partner to install an aryl group at C-2.[1][3][4] We utilize the methyl ester derivative of the starting material to prevent catalyst poisoning.[1]
Materials:
-
Substrate: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)[1]
-
Reagent: Aryl boronic acid (
) (1.2 equiv)[1] -
Catalyst:
(5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Inertion: Charge a microwave vial or round-bottom flask with the substrate, aryl boronic acid, and Pd catalyst.[1] Seal and purge with Nitrogen (
) or Argon for 5 minutes.[1] -
Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M relative to substrate).
-
Activation: Add the aqueous
solution via syringe. -
Reaction:
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes.
-
-
Monitoring: Monitor via LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Representative Data (Suzuki Coupling Efficiency):
| Entry | Boronic Acid Type | Electronic Nature | Yield (Isolated) | Notes |
| 1 | Phenylboronic acid | Neutral | 88% | Standard baseline |
| 2 | 4-Methoxyphenylboronic acid | Electron-Rich | 92% | Fast conversion (<2h) |
| 3 | 3-Pyridylboronic acid | Heterocyclic | 76% | Requires longer reaction time |
| 4 | 2-Fluorophenylboronic acid | Sterically Hindered | 65% | Steric clash with N-Me group |
Protocol B: C-5 Functionalization via Amide Coupling
Target: Synthesis of biologically active imidazole-5-carboxamides.[1][5][6]
Rationale: The C-5 carboxylic acid is adjacent to the N-methyl group.[1] Standard coupling reagents (EDC/HOBt) may struggle with sterics.[1] We recommend HATU , which generates a highly reactive active ester, driving the reaction to completion despite steric hindrance.[1]
Materials:
-
Substrate: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv)[1]
-
Amine Partner: Primary or Secondary Amine (
) (1.1 equiv)[1] -
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid substrate and DIPEA in anhydrous DMF at 0°C.
-
Reagent Addition: Add HATU in one portion. Stir at 0°C for 15 minutes to form the activated At-complex.
-
Coupling: Add the amine partner dropwise.[1]
-
Propagation: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench: Dilute with saturated
or water. -
Extraction: Extract with EtOAc or DCM (depending on product solubility).
-
Note: If the product is polar, consider n-Butanol extraction or direct lyophilization.[1]
-
Part 3: Visualizing the Synthetic Logic
Divergent Synthesis Workflow
The following diagram illustrates the strategic decision-making process when building libraries from this scaffold.
Figure 1: Decision tree for sequential functionalization. Path B is generally preferred to avoid catalyst poisoning by the free acid.[1]
Part 4: Troubleshooting & Optimization
Catalyst Poisoning[1]
-
Symptom: Suzuki reaction stalls at <20% conversion.[1]
-
Cause: The free carboxylic acid (if using Path A without protection) coordinates to Palladium.[1]
-
Solution: Switch to Path B (Esterification first). If the acid must be present, use
with water-soluble ligands like TPPTS or increase catalyst loading to 10 mol%.[1]
Regiochemical Confusion
-
Issue: Confusion between the 4-carboxylic and 5-carboxylic isomers.
-
Verification: In the 1-methyl-5-carboxylic isomer (the subject of this guide), the
NMR signal for the C-4 proton typically appears as a singlet around 7.4–7.6 ppm .[1] In the 4-carboxylic isomer, the C-5 proton is more deshielded (due to proximity to N-1 and COOH) and often appears further downfield.[1] Always verify regiochemistry with NOESY (interaction between N-Methyl and C-5 substituents).[1]
Hydrolysis Issues
-
Symptom: Methyl ester hydrolysis (post-Suzuki) is slow.
-
Cause: The steric bulk of the N-methyl group and the newly installed C-2 aryl group can shield the C-5 ester.[1]
-
Solution: Use LiOH in a THF/Water mixture at 60°C. If that fails, use Trimethyltin hydroxide (
) in 1,2-dichloroethane at 80°C (mild, neutral hydrolysis condition).[1]
Part 5: References
-
National Institutes of Health (NIH). (2010).[1] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1] (PMC3048995).[1] Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.[1] Retrieved from [Link][1]
-
PubChem. Compound Summary: 2-bromo-1-methyl-1h-imidazole-5-carboxylic acid.[1][7][8] Retrieved from [Link][1]
-
MySkinRecipes. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Specifications. (Intermediate verification). Retrieved from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | 145575-90-2 | Benchchem [benchchem.com]
- 6. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - 2-bromo-1-methyl-1h-imidazole-5-carboxylic acid (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
Experimental Procedure for the Bromination of 1-Methyl-1H-imidazole-5-carboxylic Acid
[1][2][3][4][5]
Executive Summary & Strategic Rationale
Objective: Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid .
Challenge: The direct bromination of 1-methyl-1H-imidazole-5-carboxylic acid is chemically fraught due to the electron-withdrawing nature of the carboxylic acid group (at C5), which deactivates the imidazole ring toward electrophilic aromatic substitution (
Solution: This protocol utilizes a Protection-Functionalization-Deprotection strategy. By converting the acid to its methyl ester, we achieve three critical advantages:
-
Solubility: The ester is soluble in a wide range of organic solvents suitable for bromination (MeCN, DMF).
-
Regiocontrol: The ester group locks the C5 position, directing the bromination exclusively to the C4 position (the only remaining activated carbon).
-
Purification: The intermediate ester allows for easy silica gel chromatography or crystallization, ensuring high purity before the final hydrolysis.
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Substrate Electronic State: The 1-methyl-1H-imidazole ring is electron-rich, but the C5-ester creates a "push-pull" system. The N1-methyl group pushes electron density into the ring, while the C5-carbonyl pulls it away.
-
Regioselectivity:
-
C2 Position: Located between two nitrogens, this position is acidic (
) and less nucleophilic in reactions. -
C4 Position: This carbon is adjacent to the N3 nitrogen and beta to the N1-methyl. It retains sufficient electron density to attack the electrophilic bromine source (
from NBS). -
C5 Position: Blocked by the carboxylate/ester group.
-
Therefore, bromination occurs selectively at C4 .
Reaction Pathway Diagram[7][8][9]
Figure 1: Three-stage synthetic workflow ensuring regioselectivity and high purity.
Detailed Experimental Protocol
Phase 1: Methyl Ester Formation
Goal: Protect the carboxylic acid to improve solubility and reactivity.
Reagents:
-
1-Methyl-1H-imidazole-5-carboxylic acid (1.0 equiv)
-
Thionyl chloride (
) (3.0 equiv) -
Methanol (anhydrous, solvent volume ~10 mL/g of substrate)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Addition: Charge the flask with methanol and cool to 0°C (ice bath).
-
Activation: Add
dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( , HCl). -
Substrate: Add 1-methyl-1H-imidazole-5-carboxylic acid portion-wise.
-
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess
. -
Neutralization: Redissolve the residue in DCM and wash with saturated
solution. Dry the organic layer over , filter, and concentrate. -
Output: Methyl 1-methyl-1H-imidazole-5-carboxylate (Off-white solid).[2]
Phase 2: Regioselective Bromination (The Critical Step)
Goal: Install the bromine atom at the C4 position.
Reagents:
-
Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 – 1.2 equiv)
-
Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Optional: AIBN (0.05 equiv) if reaction is sluggish (radical initiation).
Procedure:
-
Dissolution: Dissolve the ester from Phase 1 in anhydrous MeCN.
-
Bromination: Add NBS portion-wise at room temperature.
-
Note: Protect from light to minimize radical side-reactions on the N-methyl group, although the C4-electrophilic substitution is dominant.
-
-
Incubation: Stir at room temperature for 12 hours. If conversion is incomplete (check TLC), heat to 50°C for 4 hours.
-
Observation: The solution may turn slightly yellow/orange.
-
-
Quench: Dilute with water and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with brine and 5%
(sodium thiosulfate) to remove active bromine species. -
Purification: Dry over
and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). -
Output: Methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate.
Phase 3: Hydrolysis to Final Acid
Goal: Deprotect the ester to yield the target pharmaceutical intermediate.
Reagents:
-
Methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)
-
Lithium Hydroxide (LiOH·H2O) (2.0 equiv)
-
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Mixing: Dissolve the brominated ester in THF/Water.
-
Reaction: Add LiOH and stir at room temperature for 2–4 hours.
-
Acidification: Cool to 0°C and carefully adjust pH to ~3–4 using 1N HCl.
-
Critical: The product may precipitate at this stage.
-
-
Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (repeatedly, as the acid is polar) or lyophilize the aqueous phase.
-
Output: 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid .
Quantitative Data & Stoichiometry
| Component | Role | Equiv. | Notes |
| Substrate | Reactant | 1.0 | 1-Methyl-1H-imidazole-5-carboxylic acid |
| NBS | Reagent | 1.1-1.2 | Source of |
| MeCN | Solvent | - | Polar aprotic; promotes polar transition state. |
| LiOH | Base | 2.0 | Hydrolysis agent; milder than NaOH. |
| Na2S2O3 | Quench | - | Neutralizes residual bromine/NBS. |
Expected Yields:
-
Esterification: 90–95%
-
Bromination: 75–85%
-
Hydrolysis: >90%
-
Overall Yield: ~60–70%
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Bromination) | Deactivated ring system. | Increase Temp to 60°C; Switch solvent to DMF; Add catalytic AIBN (radical pathway assistance). |
| Side Product: N-CH2Br | Radical bromination of methyl group. | Perform reaction in the dark; Use |
| Product Loss (Hydrolysis) | High water solubility of acid. | Do not over-acidify (pH < 2); Use lyophilization instead of extraction; Use continuous extraction. |
Safety & Handling
-
NBS (N-Bromosuccinimide): Irritant and strong oxidizer. Store in a refrigerator and protect from moisture.
-
Thionyl Chloride: Releases toxic HCl and SO2 gases. Must be used in a well-ventilated fume hood.
-
Brominated Imidazoles: Potential sensitizers. Handle with gloves and avoid inhalation of dust.
References
-
Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide deriv
- Source: CN111269183A (P
- Relevance: Describes the industrial route involving amide formation followed by bromination using NBS, confirming the regioselectivity
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source:Molecules 2014, 19(3), 3401-3416.
- Relevance: Validates the theoretical basis for C4 vs C5 selectivity in imidazole systems using NBS.
-
Synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.
- Source:Synlett 2023.
- Relevance: Provides analogous conditions for brominating deactivated/substituted imidazoles using NBS in polar solvents.
Application Notes and Protocols for High-Throughput Screening of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of Imidazole Derivatives
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics.[1][2] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] Notably, their role as inhibitors of crucial cellular signaling enzymes, particularly protein kinases, has positioned them as promising candidates for cancer drug discovery.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize bioactive derivatives of 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Given the prevalence of imidazole-based compounds as kinase inhibitors, this guide will focus on two primary HTS strategies: a direct target-based biochemical assay for kinase inhibition and a cell-based phenotypic assay to assess general cytotoxicity.[1][4][6] This dual-pronged approach allows for the simultaneous identification of compounds that modulate a specific enzyme target and those that affect overall cell health, providing a more complete initial biological profile of the screened compounds.
The Strategic Approach to Screening Imidazole Derivatives
A successful HTS campaign requires a robust and well-validated assay strategy. For the 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid series, we propose a tiered screening approach. The primary screen will consist of a high-throughput cytotoxicity assay to broadly assess the impact of the compounds on cell viability. This is a crucial first step to identify compounds with potent cellular effects and to flag potentially toxic molecules early in the discovery process.[7] Concurrently, or as a secondary screen for hits from the cytotoxicity assay, a biochemical kinase inhibition assay will be employed. This will allow for the identification of compounds that directly interact with and inhibit the activity of a specific kinase, a common target for imidazole derivatives in cancer therapy.[1][4]
This parallel or sequential screening strategy is efficient and informative. The cytotoxicity data provides a phenotypic readout of a compound's overall effect on cells, while the biochemical assay offers a mechanistic insight into a potential mode of action. Hits that demonstrate both potent kinase inhibition and significant cytotoxicity are of particular interest for further development.
Part 1: Cell-Based High-Throughput Cytotoxicity Screening
Principle of the Assay:
The resazurin-based cytotoxicity assay is a simple, robust, and highly sensitive method for quantifying cell viability.[7][8] Resazurin, a blue and non-fluorescent dye, is cell-permeable. In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent pink product, resorufin. The amount of resorufin produced is directly proportional to the number of living cells. A decrease in resorufin fluorescence in the presence of a test compound indicates a reduction in cell viability.[7]
Workflow for Cytotoxicity Screening:
Caption: High-level workflow for the resazurin-based cytotoxicity HTS assay.
Detailed Protocol: Resazurin-Based Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled tissue culture plates
-
2-bromo-1-methyl-1H-imidazole-5-carboxylic acid derivatives library (dissolved in 100% DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)[8]
-
Positive control (e.g., Staurosporine or Doxorubicin)
-
Negative control (0.1% DMSO in culture medium)
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of the imidazole derivatives in 100% DMSO.
-
Further dilute the compounds and controls in complete culture medium to a 10X working concentration.
-
Add 5 µL of the 10X compound solutions to the appropriate wells, resulting in a final DMSO concentration of ≤ 0.1%.
-
Include wells with positive and negative controls.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Addition and Signal Detection:
-
Add 5 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Hit Criteria:
The percentage of cell viability is calculated as follows:
% Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] * 100
A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability) at a specific concentration (e.g., 10 µM).
| Parameter | Example Value | Description |
| Primary Hit Threshold | < 50% Viability | The cutoff for considering a compound as a potential cytotoxic agent. |
| Compound Concentration | 10 µM | A standard single-point concentration for primary screening. |
| Z'-factor | > 0.5 | A statistical measure of assay quality, with a value greater than 0.5 indicating a robust assay.[9][10][11] |
Part 2: Biochemical High-Throughput Screening for Kinase Inhibition
Principle of the Assay:
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS of enzyme inhibitors.[12][13] The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light.[12] When this tracer binds to a larger molecule, such as a kinase, its rotational motion is slowed, leading to an increase in the polarization of the emitted light.[12] In a competitive binding format, a test compound that inhibits the kinase will compete with the fluorescent tracer for binding to the enzyme's active site. This displacement of the tracer leads to a decrease in fluorescence polarization, which is proportional to the inhibitory activity of the compound.[12]
Signaling Pathway Context for Kinase Inhibition:
Caption: Inhibition of a kinase signaling pathway by an imidazole derivative.
Detailed Protocol: Fluorescence Polarization Kinase Inhibition Assay
Materials:
-
Purified recombinant kinase (e.g., a member of the SRC or ABL family)
-
Fluorescently labeled kinase tracer (a small molecule ligand with high affinity for the kinase's ATP binding site)
-
Assay buffer (optimized for the specific kinase, typically containing HEPES, MgCl2, Brij-35, and DTT)
-
384-well low-volume, black, round-bottom plates
-
2-bromo-1-methyl-1H-imidazole-5-carboxylic acid derivatives library (dissolved in 100% DMSO)
-
Positive control (a known potent inhibitor for the target kinase, e.g., Staurosporine)
-
Negative control (1% DMSO in assay buffer)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the kinase, fluorescent tracer, and test compounds in the assay buffer. The optimal concentrations of the kinase and tracer should be determined empirically through titration experiments to achieve a stable and robust assay window.
-
-
Assay Plate Preparation:
-
Add 5 µL of the imidazole derivative solution or controls to the wells of the 384-well plate.
-
Add 5 µL of the kinase solution to all wells except the "no enzyme" control wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Tracer Addition and Incubation:
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Hit Criteria:
The percentage of inhibition is calculated based on the decrease in the mP value:
% Inhibition = [1 - (mP_Sample - mP_Min) / (mP_Max - mP_Min)] * 100
Where:
-
mP_Sample is the mP value in the presence of the test compound.
-
mP_Min is the mP value of the tracer alone (maximum inhibition).
-
mP_Max is the mP value of the tracer and enzyme without inhibitor (minimum inhibition).
Hits from the primary screen are typically confirmed through dose-response experiments to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Example Value | Description |
| Primary Hit Threshold | > 50% Inhibition | The cutoff for considering a compound as a potential kinase inhibitor. |
| Compound Concentration | 10 µM | A standard single-point concentration for primary screening. |
| IC50 Confirmation | < 10 µM | Hits are re-tested in a dose-response format to confirm activity and determine potency. |
| Z'-factor | > 0.6 | A measure of assay robustness, with a value greater than 0.6 indicating an excellent assay for HTS.[14] |
Self-Validating Systems and Quality Control
For both biochemical and cell-based assays, rigorous quality control is paramount to ensure the reliability of the screening data.[15][16] The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[9][10][11]
Z'-factor Calculation:
Z' = 1 - [(3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|]
Where SD is the standard deviation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][10][11] Regular calculation of the Z'-factor across screening plates is essential for monitoring assay performance.
Conclusion
The application of high-throughput screening assays is a critical step in the identification of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for screening 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid derivatives for potential anticancer activity. By employing a dual-pronged strategy of a cell-based cytotoxicity assay and a biochemical kinase inhibition assay, researchers can efficiently identify and characterize promising lead compounds. Adherence to rigorous quality control measures, including the consistent monitoring of the Z'-factor, will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from hit identification to lead optimization.
References
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). International Journal of Pharmaceutical and Biological Archives.
- Yadav, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(6), 1649.
- High-throughput screening. (2024, January 21). In Wikipedia.
- HTS Assay Validation. (2012). In Assay Guidance Manual.
- Z-factor. (2023, December 11). In Wikipedia.
- Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306.
- Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). Pharmaceuticals.
- Alpha technology/protein: protein interactions. (n.d.). Revvity.
- Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. (n.d.). Benchchem.
- HTS D
- Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 50-59.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
- 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride. (n.d.). BLD Pharm.
- Resazurin Assay Protocol. (n.d.).
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). International Journal of Pharmaceutical and Biological Archives.
- Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (n.d.). BMG Labtech.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI.
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
- primary high-throughput screening (hts) data quality control review. (n.d.).
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2014). Expert opinion on drug discovery, 9(4), 391-407.
- Imidazoles as potential anticancer agents. (2021). European Journal of Medicinal Chemistry, 211, 113083.
- High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
- Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Royal Society of Chemistry.
- A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (2016). Journal of the American Chemical Society, 138(29), 9183-9192.
- Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2013). Arabian Journal of Chemistry, 10, S1582-S1588.
- Quality control and data correction in high-throughput screening. (n.d.). Université du Québec à Montréal.
- The Z prime value (Z´). (2025, January 27). BMG LABTECH.
- HTS Kit Selection Guide. (n.d.). Merck.
- Analysis of high-throughput screening validation for case 1. (n.d.).
- Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). ACS Omega, 8(17), 15153-15162.
- Fluorescence Polariz
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). International Journal of Molecular Sciences, 25(23), 14885.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). Cell, 134(2), 341-351.
- Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents. (2025, September 17). bioRxiv.
- HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCUL
- Resazurin Assay Kit (Cell Viability) (ab129732). (n.d.). Abcam.
- Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (n.d.). IU Indianapolis ScholarWorks.
- An acumen into anticancer efficacy of imidazole derivatives. (2024, November 23). Drug Discovery and Development.
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI.
- High-Throughput Screening D
- Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Compar
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
- Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). Inventions, 9(2), 33.
- Resazurin Cell Viability Assay. (n.d.). Labbox.
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Topic: Continuous Flow Chemistry Applications for the Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Flow Synthesis for Heterocyclic Building Blocks
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Specifically, functionalized building blocks like 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid are of high value; the bromine atom at the 2-position serves as a versatile handle for further elaboration via cross-coupling reactions, while the carboxylic acid enables amide bond formation.[3]
Traditional batch synthesis of such intermediates often involves handling hazardous reagents, managing potentially exothermic reactions, and laborious multi-step workups. Continuous flow chemistry offers a paradigm shift, transforming these processes into safer, more efficient, and highly scalable operations.[4][5] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, we achieve superior control over reaction parameters like temperature, pressure, and mixing.[6] This enhanced control leads to higher yields, improved purity, and remarkable reproducibility, which is critical for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[7][8]
This document outlines a proposed three-step continuous flow synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, designed to maximize safety, efficiency, and throughput. We will detail the causality behind each experimental choice, providing robust protocols that serve as a validated starting point for laboratory and pilot-scale production.
Proposed Synthetic Pathway
The synthesis is designed as a three-stage continuous flow process starting from commercially available ethyl 1H-imidazole-5-carboxylate. Each stage is designed to be performed in a dedicated flow module, with the potential for future integration into a fully automated, end-to-end synthesis.
Step 1: Continuous N-Methylation of Ethyl 1H-imidazole-5-carboxylate
Scientific Rationale: The first step involves the regioselective methylation of the imidazole nitrogen. While N-alkylation of imidazoles can sometimes yield a mixture of isomers, proper choice of base and solvent can favor the desired N1-substituted product.[9][10] In a flow system, rapid mixing and precise temperature control prevent side reactions and ensure high selectivity. We utilize dimethyl sulfate as the methylating agent and potassium carbonate as a solid-supported base in a packed-bed reactor (PBR). This configuration avoids the challenges of pumping slurries and simplifies downstream processing.
Experimental Protocol: N-Methylation
-
Reagent Preparation:
-
Reagent Stream A: Prepare a 0.5 M solution of Ethyl 1H-imidazole-5-carboxylate in Acetonitrile (MeCN).
-
Reagent Stream B: Prepare a 0.6 M solution of Dimethyl Sulfate (DMS) in Acetonitrile.
-
-
Flow Reactor Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Use a commercially available column packed with granular potassium carbonate (K₂CO₃) as the packed-bed reactor.
-
Employ a back-pressure regulator (BPR) set to 10 bar to ensure the solvent remains in a liquid state and to improve reaction consistency.
-
-
Execution:
-
Pump Reagent Streams A and B at equal flow rates through a T-mixer for stoichiometric mixing.
-
Direct the combined stream through the K₂CO₃ packed-bed reactor, which is maintained at 60 °C.
-
The product stream is collected after the BPR. The residence time within the PBR is the primary determinant of conversion.
-
Upon completion, the collected solution contains Ethyl 1-methyl-1H-imidazole-5-carboxylate and can be used directly in the next step after filtration to remove any leached salts.
-
Quantitative Data: N-Methylation Parameters
| Parameter | Value | Rationale |
| Flow Rate (A & B) | 5.0 mL/min each | Balances throughput with sufficient residence time. |
| Reactor Volume (PBR) | 20 mL | Provides a residence time of 2 minutes. |
| Temperature | 60 °C | Accelerates the reaction rate without significant byproduct formation. |
| Pressure (BPR) | 10 bar | Prevents solvent outgassing and ensures stable flow. |
| Concentration (Substrate) | 0.5 M | A standard concentration for laboratory-scale flow synthesis. |
| Equivalents (DMS) | 1.2 eq | A slight excess of the alkylating agent ensures complete conversion. |
| Hypothetical Yield | >95% | Flow chemistry's precise control minimizes side reactions. |
Step 2: Continuous C2-Bromination
Scientific Rationale: The bromination of the electron-rich imidazole ring is a critical step. The C2 position is the most electron-deficient and can be challenging to halogenate directly. However, N-alkylation increases the nucleophilicity of the ring, facilitating electrophilic substitution.[11] Using N-Bromosuccinimide (NBS) is a common and safer alternative to elemental bromine for this transformation.[3][12] Flow chemistry is exceptionally well-suited for halogenations; it minimizes the inventory of hazardous reagents at any given moment and allows for superior management of the reaction exotherm, preventing runaway reactions and improving regioselectivity.[13][14]
Experimental Protocol: C2-Bromination
-
Reagent Preparation:
-
Reagent Stream C: The product solution from Step 1 (Ethyl 1-methyl-1H-imidazole-5-carboxylate in MeCN).
-
Reagent Stream D: Prepare a 0.55 M solution of N-Bromosuccinimide (NBS) in Acetonitrile.
-
-
Flow Reactor Setup:
-
Utilize a simple PFA coil reactor immersed in a temperature-controlled bath. PFA is chosen for its broad chemical compatibility.
-
A BPR is set to 5 bar to maintain a stable single-phase flow.
-
-
Execution:
-
Pump Reagent Streams C and D at equal flow rates into a T-mixer.
-
Pass the combined stream through the 15 mL coil reactor maintained at 50 °C.
-
The output stream is quenched by flowing it into a collection vessel containing an aqueous solution of sodium thiosulfate to neutralize any unreacted NBS.
-
Quantitative Data: C2-Bromination Parameters
| Parameter | Value | Rationale |
| Flow Rate (C & D) | 6.0 mL/min each | Adjusted to achieve the desired residence time in the coil reactor. |
| Reactor Volume (Coil) | 15 mL | Provides a residence time of ~1.25 minutes. |
| Temperature | 50 °C | Provides sufficient thermal energy for activation without promoting degradation. |
| Pressure (BPR) | 5 bar | Ensures smooth, single-phase operation. |
| Equivalents (NBS) | 1.1 eq | A slight excess ensures the reaction goes to completion. |
| Hypothetical Yield | >90% | Rapid mixing and precise temperature control favor the desired product. |
Step 3: Continuous Saponification
Scientific Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Saponification under basic conditions is a standard and robust transformation. In a flow system, this process benefits from enhanced mass and heat transfer, dramatically reducing reaction times from hours to minutes.[6] The use of a BPR allows the reaction to be heated above the solvent's atmospheric boiling point, further accelerating the hydrolysis. An in-line workup using a membrane-based separator can be employed for continuous extraction.
Experimental Protocol: Saponification
-
Reagent Preparation:
-
Reagent Stream E: The crude product stream from Step 2 (Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in MeCN).
-
Reagent Stream F: A 2.0 M aqueous solution of Sodium Hydroxide (NaOH).
-
-
Flow Reactor Setup:
-
The setup consists of a stainless steel coil reactor to tolerate the higher temperatures and pressures.
-
The BPR is set to 20 bar to superheat the reaction mixture safely.
-
-
Execution:
-
Pump Reagent Streams E and F into a T-mixer.
-
The biphasic mixture is passed through the heated stainless steel coil reactor (100 °C). The high temperature and pressure promote rapid hydrolysis.
-
The output stream is cooled and then acidified in-line with aqueous HCl to precipitate the product.
-
The resulting slurry can be collected via continuous filtration.
-
Quantitative Data: Saponification Parameters
| Parameter | Value | Rationale |
| Flow Rate (E & F) | 4.0 mL/min each | Slower flow rates ensure complete hydrolysis. |
| Reactor Volume (Coil) | 40 mL | Provides a residence time of 5 minutes. |
| Temperature | 100 °C | Superheating significantly accelerates the rate of saponification. |
| Pressure (BPR) | 20 bar | Required to maintain the reaction mixture in the liquid phase at 100 °C. |
| Equivalents (NaOH) | 3.0 eq | A sufficient excess to drive the reaction to completion quickly. |
| Hypothetical Yield | >98% (after isolation) | Saponification is typically a high-yielding reaction. |
System Workflow Visualization
The following diagram illustrates the conceptual layout of the integrated three-step flow synthesis.
Conclusion and Outlook
This application note details a robust and scalable continuous flow process for the synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. By leveraging the inherent advantages of flow chemistry—namely enhanced safety, precise reaction control, and increased efficiency—this protocol provides a modern alternative to traditional batch manufacturing.[4][6] The modular design allows for either stepwise execution or future integration into a fully automated, end-to-end system. The principles and protocols described herein are broadly applicable to the synthesis of other functionalized heterocyclic compounds, empowering researchers and drug development professionals to accelerate their discovery and development pipelines.
References
-
Syrris. Flow Chemistry in the Pharmaceutical Industry. Syrris. Available at: [Link]
-
H.R. Sahoo. Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Uniqsis. Available at: [Link]
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Pastre, J. C., et al. (2013). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [Link]
-
Majumder, K., et al. (2009). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Akbar, M. R., & Alam, M. J. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
-
Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Wikipedia. Imidazole. Wikipedia. Available at: [Link]
-
MOJ Biorg Org Chem. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
- Google Patents. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Baxendale, I. R., et al. (2010). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters (ACS Publications). Available at: [Link]
-
Nolan, S. P., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Feng, K., et al. (2025). The advantages of flow chemistry for the pharmaceutical industry. ResearchGate. Available at: [Link]
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
-
PubMed. Synthesis and Reactions of Brominated 2-Nitroimidazoles. PubMed. Available at: [Link]
-
Organic Chemistry Portal. From Other Imidazoles by Substitution of Hydrogen. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (NIH). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. NIH. Available at: [Link]
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- 14. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Application Note & Protocols: Synthesis of Novel Metal-Organic Frameworks Using 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid
Executive Summary
This document provides a comprehensive theoretical and practical guide for the synthesis of novel Metal-Organic Frameworks (MOFs) using the functionalized linker, 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid . Recognizing the likely novelty of this specific linker, this guide is built upon established principles of reticular chemistry, drawing parallels from structurally similar imidazole-carboxylate ligands.[1][2][3] We present a detailed analysis of the ligand's structural attributes, propose rational synthetic strategies with common and promising metal nodes (Zn(II) and Zr(IV)), provide step-by-step experimental protocols, and outline a robust characterization workflow. The ultimate goal is to empower researchers to successfully synthesize, verify, and explore the potential of new materials derived from this versatile building block.
Ligand Analysis: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
The unique combination of functional groups on this ligand offers a rich playground for MOF synthesis and subsequent application. A thorough understanding of each component is critical for designing a successful synthetic strategy.
-
Imidazole Ring: This N-heterocycle is a cornerstone of many successful MOFs, including the well-known Zeolitic Imidazolate Frameworks (ZIFs).[4][5][6] The imine nitrogen (N3) is a potent coordination site for metal ions.[7]
-
Carboxylate Group (-COOH): This is one of the most common and reliable coordinating groups in MOF chemistry, capable of forming strong bonds with a wide variety of metal ions and clusters in multiple coordination modes (monodentate, bidentate, bridging).[3] The combination of both a nitrogen heterocycle and a carboxylate group makes this a versatile multitopic linker.[1][8]
-
N-Methyl Group (-CH₃): The methyl group on the N1 position blocks this nitrogen from coordination. This is a crucial design element, as it eliminates potential structural ambiguities and directs coordination specifically to the N3 nitrogen and the carboxylate group, enhancing the predictability of the resulting framework topology.
-
Bromo Group (-Br): The bromine atom at the C2 position is a key functional handle. While it has a modest electronic effect on the ring, its primary value lies in its potential for Post-Synthetic Modification (PSM) .[9][10][11][12][13] A crystalline MOF bearing this group can be chemically altered after its initial synthesis, allowing for the introduction of new functionalities that might not be stable under the initial solvothermal synthesis conditions.[11][12]
Proposed Synthetic Strategies & Rationale
The synthesis of MOFs is typically achieved via solvothermal or hydrothermal methods, where precursors are heated in a sealed vessel.[6][14][15] The choice of metal, solvent, and modulators dramatically influences the final product.
Choice of Metal Node
-
Zinc (II): An excellent starting point. Zn(II) ions readily form tetrahedral coordination geometries, famously demonstrated in the ZIF family with imidazolate linkers.[4][5][6][14] Its coordination with carboxylates is also well-established. A solvothermal reaction with a zinc salt like Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] is a high-probability path to a crystalline material.[4]
-
Zirconium (IV): For enhanced stability. Zr-based MOFs, such as the UiO-66 family, are renowned for their exceptional thermal, chemical, and water stability due to the strong Zr-O bonds within their characteristic Zr₆ oxo-clusters.[16][17][18] Synthesizing a Zr-MOF typically requires a metal source like Zirconium(IV) chloride (ZrCl₄) and often employs modulators to control crystallinity and defect density.[17][19][20]
Solvent Systems
-
N,N-Dimethylformamide (DMF): The most common solvent for MOF synthesis. Its high boiling point is ideal for solvothermal reactions, and it effectively solubilizes most organic linkers and metal salts.[14][15]
-
Methanol (MeOH) & Ethanol (EtOH): Often used in conjunction with DMF or on their own. Alcohols can influence the deprotonation of the linker and modulate the kinetics of crystal nucleation and growth.[4][6]
-
Water (for Hydrothermal): Particularly for Zr-MOFs, water can be a suitable solvent, though it requires careful control of pH.[17]
Use of Modulators
Modulators are small molecules, typically carboxylic acids, that compete with the organic linker for coordination to the metal center. This competitive binding slows down the crystallization process, often leading to larger, higher-quality crystals and helping to control the topology and defect concentration of the resulting MOF.[17][20]
-
For Zn-MOFs: Formic acid or acetic acid can be used in small quantities.
-
For Zr-MOFs: Acetic acid, benzoic acid, or hydrochloric acid are commonly used in larger molar equivalents to facilitate the formation of the correct Zr₆ cluster.[17][20]
Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All heating procedures must be conducted in a properly sealed and rated autoclave or solvothermal reactor within a fume hood.
Protocol 1: Synthesis of a Zinc-based MOF (Zn-BMImC)
This protocol aims for a crystalline framework using the well-behaved Zn(II) node.
Materials:
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (Ligand)
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (MeOH) (Co-solvent)
-
20 mL Scintillation Vials or Teflon-lined Autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the ligand in 5 mL of DMF. Sonicate briefly if needed to fully dissolve.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of MeOH.
-
Combine the two solutions in the reaction vial. The solution may become slightly cloudy.
-
Cap the vial tightly. If using an autoclave, transfer the solution to the Teflon liner and seal the vessel.
-
Place the vial(s) in a programmable laboratory oven.
-
Heat the oven to 100 °C and hold for 24 hours.
-
Allow the oven to cool slowly to room temperature over 12-24 hours.
-
Crystals, typically a white or off-white powder, should be visible at the bottom of the vial.
-
Isolate the product by decanting the mother liquor.
-
Wash the crystals by soaking them in fresh DMF (3 x 10 mL, 1 hour each) followed by methanol (3 x 10 mL, 1 hour each) to remove unreacted precursors.
-
Dry the product under vacuum at a mild temperature (e.g., 60 °C) overnight.
Protocol 2: Synthesis of a Zirconium-based MOF (Zr-BMImC)
This protocol targets a highly stable framework using a Zr(IV) node and modulated synthesis.[17]
Materials:
-
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (Ligand)
-
Zirconium(IV) Chloride (ZrCl₄) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Acetic Acid (Modulator)
-
Teflon-lined Autoclave
Procedure:
-
In a Teflon-lined autoclave, combine 0.1 mmol of the ligand and 0.1 mmol of ZrCl₄.
-
Add 10 mL of DMF.
-
Add the modulator: 20 equivalents of acetic acid (2.0 mmol).
-
Seal the autoclave tightly.
-
Place the autoclave in a programmable laboratory oven.
-
Heat the oven to 120 °C and hold for 48 hours.
-
Allow the oven to cool slowly to room temperature.
-
A microcrystalline white powder is the expected product.
-
Isolate the powder by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to exchange the solvent.
-
Activate the material by solvent exchange with ethanol followed by drying under high vacuum at 120 °C overnight to remove residual solvent from the pores.
Table 1: Summary of Proposed Synthesis Conditions
| Parameter | Protocol 1 (Zn-BMImC) | Protocol 2 (Zr-BMImC) | Rationale |
| Metal Source | Zn(NO₃)₂·6H₂O | ZrCl₄ | Zn(II) for facile crystallization; Zr(IV) for high stability.[4][16] |
| Ligand:Metal Ratio | 1:1 | 1:1 | Stoichiometric ratio is a common starting point. |
| Solvent System | DMF / MeOH | DMF | DMF is a universal MOF solvent; MeOH can aid Zn-MOF crystallization.[4][14] |
| Temperature | 100 °C | 120 °C | Standard solvothermal conditions; Zr-MOFs often require slightly higher temps.[14][17] |
| Time | 24 hours | 48 hours | Sufficient time for crystal nucleation and growth. |
| Modulator | None (initially) | Acetic Acid (20 eq.) | Modulators are critical for controlling Zr-MOF synthesis.[17][20] |
Characterization Workflow
Confirming the successful synthesis of a new MOF requires a suite of analytical techniques.[21]
-
Powder X-Ray Diffraction (PXRD): This is the most critical first step. A successful synthesis will yield a crystalline powder with a distinct pattern of sharp peaks. An amorphous product will show a broad, featureless "halo." Comparison with simulated patterns from known structures can help identify the product phase.[14][15]
-
Thermogravimetric Analysis (TGA): This technique measures weight loss as a function of temperature. It is used to determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation.
-
FT-IR Spectroscopy: Useful for confirming the presence of the ligand within the framework and observing the coordination of the carboxylate group to the metal (indicated by a shift in the C=O stretching frequency).
-
Gas Sorption Analysis (N₂ at 77 K): This experiment determines the permanent porosity and specific surface area (BET surface area) of the activated MOF, which is crucial for applications in storage, separation, and catalysis.[10]
-
Scanning Electron Microscopy (SEM): Provides images of the crystal morphology (e.g., cubic, octahedral, needle-like) and size distribution.[14]
Potential Applications & Future Directions
The unique functionalities of a MOF derived from 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid suggest several promising applications:
-
Catalysis: The imidazole moiety can act as a basic site, while the metal nodes can serve as Lewis acid sites, creating a bifunctional catalyst.
-
Gas Separation: The specific pore size and chemistry, tunable through the choice of metal node, could be optimized for separating gases like CO₂ from other industrial emissions.[22][23]
-
Drug Delivery: The porosity allows for the loading of therapeutic molecules, and the functional groups could be used to tune the release rate or target specific cells.[16]
-
Platform for Post-Synthetic Modification (PSM): The bromo- group is the most exciting feature. It can serve as a reactive site for various organic reactions (e.g., Suzuki or Sonogashira coupling, nucleophilic substitution), allowing for the precise installation of new functional groups into the pre-formed, crystalline framework.[9][11][12] This opens a pathway to create a library of isostructural materials with diverse functionalities from a single parent MOF.
References
- A Post-Synthetic Modification Approach to Expand MIL-101-NH 2 Functionalization. MDPI. [Link]
- Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles. National Institutes of Health (NIH). [Link]
- Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. National Institutes of Health (NIH). [Link]
- Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. Royal Society of Chemistry (RSC). [Link]
- SYNTHESIS AND CHARACTERIZATION OF ZEOLITIC IMIDAZOLATE FRAMEWORK-8 (ZIF-8)/Al O COMPOSITE. ResearchGate. [Link]
- Solvothermal synthesis of porous hydrangea-like zeolitic imidazole framework-8 (ZIF-8) crystals. ResearchGate. [Link]
- Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. National Institutes of Health (NIH). [Link]
- Metal–organic framework. Wikipedia. [Link]
- Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. American Chemical Society (ACS) Publications. [Link]
- New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. American Chemical Society (ACS) Publications. [Link]
- Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: Syntheses, structures and properties. ResearchGate. [Link]
- Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. National Institutes of Health (NIH). [Link]
- CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry (RSC). [Link]
- Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. [Link]
- postsynthetic-modification-of-metal-organic-frameworks. Bohrium. [Link]
- Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. National Institutes of Health (NIH). [Link]
- Advances in Green Synthesis and Photo-/Electrocatalytic Applications of Zirconium-Based MOFs: A Review. MDPI. [Link]
- Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]
- Zr-based MOFs: relation between linkers connectivity, stability, and catalytic activity. Dalton Transactions. [Link]
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]
- Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. ResearchGate. [Link]
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
- Transition metal imidazole complex. Wikipedia. [Link]
- Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. ResearchGate. [Link]
- Metal-Organic Frameworks: Synthetic Methods and Potential Applications. National Institutes of Health (NIH). [Link]
- Three main group metal coordination polymers built by 2-propyl-1 H-imidazole-4,5-dicarboxylate. ResearchGate. [Link]
- Multiple functional groups in metal–organic frameworks and their positional regioisomerism. ResearchGate. [Link]
- Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. National Institutes of Health (NIH). [Link]
- Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]
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Troubleshooting & Optimization
Improving yield in the synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
An In-Depth Guide to Optimizing the Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Technical Support Center
Welcome to the technical support center for the synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable heterocyclic building block. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for success.
Overview of Synthetic Strategies
The synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is not a trivial undertaking. The challenge lies in achieving the desired regioselectivity for both the bromination and carboxylation steps on the imidazole ring. The electron-donating nature of the N-methyl group and the electron-withdrawing nature of the other substituents create a complex electronic environment. Two primary synthetic pathways are generally considered, each with its own set of advantages and potential pitfalls.
-
Pathway A: Bromination Followed by Carboxylation. This route involves the initial synthesis of 2-Bromo-1-methyl-1H-imidazole, which is then carboxylated at the C5 position.
-
Pathway B: Carboxylation Followed by Bromination. This route starts with the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid, which is subsequently brominated at the C2 position.
The choice between these pathways often depends on the availability of starting materials and the specific challenges encountered in your laboratory.
Caption: Alternative synthetic routes to the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that researchers frequently encounter.
Question 1: My bromination step is giving low yields and multiple products. What's going wrong?
This is the most common challenge, often stemming from a lack of control over the reaction's selectivity. Imidazole rings can be readily over-brominated, and the position of bromination is highly sensitive to reaction conditions.[1]
Potential Causes & Solutions:
-
Cause A: Over-bromination. The imidazole ring is electron-rich and susceptible to multiple halogenations, potentially forming di- or tri-brominated species.[1]
-
Solution: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0-1.1 equivalents. Consider a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂), as it provides a low, steady concentration of electrophilic bromine.[2] A patent for a similar compound specifically uses NBS for this reason.[3]
-
-
Cause B: Incorrect Regioselectivity. You may be forming the 4-bromo or 5-bromo isomer instead of, or in addition to, the desired 2-bromo product. The C2 position is generally the most acidic and kinetically favored site for deprotonation/substitution, but other positions can also react.
-
Solution: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium tert-butoxide in an aprotic solvent like DMF can selectively deprotonate the C2 position, facilitating directed bromination with a source like carbon tetrabromide.[4] Running the reaction at a lower temperature can also enhance selectivity.
-
-
Cause C: Starting Material Decomposition. Harsh reaction conditions can degrade the sensitive imidazole ring.
-
Solution: Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Ensure your solvent is anhydrous. Avoid excessively high temperatures unless necessary.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or CBr₄ with a strong base.[4][2] | Milder and more controllable than Br₂, reducing over-bromination. |
| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent. | Prevents formation of di- and tri-brominated byproducts. |
| Temperature | Start at low temperatures (e.g., 0°C) and allow to warm slowly. | Enhances kinetic control, favoring the most reactive site (C2). |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents oxidative side reactions and degradation. |
Question 2: I'm attempting to carboxylate 2-Bromo-1-methyl-1H-imidazole (Pathway A) and the reaction is failing.
Introducing a carboxyl group onto a pre-brominated imidazole can be challenging due to the electronic effects of the halogen.
Potential Causes & Solutions:
-
Cause A: Deactivation of the Ring. The electron-withdrawing bromine atom at C2 deactivates the ring, making direct electrophilic carboxylation difficult and deprotonation at C5 less favorable.
-
Solution: An organometallic approach is required. Convert the 5-position into a nucleophile. This typically involves a halogen-metal exchange or direct deprotonation using a strong organolithium base (like n-BuLi or LDA) at low temperatures (-78°C), followed by quenching the resulting anion with solid carbon dioxide (dry ice).
-
-
Cause B: Incorrect Metalation Site. The organolithium base might react at the C2-bromo position instead of deprotonating the C5 position.
-
Solution: Temperature control is paramount. Deprotonation at C5 is usually favored kinetically at very low temperatures (-78°C). Allowing the reaction to warm up can promote halogen-metal exchange. A careful screen of organolithium reagents may be necessary.
-
Caption: Decision tree for troubleshooting low yield results.
Question 3: My final product is unstable and I see yield loss during workup and purification. Why?
Imidazole carboxylic acids can be prone to decarboxylation under certain conditions.[5][6]
Potential Causes & Solutions:
-
Cause: Decarboxylation. Heating the compound, especially under acidic or strongly basic conditions, can cause the loss of the carboxylic acid group as CO₂.[7][8]
-
Solution: During aqueous workup, neutralize the reaction mixture carefully and avoid strongly acidic pH. When isolating the product, use minimal heat for solvent evaporation (rotary evaporation at or slightly above room temperature). For purification, consider recrystallization from a suitable solvent system or flash column chromatography at room temperature, avoiding prolonged exposure to silica gel which can be slightly acidic.
-
Frequently Asked Questions (FAQs)
-
Q: Which synthetic pathway is generally recommended?
-
A: Pathway B (Carboxylation then Bromination) is often more reliable. Synthesizing 1-methyl-1H-imidazole-5-carboxylic acid is a known procedure, and the subsequent selective bromination at the C2 position, while still requiring care, is often more straightforward than creating the C5-carboxyl group on an already brominated ring. A patent for a related compound successfully uses this strategy, brominating the carboxylic acid precursor with NBS.[3]
-
-
Q: How do I confirm the final structure and regiochemistry?
-
A: A combination of spectroscopic techniques is essential.[2]
-
¹H NMR: The most powerful tool. You should see a single peak in the aromatic region for the C4-proton. The absence of a peak for the C2-proton is key. The N-methyl group will appear as a singlet around 3.7-4.0 ppm.
-
¹³C NMR: Will confirm the number of unique carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a single bromine atom.
-
Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (around 1700 cm⁻¹) and a broad O-H stretch.
-
-
-
Q: What are the most critical parameters to control for maximizing yield?
-
A: For the bromination step, the three most critical parameters are: 1) precise stoichiometry of the brominating agent, 2) low reaction temperature to ensure selectivity, and 3) use of a milder agent like NBS. For the overall process, ensuring anhydrous conditions and an inert atmosphere will prevent many side reactions.
-
Recommended Experimental Protocol (Pathway B)
This protocol is a synthesized methodology based on established chemical principles for this class of compounds.[2][3]
Step 1: Synthesis of 1-methyl-1H-imidazole-5-carboxylic acid
(This procedure should be adapted from established literature methods for the carboxylation of 1-methylimidazole.)
Step 2: Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile.[2] Stir to dissolve or suspend the starting material.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine. If using DCM, separate the organic layer. If using a water-miscible solvent, remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous phase multiple times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure with minimal heat. The crude product can be purified by recrystallization or flash column chromatography to yield the final product.
References
-
Yoshida, K., et al. (2017). Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids. ResearchGate. Available from: [Link]
-
LookChem. Preparation of 2-Methylimidazole (I). Available from: [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available from: [Link]
-
World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. Available from: [Link]
-
Organic Syntheses. 2. Available from: [Link]
-
ACS Publications. Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Available from: [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available from: [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
ACS Publications. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. The Journal of Organic Chemistry. Available from: [Link]
-
RSC Publishing. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. Available from: [Link]
-
ResearchGate. (2025). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Available from: [Link]
-
CSIRO Publishing. The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). Available from: [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. Available from: [Link]
-
Journal of Young Pharmacists. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]
-
Wikipedia. Decarboxylation. Available from: [Link]
- Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Chemistry Online. (2022). Imidazoles. Available from: [Link]
-
ResearchGate. Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218). Available from: [Link]
-
Wikipedia. 1-Methylimidazole. Available from: [Link]
-
Wiley Online Library. Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Available from: [Link]
-
Organic Syntheses. Preparation of 1-Methylimidazole- N-oxide (NMI-O). Available from: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]
-
PubChem. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. Available from: [Link]
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | 145575-90-2 | Benchchem [benchchem.com]
- 3. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 4. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Bromination of 1-Methyl-1H-imidazole-5-carboxylic Acid
This technical guide addresses the specific challenges associated with the bromination of 1-methyl-1H-imidazole-5-carboxylic acid . The presence of the electron-withdrawing carboxylic acid group at the C5 position, combined with the electron-rich imidazole core, creates a dichotomy of reactivity that leads to specific side reactions: decarboxylation and regio-promiscuity .
Current Status: Operational
Subject: Troubleshooting Side Reactions & Optimization
Applicable Reagents: N-Bromosuccinimide (NBS), Bromine (
Core Reaction Logic & Pathway Analysis
Before troubleshooting, verify your reaction pathway. The target transformation is the electrophilic bromination at the C2 position (the most activated position for 1-substituted imidazoles when C5 is blocked). However, the electron-withdrawing nature of the 5-COOH group deactivates the ring, requiring optimized conditions to prevent side pathways.
Reaction Pathway Diagram
The following diagram illustrates the primary product pathway versus the two critical failure modes: Decarboxylation (Thermal/Acidic) and Over-bromination (Radical/Excess Reagent).
Figure 1: Mechanistic divergence in the bromination of 1-methyl-1H-imidazole-5-carboxylic acid.
Troubleshooting Guides (FAQ Format)
Issue 1: "I am observing significant gas evolution and loss of the carboxylic acid."
Diagnosis: Thermal or Acid-Catalyzed Decarboxylation.
Mechanism: Imidazole-5-carboxylic acids are zwitterionic. The protonated form (imidazolium cation) is susceptible to thermal decarboxylation, releasing
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature below 50°C . Decarboxylation rates spike significantly above 60-80°C in this substrate class.
-
pH Management: Ensure the reaction medium is not strongly acidic. If using
, HBr is generated as a byproduct, accelerating decarboxylation.-
Action: Switch to N-Bromosuccinimide (NBS) in DMF or Acetonitrile. NBS produces succinimide (neutral) rather than HBr.
-
-
Substrate Modification (Pro-Tip): If the acid is too unstable, convert it to the methyl ester (Methyl 1-methyl-1H-imidazole-5-carboxylate) before bromination. The ester is thermally stable and prevents decarboxylation. Hydrolyze back to the acid after bromination.
Issue 2: "I have a mixture of mono-bromo and di-bromo products."
Diagnosis: Lack of Regiocontrol (Over-bromination). Mechanism: While C2 is the preferred site, the C4 position remains accessible. Once the C2 position is brominated, the ring is deactivated further, but excess reagent or radical conditions can force bromination at C4.
Corrective Protocol:
-
Stoichiometry is Critical: Do not use excess NBS. Use 0.95 to 1.0 equivalents strictly.
-
Mode of Addition: Add NBS portion-wise (solid addition) or dropwise (solution) over 1 hour. A high instantaneous concentration of NBS favors poly-bromination.
-
Radical Scavenging: If you observe bromination on the N-methyl group (less common but possible) or rapid over-bromination, conduct the reaction in the dark or add a radical scavenger (e.g., BHT) to suppress the radical pathway, favoring the polar electrophilic substitution at C2.
Issue 3: "The product is stuck in the water phase / Low isolation yield."
Diagnosis: Isoelectric Point (pI) Solubility Trap. Mechanism: The product, 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid, is amphoteric. At neutral pH, it may exist as a zwitterion with high water solubility, making extraction into organic solvents (DCM/EtOAc) inefficient.
Corrective Protocol:
-
pH Adjustment:
-
To precipitate the free acid: Adjust aqueous pH to approx pH 3–4 (the likely pKa of the carboxylic acid).
-
To extract: Acidify to pH 2 (protonate the acid) and use a polar organic solvent mixture like EtOAc:iPrOH (9:1) or n-Butanol .
-
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Alternative Workup: Evaporate the reaction solvent (DMF) to dryness under high vacuum rather than aqueous workup, then triturate the residue with water/methanol to remove succinimide.
Comparative Data: Reagent Selection
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine ( | Recommendation |
| Byproduct | Succinimide (Neutral/Weakly Acidic) | HBr (Strong Acid) | NBS is superior for acid-sensitive substrates. |
| Selectivity | High (C2 favored) | Moderate (Prone to over-bromination) | NBS allows better stoichiometric control. |
| Reaction Temp | Room Temp to 45°C | Often requires 0°C or reflux | NBS at 25°C minimizes decarboxylation. |
| Solvent | DMF, MeCN (Polar aprotic) | AcOH, | DMF solubilizes the zwitterionic starting material best. |
Validated Experimental Workflow
Based on consensus synthesis methods for substituted imidazoles [1, 2].
Step-by-Step Protocol:
-
Dissolution: Charge a reactor with 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and DMF (10 volumes). Stir until fully dissolved.
-
Reagent Prep: Weigh NBS (1.0 eq). Do not use excess.
-
Addition: Cool the solution to 0–5°C. Add NBS portion-wise over 30–60 minutes.
-
Why? Controls exotherm and keeps local concentration of brominating agent low to prevent di-bromination.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 12–24 hours. Monitor by HPLC/TLC.
-
Stop Condition: Stop when starting material < 5%. If di-bromo species appears > 2%, stop immediately.
-
-
Workup:
References
-
Al-Mughaid, H., et al. (2007). Convenient synthesis of polybrominated imidazole building blocks. Arkivoc. Retrieved from [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974).[3] Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. Australian Journal of Chemistry.[3] Retrieved from [Link]
-
PubChem. (2025). 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing catalyst selection for Suzuki coupling of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Technical Support Center: Advanced Catalysis Division Subject: Optimization of Suzuki-Miyaura Coupling for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ticket ID: #SMC-IMID-005 Status: Open[1]
Executive Summary
You are encountering difficulties with the Suzuki coupling of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid . This is a "Tier 3" synthetic challenge. The failure of standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) is expected due to two distinct antagonistic factors intrinsic to your substrate:
-
Catalyst Poisoning: The imidazole nitrogen (N3) is a potent ligand that displaces weak phosphines (like PPh₃), sequestering the Palladium into an inactive bis-heteroaryl complex.[1]
-
The "Base Tax": The free carboxylic acid at C5 acts as an internal inhibitor, altering the pH of the coordination sphere and consuming the base required for the transmetallation step.
This guide provides a validated troubleshooting framework to overcome these specific electronic and steric barriers.
Part 1: Catalyst & Ligand Selection (The "Engine")
Q: Why is my standard Pd(PPh₃)₄ catalyst yielding <10% product? A: The imidazole ring is electron-rich and acts as a competitive ligand.[1] In a standard cycle, the phosphine ligand dissociates to create an open coordination site on the Pd(0) species. However, the N3 nitrogen of your imidazole substrate binds tightly to this site, forming a stable, inactive "Pd-N" complex.[2] This arrests the catalytic cycle before oxidative addition can occur.
The Solution: You must use Sterically Bulky, Electron-Rich Ligands .[1][2] These ligands creates a "steric wall" that physically prevents the imidazole nitrogen from coordinating to the metal center, while their electron-rich nature accelerates the oxidative addition into the C-Br bond.
Recommended Catalyst Systems
| Catalyst System | Type | Why it works for this substrate | Recommendation Level |
| XPhos Pd G4 | Buchwald Precatalyst | The bulky biaryl ligand (XPhos) prevents N-coordination.[1] The G4 precatalyst ensures rapid generation of active Pd(0) even at lower temperatures. | Primary Recommendation |
| PEPPSI-IPr | NHC-Pd(II) | The N-Heterocyclic Carbene (NHC) ligand binds tighter than the imidazole, preventing displacement.[1] Extremely robust for heteroaryl halides.[1][2] | Alternative (High Temp) |
| Pd(dtbpf)Cl₂ | Ferrocenyl Bisphosphine | Large bite angle and steric bulk.[1] Often effective for "difficult" oxidative additions in heterocycles.[1][2] | Backup |
Part 2: The Carboxylic Acid "Base Tax"
Q: I am using 2.0 equivalents of base, but the reaction stalls. Why? A: You are likely running out of active base.[1][2] In a standard Suzuki coupling, 2.0 equivalents of base are sufficient.[2] However, your substrate has a free carboxylic acid (pKa ~3-4).[1][2]
-
Immediate Loss: The first 1.0 equivalent of base is instantly consumed to deprotonate the carboxylic acid (forming the carboxylate salt).
-
The Deficit: This leaves only 1.0 equivalent to activate the boronic acid. If any base is consumed by the boronic acid (homocoupling) or trace water, the reaction halts.
Corrective Action:
You must calculate base loading as
-
Target: 3.5 to 4.0 equivalents of Base (e.g., K₃PO₄).[2]
-
Solvent System: You must use a water-miscible co-solvent (e.g., 1,4-Dioxane/Water 4:[1][2]1) to solubilize the resulting carboxylate salt. If the salt precipitates, the reaction stops.[2]
Part 3: Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing this specific reaction.
Figure 1: Decision matrix for catalyst and condition selection based on substrate protection status.[1]
Part 4: Validated Experimental Protocol
This protocol uses XPhos Pd G4 and K₃PO₄ , optimized for the free acid substrate.[2]
Reagents:
-
Substrate: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)[1]
-
Catalyst: XPhos Pd G4 (0.02 eq / 2 mol%)[1]
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (4.0 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed][1]
Step-by-Step Procedure:
-
Solvent Prep: Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 15 minutes.[1][2] Oxygen is the enemy of low-loading Pd chemistry.
-
Solid Addition: To a reaction vial equipped with a stir bar, add the Imidazole substrate (1.0 eq), Boronic acid (1.5 eq), and K₃PO₄ (4.0 eq).
-
Catalyst Addition: Add XPhos Pd G4 (2 mol%).
-
Solvation: Add the degassed solvent mixture (Concentration: 0.1 M relative to the bromide).
-
Activation: Seal the vial and purge the headspace with inert gas.
-
Reaction: Heat to 80°C for 2-4 hours.
-
Note: Do not exceed 100°C initially; XPhos is robust, but the free acid can decarboxylate at very high temperatures (typically >120°C).[2]
-
-
Workup: Acidify carefully to pH ~4 to precipitate the product or extract the free acid into EtOAc/n-Butanol.
Part 5: Troubleshooting Guide (FAQ)
Q: I see the starting material disappearing, but I'm getting "Des-Bromo" product (Protodebromination).
-
Cause: The oxidative addition happened, but the transmetallation failed. The Pd-Ar intermediate grabbed a proton from the solvent or the acid functionality instead of the boronic acid.
-
Fix:
Q: The reaction mixture turned black immediately.
-
Cause: "Palladium Black" formation.[1][2] The ligand has fallen off the metal, and the Pd has aggregated into inactive nanoparticles.
-
Fix: Your ligand is not strong enough to compete with the imidazole nitrogen. Ensure you are using XPhos or SPhos .[1][2] Do not use Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
Q: My product is stuck in the water layer during extraction.
-
Cause: The product is likely zwitterionic (contains both the basic imidazole N and the acidic COOH).
-
Fix: Do not extract at neutral pH. Adjust the aqueous layer to the isoelectric point (usually pH 4-5 for this class of molecules) to maximize precipitation. Alternatively, use n-Butanol for extraction.[1][2]
References
-
Buchwald, S. L., et al. (2013).[1][2] Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Heteroaryl Halides. This work establishes the superiority of XPhos Pd G3/G4 for heteroaryl couplings prone to poisoning.
-
Organ, M. G., et al. (2006).[1][2] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[1][3] Defines the utility of NHC ligands for difficult substrates where phosphines fail.
-
[1]
-
-
Miyaura, N. (2002).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5][6][7] The foundational text on the role of bases and water in the activation of boronic acids.
-
[1]
-
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. This resource provides in-depth, experience-based answers to common challenges related to the compound's poor solubility in reaction media. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles for more robust and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid so difficult to dissolve in common organic solvents?
A1: Understanding the Molecular Structure is Key
The solubility behavior of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a direct consequence of its molecular architecture. It possesses both a polar, zwitterionic character and nonpolar features, creating a challenging solubility profile.
-
Polar/Ionic Character: The molecule contains a carboxylic acid group (-COOH) and a basic imidazole ring. In solution, particularly in the presence of trace amounts of water or polar solvents, the acidic proton from the carboxylic acid can be transferred to one of the nitrogen atoms of the imidazole ring, forming a zwitterion. This ionic character significantly increases the lattice energy of the solid, making it difficult for solvent molecules to break apart the crystal structure.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The imidazole ring also participates in hydrogen bonding. In the solid state, these groups form a strong intermolecular hydrogen-bonding network, which must be disrupted for dissolution to occur.
-
"Like Dissolves Like" Principle: Most common organic solvents like dichloromethane (DCM) or toluene lack the high polarity and hydrogen-bonding capability required to effectively solvate both the ionic and hydrogen-bonding sites of the molecule. Conversely, while it has some solubility in highly polar protic solvents like water, its overall organic nature, including the methyl group and the bromo substituent, limits its miscibility.
Q2: I'm setting up an amide coupling reaction. My 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid won't dissolve in DMF or DCM. What should I do?
A2: Strategic Approaches for Homogeneous Amide Coupling
This is a very common scenario. Forcing the reaction in a slurry often leads to low yields and reproducibility issues. Here are several proven strategies, starting with the simplest.
Strategy 1: In-Situ Salt Formation with a Non-Nucleophilic Base
-
The "Why": The primary reason for poor solubility is the carboxylic acid's ability to form strong intermolecular hydrogen bonds. By deprotonating the carboxylic acid with a suitable base, you form a carboxylate salt. This salt is often significantly more soluble in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) than the parent acid.[1][2][3] The choice of base is critical to avoid side reactions with your coupling agents.
-
Recommended Protocol:
-
Suspend 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in anhydrous DMF (or NMP as an alternative).
-
Add 1.05 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Stir the mixture at room temperature. You should observe the solid dissolving over 15-30 minutes to form a clear or near-clear solution of the carboxylate salt.
-
Once dissolved, proceed with the addition of your coupling reagent (e.g., HATU, HOBt/EDC) and the amine coupling partner.[4]
-
Strategy 2: Utilizing a Co-solvent System
-
The "Why": A co-solvent system can modulate the polarity of the reaction medium to better match the solute.[5][6][7][8] For this particular molecule, adding a small amount of a highly polar, hydrogen-bond-accepting solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) to a primary solvent like DCM or THF can dramatically improve solubility.
-
Recommended Protocol:
-
Start by suspending the carboxylic acid in your primary solvent (e.g., DCM).
-
Add DMSO dropwise while stirring until the solid dissolves. Often, a 5-10% v/v of DMSO is sufficient.
-
Proceed with your reaction as planned. Be aware that DMSO can be difficult to remove during workup, so use the minimum amount necessary.
-
Table 1: Recommended Starting Conditions for Amide Coupling
| Strategy | Primary Solvent | Additive/Co-solvent | Base (if applicable) | Key Considerations |
| In-Situ Salt Formation | DMF, NMP, or DMSO | None | 1.05 eq. DIPEA or TEA | Ensure the base is non-nucleophilic. Best for polar aprotic solvents. |
| Co-solvent System | DCM, THF, Acetonitrile | 5-20% DMSO or NMP | Reaction Dependent | Use the minimum amount of co-solvent for easier workup. |
Workflow for Amide Coupling Solubility Troubleshooting
Caption: Decision workflow for amide coupling reactions.
Q3: Can I use heat to improve the solubility?
A3: Use with Caution - A Double-Edged Sword
Heating can increase solubility, but it also introduces risks.
-
Benefits: Increasing the temperature provides the kinetic energy needed to overcome the lattice energy of the solid and disrupt intermolecular forces, often leading to better dissolution.
-
Risks & Causality:
-
Degradation: Heterocyclic compounds, especially those with bromine substituents, can be thermally labile. Heating could lead to decomposition, resulting in impurities and lower yields.
-
Side Reactions: For activated species like those in amide coupling or esterification, heat can accelerate unwanted side reactions. For example, in the presence of coupling reagents, heating can promote epimerization if chiral amines or acids are used.
-
Decarboxylation: While typically requiring higher temperatures, some heterocyclic carboxylic acids can undergo decarboxylation upon prolonged heating, especially in the presence of catalytic impurities.
-
-
Expert Recommendation: Use heating as a last resort. If you must, perform a small-scale stability test first. Heat a solution of your starting material under the planned reaction conditions (without the other reagents) and monitor for degradation by TLC or LC-MS. A modest temperature increase (e.g., to 40-50 °C) is generally safer than refluxing.
Q4: I am attempting an esterification and facing the same solubility issues. Are the strategies different?
A4: Similar Principles, Adapted Methods
The core problem of solubility remains the same, but the solutions must be compatible with esterification conditions.
Strategy 1: Conversion to the Acid Chloride
-
The "Why": Converting the carboxylic acid to a more reactive acyl chloride often results in a species with better solubility in common nonpolar organic solvents like DCM or toluene. This highly reactive intermediate can then react with an alcohol to form the ester.
-
Recommended Protocol:
-
Suspend the carboxylic acid in DCM containing a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C.
-
Slowly add 1.2-1.5 equivalents of oxalyl chloride or thionyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes homogeneous.
-
Remove the excess reagent and solvent under vacuum.
-
The resulting crude acid chloride can then be dissolved in a suitable solvent (e.g., DCM, THF) and reacted with the desired alcohol, often in the presence of a base like pyridine or TEA.
-
Strategy 2: Phase-Transfer Catalysis (PTC) for Esterification
-
The "Why": This powerful technique is ideal for situations where the salt of the carboxylic acid is soluble in water but not in the organic solvent containing the alkylating agent (e.g., an alkyl halide for ester formation).[9][10][11][12] The phase-transfer catalyst (like a quaternary ammonium salt) forms a lipophilic ion pair with the carboxylate anion, shuttling it into the organic phase where it can react.
-
Recommended Protocol (Biphasic System):
-
Dissolve 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid in an aqueous solution of a base like sodium carbonate or potassium carbonate.
-
In a separate flask, dissolve the alkyl halide (e.g., ethyl bromide) and a phase-transfer catalyst (e.g., 5 mol% tetrabutylammonium bromide, TBAB) in an organic solvent like toluene or DCM.
-
Combine the two phases and stir vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with water, and purify as usual.
-
Workflow for Esterification Solubility Troubleshooting
Caption: Decision workflow for esterification reactions.
Summary Table of Solubilization Strategies
| Method | Principle | Common Reaction Type | Advantages | Disadvantages |
| In-Situ Salt Formation | Convert acidic proton to a salt to break H-bonding and increase polarity. | Amide Coupling, Nucleophilic Aromatic Substitution | Simple, one-pot procedure; avoids isolation of intermediates. | Requires a non-nucleophilic base; limited to polar aprotic solvents. |
| Co-Solvent Addition | Modify the bulk solvent polarity to better match the solute.[5][6][7][8] | General Purpose | Easy to implement; fine-tunes solubility. | Can complicate solvent removal during workup; may affect reaction rates. |
| Derivatization | Convert the carboxylic acid to a more soluble intermediate (e.g., acid chloride). | Esterification, Amide Coupling | Intermediate is often highly soluble in nonpolar solvents; increases reactivity. | Requires an extra synthetic step; reagents can be harsh. |
| Phase-Transfer Catalysis | Use a catalyst to transport a reactive anion between immiscible phases.[9][10][11][12] | Esterification (with alkyl halides), Alkylation | Avoids the need for a single solvent for all reagents; uses mild conditions. | Requires vigorous stirring; catalyst removal may be necessary. |
References
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, [Link]
-
Cosolvent - Wikipedia. Wikipedia, [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, [Link]
-
Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). ResearchGate, [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, [Link]
-
Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. TSI Journals, [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI, [Link]
-
Solubility of Organic Compounds. University of Calgary, [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. American Chemical Society, [Link]
-
Synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. MedCrave online, [Link]
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- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing debromination of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid during reactions
Welcome to the dedicated technical support center for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. My aim is to provide you with in-depth, field-tested insights to help you navigate the unique chemical behavior of this reagent, with a particular focus on mitigating the common challenge of premature debromination. The guidance provided herein is based on established mechanistic principles and a synthesis of current literature.
Introduction: The Utility and Challenges of a Key Intermediate
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a valuable heterocyclic building block, prized for its dual functionality. The carboxylic acid moiety serves as a handle for amide bond formation and esterification, while the bromine atom at the C2 position is a key site for functionalization, most notably through metal-catalyzed cross-coupling reactions.[1] However, the electron-deficient nature of the imidazole ring, combined with the position of the bromine atom, can render the C-Br bond susceptible to cleavage under various reaction conditions, leading to the undesired debrominated byproduct. This guide will address this stability issue in the context of common synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Bond Formation
Q1: I am attempting an amide coupling with 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid using a standard carbodiimide reagent (e.g., EDC) and a tertiary amine base (e.g., DIPEA), but I am observing significant formation of 1-methyl-1H-imidazole-5-carboxylic acid. What is causing this debromination?
A1: The observation of your debrominated starting material is a common issue and is likely due to the reaction conditions, particularly the choice of base and the reaction temperature. While a base is necessary to neutralize the acid and facilitate the coupling, strong, non-nucleophilic amine bases like DIPEA or triethylamine can, under certain conditions, promote side reactions. The mechanism can be complex, but potential pathways include base-promoted decomposition or the generation of trace impurities that can act as hydride donors.
Troubleshooting & Optimization:
-
Choice of Coupling Reagent: Uronium-based reagents like HATU or HBTU are often more efficient and can be used under milder conditions than carbodiimides.[2] These reagents rapidly form an activated ester, which can minimize the exposure of the sensitive substrate to harsh conditions. However, be aware that uronium reagents can react with primary and secondary amines if not pre-activated with the carboxylic acid.[3]
-
Base Selection: Switch to a sterically hindered, non-nucleophilic base. While DIPEA is common, consider using 2,4,6-collidine or N-methylmorpholine (NMM). In some cases, inorganic bases like potassium carbonate can be effective, although solubility may be a concern.[4]
-
Temperature Control: Perform the reaction at a lower temperature. Start the activation of the carboxylic acid at 0 °C before adding the amine. Allowing the reaction to proceed at room temperature instead of heating can significantly reduce the rate of debromination.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) at a low temperature before adding the amine can be beneficial. This ensures the rapid formation of the activated species and reduces the time the bromo-imidazole is exposed to the basic reaction medium.
dot
Caption: Troubleshooting debromination in amide coupling reactions.
Q2: Can I use acyl chlorides to form the amide bond without causing debromination?
A2: The formation of an acyl chloride from 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a viable but potentially problematic route. The reaction conditions, which can be harsh, may lead to decomposition and debromination. However, if the acyl chloride can be formed under mild conditions, it can be a highly effective acylating agent.
Recommended Protocol for Acyl Chloride Formation (to be optimized):
-
Suspend 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv.) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which should be used immediately without further purification.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it slowly to a solution of the amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (2.0 equiv.) at 0 °C.
Key Considerations:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent hydrolysis of the acyl chloride.
-
Temperature Control: Maintaining low temperatures during the formation and subsequent reaction of the acyl chloride is crucial to minimize side reactions.
Esterification
Q3: I am trying to synthesize the methyl ester of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid via Fischer esterification (methanol with a strong acid catalyst like H₂SO₄) but am getting low yields and a significant amount of the debrominated product. Why is this happening?
A3: Fischer esterification typically requires heating in the presence of a strong acid, conditions which can be too harsh for your substrate.[5][6][7][8] The combination of elevated temperature and strong acid can promote the cleavage of the C-Br bond. The imidazole ring can also be protonated, which may further influence the stability of the molecule.
Alternative, Milder Esterification Protocols:
| Method | Reagents | Typical Conditions | Advantages | Potential Pitfalls |
| TMSCHN₂ | Trimethylsilyldiazomethane | Methanol/Toluene, RT | Very mild, high yielding, clean reaction. | Reagent is toxic and potentially explosive; requires careful handling. |
| Acyl Chloride | 1. (COCl)₂, cat. DMF2. Alcohol | 0 °C to RT | Rapid and effective. | Requires two steps and handling of moisture-sensitive intermediates. |
| Steglich Esterification | DCC, DMAP (cat.), Alcohol | DCM, 0 °C to RT | Mild conditions. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| Mitsunobu Reaction | DIAD, PPh₃, Alcohol | THF, 0 °C to RT | Mild, works well for hindered alcohols. | Byproducts can be challenging to separate. |
Recommended Protocol (Using TMSCHN₂):
-
Dissolve 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv.) in a mixture of methanol and toluene (e.g., 1:3 v/v).
-
At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed.
-
Stir the reaction for 30-60 minutes at room temperature.
-
Quench any excess TMSCHN₂ by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.
Cross-Coupling Reactions
Q4: My Suzuki-Miyaura coupling of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (or its ester derivative) is plagued by hydrodebromination. How can I favor the desired C-C bond formation?
A4: Hydrodebromination is a well-documented side reaction in palladium-catalyzed cross-couplings of bromoheterocycles.[1] It often arises from competing pathways within the catalytic cycle, such as protonolysis of the organopalladium intermediate or reductive elimination of H-Br. The key to suppressing this side reaction lies in optimizing the reaction parameters to favor the desired cross-coupling pathway.
dot
Caption: Competing pathways in Suzuki coupling leading to debromination.
Strategies to Minimize Debromination in Cross-Coupling:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the debromination pathway. Consider using ligands such as SPhos, XPhos, or other biaryl phosphines.
-
Base Selection: Use a milder base. Strong bases like sodium tert-butoxide can promote debromination. Weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[4]
-
Solvent System: The presence of protic solvents like water or alcohols can be a source of protons leading to debromination. While some water is often necessary for Suzuki couplings, minimizing its amount can be beneficial. Consider using a solvent system like dioxane with a minimal amount of water, or even anhydrous conditions with a base like K₃PO₄.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the formation of byproducts. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
General Stability and Handling
Q5: Is 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid stable to storage? Are there any general precautions I should take?
A5: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is generally stable when stored in a cool, dry, and dark place. However, like many bromo-heterocycles, it can be sensitive to light and strong bases over prolonged periods.
Handling & Storage Recommendations:
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.
-
Purification: When purifying by column chromatography, avoid using amine-containing mobile phase modifiers (like triethylamine) unless necessary, as prolonged exposure on silica gel can sometimes lead to degradation. A neutral or slightly acidic mobile phase is generally preferred.
-
Inert Atmosphere: For reactions that are sensitive to debromination, especially palladium-catalyzed reactions, it is crucial to thoroughly degas all solvents and run the reaction under a strict inert atmosphere to prevent oxidative degradation of the catalyst and substrate.
References
-
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A general route to 4-substituted imidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 21). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. PubMed Central. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]
-
(n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
-
(n.d.). Stability/Reactivity/Selectivity Principles. Retrieved from [Link]
-
ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). On the differences between chronic bromide and bromisovalum intoxications. PubMed. Retrieved from [Link]
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Issues with the formation of regioisomers during synthesis
<Technical Support Center: Troubleshooting Regioisomer Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support center. The formation of unintended regioisomers is a pervasive challenge in synthetic chemistry, leading to difficult separations, reduced yields, and compromised purity of the target molecule. In drug development, where precise molecular architecture is paramount for efficacy and safety, controlling regioselectivity is not just a matter of optimization—it is a necessity.
This guide is structured to provide both foundational knowledge and actionable troubleshooting strategies. We will move from frequently asked questions to in-depth analyses of common synthetic scenarios where regioselectivity is a critical factor. Our approach is grounded in mechanistic principles to help you understand the "why" behind a specific outcome and empower you to rationally design experiments for optimal results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are regioisomers, and why are they a concern in synthesis?
A1: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of functional groups or substituents on a core structure. For example, ortho-, meta-, and para-xylene are regioisomers. In drug development and materials science, different regioisomers can have vastly different biological activities, toxicological profiles, and physical properties. Failure to control their formation leads to product mixtures that are often difficult and costly to separate, reducing the yield of the desired compound and introducing potential impurities that can complicate regulatory approval.[1]
Q2: What are the primary factors that control regioselectivity?
A2: Regioselectivity is primarily governed by a combination of electronic effects, steric effects, and reaction conditions.
-
Electronic Effects: The distribution of electron density in the substrate and reagent. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can direct incoming reagents to specific positions.[2]
-
Steric Effects: The physical bulk of substituents near the reaction center can block or hinder the approach of a reagent to a specific site, favoring reaction at a less crowded position.[3]
-
Reaction Conditions: Parameters such as temperature, solvent, catalyst, and reaction time can profoundly influence which regioisomer is favored. These conditions often determine whether the reaction is under kinetic or thermodynamic control.[4][5]
Q3: What is the difference between kinetic and thermodynamic control?
A3: In a reaction where multiple products can form, the product distribution can be governed by two different regimes:
-
Kinetic Control: This regime favors the product that is formed the fastest, meaning it has the lowest activation energy. Kinetic control is typically achieved at lower temperatures and shorter reaction times.[4][6] The resulting product is not necessarily the most stable one.
-
Thermodynamic Control: This regime favors the most stable product, which has the lowest overall Gibbs free energy. Thermodynamic control is achieved under conditions that allow the initial products to equilibrate, such as higher temperatures and longer reaction times.[4][6]
Part 2: Troubleshooting Guides for Common Synthetic Challenges
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: My nitration/acylation of a substituted benzene is giving me a mixture of ortho and para isomers, and the ratio is not what I want. How can I improve selectivity?
A: This is a classic regioselectivity problem governed by the interplay of electronics and sterics. The directing group on your benzene ring determines the initial preference, but you can manipulate the conditions to favor one isomer.
Root Cause Analysis:
-
Directing Group Effects: Activating groups (e.g., -OR, -NR₂, -Alkyl) direct incoming electrophiles to the ortho and para positions by stabilizing the arenium ion intermediate through resonance or induction.[7] Deactivating groups (e.g., -NO₂, -CN, -SO₃H) direct to the meta position.[8]
-
Steric Hindrance: The primary factor for differentiating between ortho and para is sterics. A bulky directing group on the ring or a bulky incoming electrophile will disfavor substitution at the more crowded ortho position, leading to a higher proportion of the para product.[3]
Troubleshooting & Optimization Protocol:
-
Assess Steric Factors:
-
If para is desired: Increase the steric bulk. You can switch to a bulkier variant of your electrophile (e.g., using a bulkier Lewis acid in Friedel-Crafts acylation) or, if possible, temporarily install a bulky group on your substrate.
-
If ortho is desired: This is often more challenging. Consider using a directing group capable of chelation (e.g., -OH, -OR) which can coordinate to the electrophile and deliver it to the proximate ortho position. Alternatively, employ a "blocking group" strategy.
-
-
Employ a Blocking Group Strategy for Ortho Selectivity:
-
Concept: Temporarily block the more accessible para position with a reversible functional group. This forces the desired substitution to occur at the ortho position. The blocking group is then removed.[9] Sulfonic acid (-SO₃H) is a common and effective blocking group.[10]
-
Protocol:
-
Sulfonation (Block): React your starting material with fuming sulfuric acid (H₂SO₄ + SO₃) to install the -SO₃H group, which will predominantly add to the para position.
-
Electrophilic Substitution: Perform your desired reaction (e.g., bromination, nitration). The electrophile will now be directed to the open ortho position.
-
Desulfonation (Unblock): Remove the -SO₃H group by treating with dilute aqueous acid (like H₂SO₄) and heating, often with steam.[9]
-
-
-
Leverage Shape-Selective Catalysis:
Issue 2: Uncontrolled C- vs. O-Alkylation of Enolates
Q: My enolate alkylation is giving a mixture of the C-alkylated (desired) and O-alkylated (side-product) regioisomers. How do I favor C-alkylation?
A: This is a classic problem of ambident nucleophilicity. The enolate anion has two nucleophilic sites: the α-carbon and the oxygen. The outcome of the reaction is heavily influenced by Hard and Soft Acid-Base (HSAB) theory and the reaction conditions. [13]
Root Cause Analysis:
-
HSAB Principle: The oxygen atom of an enolate is a "hard" nucleophile, while the α-carbon is a "soft" nucleophile.[14] According to HSAB theory, hard acids prefer to react with hard bases, and soft acids with soft bases.[13]
-
Hard electrophiles (e.g., silyl halides, alkyl sulfates) will preferentially react at the hard oxygen center (O-alkylation).
-
Soft electrophiles (e.g., alkyl iodides, bromides) will favor reaction at the soft carbon center (C-alkylation).[15]
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents (e.g., THF, DMF) leave the oxygen atom of the enolate relatively exposed (solvating the cation), making it more reactive and favoring O-alkylation. Polar protic solvents (e.g., ethanol, water) solvate the oxygen via hydrogen bonding, hindering its reactivity and thus favoring C-alkylation.[16][17]
-
Counter-ion: Tightly associated, covalent cations (like Li⁺) coordinate strongly with the oxygen, reducing its nucleophilicity and promoting C-alkylation. More ionic, dissociated cations (like K⁺) leave the oxygen more available, favoring O-alkylation.
-
Control Type: C-alkylation leads to the more stable (thermodynamic) product due to the strong C-C bond formed. O-alkylation is often faster (kinetic product).
-
Troubleshooting & Optimization Protocol:
The table below summarizes the conditions to favor either C- or O-alkylation.
| Parameter | To Favor C-Alkylation (Thermodynamic) | To Favor O-Alkylation (Kinetic) | Rationale |
| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., R₃SiCl, R-OTs) | Matches the softness of the nucleophilic center (C=soft, O=hard).[13][15] |
| Solvent | Polar Protic (e.g., EtOH) | Polar Aprotic (e.g., THF, DME) | Protic solvents solvate and block the hard oxygen site.[18] |
| Temperature | Higher Temp (e.g., Room Temp to reflux) | Low Temp (e.g., -78 °C) | Allows for equilibration to the more stable thermodynamic product.[19] |
| Counter-ion | Small, coordinating (e.g., Li⁺) | Large, dissociating (e.g., K⁺, Cs⁺) | Li⁺ coordinates tightly with oxygen, reducing its availability. |
| Reaction Time | Longer | Shorter | Allows the reaction to reach thermodynamic equilibrium.[4] |
Issue 3: Poor Regioselectivity in Diels-Alder Reactions
Q: My Diels-Alder reaction between an unsymmetrical diene and dienophile is producing a mixture of regioisomers. How can I predict and control the major product?
A: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. This can be rationalized using Frontier Molecular Orbital (FMO) theory. [20][21]
Root Cause Analysis:
-
FMO Theory: In a normal-electron-demand Diels-Alder, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[21] The cycloaddition occurs in a way that aligns the atoms with the largest orbital coefficients in the HOMO and LUMO.[22][23]
-
Electron Donating Groups (EDGs) on the diene raise the HOMO energy and increase the orbital coefficient at the C1 or C4 position, depending on the specific location of the EDG.
-
Electron Withdrawing Groups (EWGs) on the dienophile lower the LUMO energy and increase the orbital coefficient on the β-carbon (the carbon furthest from the EWG).
-
-
Predicting the Outcome: The major regioisomer will be the one formed by the bonding interaction between the diene carbon with the largest HOMO coefficient and the dienophile carbon with the largest LUMO coefficient.[23] This often corresponds to the "ortho" or "para" adduct.
Troubleshooting & Optimization Protocol:
-
Analyze Substituent Effects:
-
Draw resonance structures for both the diene and dienophile to qualitatively determine where partial positive and negative charges lie. The carbon with the partial negative charge on the diene will preferentially bond with the carbon with the partial positive charge on the dienophile.[20] This is a simplified but often effective predictor.
-
-
Modify Electronics:
-
To increase selectivity, you can often make the diene more electron-rich (add stronger EDGs) or the dienophile more electron-poor (add stronger EWGs). This widens the difference in orbital coefficients, leading to a stronger preference for one isomer.
-
-
Use a Lewis Acid Catalyst:
-
Lewis acids (e.g., AlCl₃, BF₃·OEt₂) coordinate to the EWG on the dienophile (typically a carbonyl group). This makes the dienophile even more electron-poor, lowering its LUMO energy and dramatically enhancing the difference in the LUMO coefficients. This not only accelerates the reaction but also significantly improves regioselectivity.[21]
-
Issue 4: Lack of Regiocontrol in Palladium-Catalyzed Cross-Coupling
Q: I'm running a Suzuki coupling with a substrate that has two different leaving groups (e.g., -Br and -OTf) or two identical leaving groups in electronically distinct environments, and I'm getting a mixture of products. How can I control which site reacts?
A: Regioselectivity in Pd-catalyzed cross-coupling is a sophisticated challenge controlled by the subtle interplay between the substrate's electronic and steric properties, the palladium catalyst, and especially the phosphine ligand. [24]
Root Cause Analysis:
-
Oxidative Addition Rates: The first and often rate-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-leaving group bond. The catalyst will preferentially add to the most reactive site. This is influenced by:
-
Bond Strength: Weaker C-X bonds react faster (C-I > C-OTf > C-Br > C-Cl).
-
Electronic Effects: More electron-deficient carbons generally undergo oxidative addition more readily.
-
Steric Hindrance: Less sterically hindered sites are more accessible to the bulky catalyst complex.
-
-
The Critical Role of the Ligand: The ligand bound to the palladium center is the most powerful tool for controlling regioselectivity. Bulky, electron-rich ligands can completely reverse the inherent reactivity of a substrate.[25][26][27]
-
Bulky Ligands (e.g., t-BuXPhos, SPhos) can favor reaction at the less sterically hindered position, even if it is electronically less favorable.[28]
-
Ligand Electronics can influence the electron density at the metal center, altering its preference for oxidative addition at electron-rich vs. electron-poor sites.
-
Troubleshooting & Optimization Protocol: Ligand Screening
A systematic ligand screening is the most effective way to solve this problem.
Experimental Protocol: Ligand Screening for Regioselective Suzuki Coupling
-
Setup: In parallel vials, set up the reaction with your di-substituted substrate, boronic acid partner, base (e.g., K₃PO₄, Cs₂CO₃), and solvent (e.g., Toluene, Dioxane).
-
Catalyst System: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a different phosphine ligand from the table below. Ensure a consistent Pd:Ligand ratio (typically 1:2 for monodentate ligands).
-
Execution: Run the reactions at a set temperature (e.g., 80-100 °C) for a defined time (e.g., 12-24 hours).
-
Analysis: Analyze the crude reaction mixture of each vial by GC-MS or LC-MS to determine the ratio of the two regioisomeric products.
Table: Representative Ligands for Screening
| Ligand Class | Example Ligands | Typical Application/Bias |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos, t-BuXPhos | Excellent for sterically demanding couplings; can override electronic preferences to react at the less-hindered site.[28][29] |
| Electron-Rich Dialkylphosphines | PCy₃, P(t-Bu)₃ | Can promote oxidative addition at electron-deficient sites.[30] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors, create very active catalysts. Selectivity can be substrate-dependent. |
| Bidentate Ligands | Xantphos, dppf | The defined bite angle can impose geometric constraints that favor one reaction site over another. |
By systematically screening different ligand classes, you can identify a catalyst system that provides the optimal regioselectivity for your specific substrate.[29][31]
Part 3: Analytical Characterization of Regioisomers
Q: How can I reliably identify and quantify the regioisomers in my reaction mixture?
A: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and accurate quantification.
-
Separation & Quantification:
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the primary methods for separating regioisomers. With proper method development (column choice, mobile phase/temperature gradient), you can achieve baseline separation of isomers, allowing for accurate quantification based on peak area.[1][32]
-
Quantitative NMR (qNMR): If you have distinct, well-resolved signals for each isomer in the ¹H NMR spectrum, you can determine the isomeric ratio by integrating these signals. This method is fast and does not require separation.[33]
-
-
Structural Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing regioisomers.[34][35]
-
¹H NMR: The chemical shifts and, most importantly, the coupling patterns (splitting) in the aromatic region provide a fingerprint for the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used for unambiguous structure confirmation. A COSY (¹H-¹H Correlation Spectroscopy) spectrum is particularly useful, as it shows which protons are coupled (adjacent) to each other, allowing you to trace the connectivity around a ring and definitively identify the substitution pattern.[34]
-
-
References
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link][25][26][27][30]
-
Fiveable. (n.d.). Solvent Effects Definition. Fiveable Organic Chemistry. Retrieved from [Link][16]
-
The Vassar Course Hub. (n.d.). The Role of Protective Groups in Organic Synthesis. Vassar College. Retrieved from [Link][36]
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. Retrieved from [Link][2]
-
Li, J. J., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. ACS Catalysis, 4(5), 1449-1453. [Link][28]
-
Smith, K., & El-Hiti, G. A. (2004). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Current Organic Synthesis, 1(3), 253-274. [Link][11][12]
-
ChemSurvival. (2018). Diels-Alder regioselectivity. YouTube. Retrieved from [Link][20]
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733-1739. [Link][29][31]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Alsabagh, A. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5675-5683. [Link][24]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link][4]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link][7]
-
Total Synthesis. (n.d.). Diels Alder Reaction Mechanism, Orbitals & Examples. Retrieved from [Link][21]
-
StudySmarter. (2022). Blocking Groups - Sulfonic Acid Explained. Retrieved from [Link][10]
-
Luis, R., et al. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(3), 963-971. [Link][8]
-
JoVE. (2023). Regioselective Formation of Enolates. JoVE. Retrieved from [Link][18]
-
ChemTube3D. (n.d.). Regioselectivity in Diels-Alder reactions. ChemTube3D. Retrieved from [Link][22]
-
Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. Retrieved from [Link][19]
-
Chemistry LibreTexts. (2023). Diels-Alder Regio- and Stereoselectivity. Retrieved from [Link][23]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved from [Link][15]
-
Chemistry LibreTexts. (2022). Solvent Effects. Retrieved from [Link][17]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. Retrieved from [Link][9]
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Wikipedia. (2023). HSAB theory. Wikipedia. Retrieved from [Link][13]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link][34]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Retrieved from [Link][35]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Retrieved from [Link][33]
-
SPECIFIC POLYMERS. (n.d.). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. Retrieved from [Link][32]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2022). Hard and Soft Acid and Base Theory. Retrieved from [Link][14]
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Technical Support Center: Column Chromatography Purification of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. This molecule presents unique challenges due to its amphoteric nature, combining a basic imidazole ring with an acidic carboxylic acid group. Understanding and controlling its ionization state is paramount for a successful separation.
Understanding the Challenge: The Amphoteric Nature of the Target Molecule
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid can exist in cationic, neutral, or anionic forms depending on the pH of its environment. This ability to carry both a positive and a negative charge makes it potentially zwitterionic. This characteristic is the primary source of purification difficulties on standard silica gel.
-
Acidic Carboxylic Acid Group: The carboxylic acid moiety is acidic. Based on similar compounds, its pKa is estimated to be in the range of 2-3.[1][2] At a pH above this value, it will be deprotonated to form a negative carboxylate anion (-COO⁻).
-
Basic Imidazole Ring: The imidazole ring contains a nitrogen atom that can be protonated. The pKa of the conjugate acid of similar imidazole systems is typically in the 5-7 range.[3] At a pH below this value, the ring will carry a positive charge.
This dual nature means that on a standard, slightly acidic silica gel surface, the molecule can strongly adhere through a combination of hydrogen bonding and potent ionic interactions, leading to poor elution and significant peak tailing.
Table 1: Physicochemical Properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
| Property | Value/Estimate | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | |
| Molecular Weight | 205.01 g/mol | |
| pKa (Carboxylic Acid) | ~2-3 (estimated) | [1][2] |
| pKa (Imidazole Ring) | ~5-7 (estimated) | [3] |
Troubleshooting & FAQs
Q1: My compound is streaking badly on the silica gel TLC plate. What does this mean and how can I fix it?
Answer: Streaking is a classic sign that your analyte is interacting too strongly and inconsistently with the stationary phase. For an amphoteric compound like this, streaking on silica gel is often caused by ionization. The slightly acidic nature of the silica surface can protonate the basic imidazole ring, while also interacting with the acidic carboxylic acid group, leading to a smear rather than a compact spot.
The Solution: Mobile Phase Modifiers
To prevent streaking and achieve a defined spot, you must suppress the ionization of your compound. This is achieved by adding a small amount of an acid or a base to your eluent system.
-
To Suppress Carboxylic Acid Ionization: Add a small percentage of a volatile acid, such as acetic acid (AcOH) or formic acid (FA), to your mobile phase.[4] This lowers the pH of the mobile phase, ensuring the carboxylic acid group remains in its neutral, protonated form (-COOH), which is less polar and interacts less strongly with the silica. A typical starting concentration is 0.1-1%.
-
To Suppress Imidazole Protonation: Add a small percentage of a volatile base, like triethylamine (TEA), to the mobile phase.[5][6] TEA is a stronger base than your imidazole and will preferentially interact with the acidic silanol groups on the silica surface, effectively "deactivating" them and preventing them from protonating your compound. This leaves your imidazole in its neutral, less polar form. A common concentration is 0.1-1%.
Experimental Protocol: TLC Solvent System Optimization
-
Prepare three TLC developing chambers.
-
Choose a moderately polar starting eluent (e.g., 95:5 Dichloromethane/Methanol or 8:2 Ethyl Acetate/Hexane).
-
Chamber 1 (Control): Use the starting eluent only.
-
Chamber 2 (Acid-Modified): Add 0.5% acetic acid to the starting eluent.
-
Chamber 3 (Base-Modified): Add 0.5% triethylamine to the starting eluent.
-
Spot your crude sample on three separate TLC plates and develop one in each chamber.
-
Compare the results. The system that provides a compact spot with an Rf value between 0.2 and 0.4 is the best starting point for your column. For this specific molecule, an acid-modified system is most likely to be effective.
Q2: My compound sticks to the top of the column and won't elute, even with highly polar solvents like 100% methanol.
Answer: This is a common and frustrating problem when purifying highly polar or ionic compounds on silica gel. If your compound is in its ionized (zwitterionic) state, its polarity is extremely high, and it will bind almost irreversibly to the polar silica gel through strong ionic interactions. Simply increasing the solvent polarity may not be enough to disrupt this binding.
Causality & Solution Workflow:
The root cause is the strong ionic attraction between the charged parts of your molecule (the carboxylate and the protonated imidazole) and the polar silanol groups (Si-OH) of the stationary phase. The key is to neutralize your molecule.
Workflow for Eluting a Highly Bound Compound.
Step-by-Step Protocol:
-
Confirm the Issue: If the column has already been run without success, try to flush it with a highly polar, acidic mobile phase, such as 95:5 Methanol/Acetic Acid. This may salvage the column by protonating the carboxylate and eluting the now-neutral compound.
-
For Future Runs: Always use a mobile phase containing an acidic modifier (e.g., 1% acetic acid) based on your optimized TLC conditions. This ensures the compound is loaded onto the column and remains in its less polar, neutral form throughout the purification process.
Q3: The separation from impurities is poor. How can I improve the resolution?
Answer: Poor resolution can result from several factors, including an inappropriate choice of stationary phase, a suboptimal mobile phase, or co-elution with structurally similar impurities.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase Gradient: If using a gradient elution (increasing solvent polarity over time), make the gradient shallower. A slower, more gradual increase in the polar component of the mobile phase can often resolve closely eluting spots.
-
Try a Different Solvent System: The selectivity of the separation is highly dependent on the solvents used. If a Dichloromethane/Methanol system isn't working, try an Ethyl Acetate/Hexane/Acid system or even a Toluene/Acetone/Acid system.
-
Consider an Alternative Chromatography Mode: For challenging separations of highly polar molecules, normal-phase silica gel may not be the best choice. Consider these alternatives:
-
Reversed-Phase (C18) Chromatography: In reversed-phase, the stationary phase is non-polar (like C18-coated silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7][8] For your compound, which is highly polar, it would elute very early. To increase retention, you would use a highly aqueous mobile phase, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure consistent ionization.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase.[9] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). Water acts as the strong eluting solvent. This could provide a very different and potentially much better separation selectivity for your compound and its impurities.[10]
-
Q4: I suspect my compound is decomposing on the silica gel. How can I verify this and prevent it?
Answer: While many imidazoles are stable, some compounds can be sensitive to the acidic surface of silica gel.[11] Brominated heterocycles can also sometimes be unstable.
Verification and Prevention:
-
2D TLC Analysis: To check for on-plate degradation, run a 2D TLC.
-
Spot your crude mixture in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, rotate it 90 degrees, and develop it again in the same solvent system.
-
If the compound is stable, all the spots will align on the diagonal. If new spots appear off the diagonal, it indicates that decomposition is occurring on the silica plate.[12]
-
-
Deactivating the Silica Gel: If instability is confirmed, you can neutralize the silica gel before running your column.
-
Protocol for Deactivation: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane). Add ~1% triethylamine (by volume) to the slurry and stir for 15-30 minutes. Pack the column with this slurry. Alternatively, pack the column as usual and then flush it with one to two column volumes of your eluent containing 1% triethylamine before loading your sample.[13]
-
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol.
Decision workflow for selecting a purification strategy.
References
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]
-
Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from [Link]
-
Reddit. (n.d.). TLC and streaking: why add triethylamine?. r/chemhelp. Retrieved from [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]
-
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug.... Retrieved from [Link]
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Journal of the American Chemical Society. (1951). The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Waters. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]
-
Rezaei-Sameti, M. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Retrieved from [Link]
-
Reddit. (n.d.). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]
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Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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The Not So Boring... Lab. (2022). Ion exchange chromatography protein purification and isoelectric point (pI). YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Encapsulation of Microbial Cells Into Silica Gel. Retrieved from [Link]
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
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Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
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El-Gindy, A., et al. (n.d.). Method for Simultaneous Estimation of.... Retrieved from [Link]
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Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]
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Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]
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LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 11. sinobiological.com [sinobiological.com]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization techniques for purifying 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS No. 852180-96-2) via recrystallization. Our focus is on delivering scientifically sound, field-proven insights to overcome common challenges encountered during the purification of this critical synthetic intermediate.
Introduction: The Importance of Purity
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even minor impurities can significantly impact the yield, safety, and efficacy of the final drug substance. Recrystallization is a powerful and widely used technique to achieve the high purity required for downstream applications. This guide will walk you through the principles and practical steps for successful recrystallization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the target compound is the foundation of a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 852180-96-2 | Amerigo Scientific[1] |
| Molecular Formula | C₅H₅BrN₂O₂ | Amerigo Scientific[1] |
| Molecular Weight | 205.01 g/mol | Amerigo Scientific[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not available in searched literature. Monitoring the melting point of the purified solid is a critical purity check. A sharp melting point range indicates high purity. | |
| Solubility | Data not available in searched literature. Empirical testing is required. Based on the structure (carboxylic acid and imidazole ring), it is expected to have some solubility in polar protic solvents like alcohols and water, especially when heated. Its hydrochloride salt form suggests pH-dependent aqueous solubility. |
Understanding the Core Challenge: Potential Impurities
The primary challenge in purifying 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid often stems from impurities generated during its synthesis. The bromination of the 1-methyl-1H-imidazole-5-carboxylic acid precursor can be non-selective, leading to a mixture of products.
Key Potential Impurities:
-
Positional Isomers: The most significant impurities are likely positional isomers, such as 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid. These isomers have very similar polarities, making them notoriously difficult to separate by chromatography.[2]
-
Di-brominated Products: Over-bromination can lead to the formation of di-bromo-1-methyl-1H-imidazole-5-carboxylic acid.[2]
-
Unreacted Starting Material: Incomplete bromination will leave residual 1-methyl-1H-imidazole-5-carboxylic acid.
-
Residual Solvents and Reagents: Solvents from the reaction and work-up, as well as unreacted brominating agents (e.g., N-Bromosuccinimide), may also be present.
Recrystallization is an ideal technique to address these challenges, as the subtle differences in the crystal lattice energies of the desired product and its isomeric impurities can be exploited to achieve separation.
Experimental Protocols
Part 1: Solvent Selection - The Key to Success
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at low temperatures.
-
Impurities should be either highly soluble or insoluble at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Recommended Solvents for Initial Screening:
Based on the structure of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, the following solvents are recommended for initial screening:
-
Polar Protic Solvents:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
-
Polar Aprotic Solvents:
-
Acetone
-
Ethyl Acetate
-
-
Solvent Mixtures:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
Workflow for Solvent Selection:
Caption: A flowchart for systematic solvent selection.
Part 2: Step-by-Step Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. Add the minimum amount of the chosen hot solvent (or solvent mixture) to completely dissolve the solid. Swirl the flask to ensure complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent the insoluble impurities from being incorporated into the final crystals.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to encourage the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of the crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - The solution is cooling too quickly. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly. - Consider a different solvent with a lower boiling point. |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent for washing. |
| The purified compound is still impure (e.g., broad melting point). | - The cooling was too rapid, trapping impurities in the crystal lattice. - The chosen solvent is not effective at separating the impurities. | - Repeat the recrystallization, ensuring slow cooling. - Experiment with a different solvent or a mixed-solvent system. |
Purity Assessment
After recrystallization, it is essential to assess the purity of the 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
-
Melting Point Analysis: A sharp melting point range (typically 1-2°C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): Compare the TLC of the crude and recrystallized material. The purified product should show a single spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid?
A1: While specific data is limited, a good starting point for this polar, acidic molecule would be a polar protic solvent like ethanol or a mixture of ethanol and water. Due to the presence of both a carboxylic acid and an imidazole ring, it has hydrogen bond donor and acceptor sites, making these solvents a logical first choice.
Q2: My compound is a hydrochloride salt. How does this affect recrystallization?
A2: The hydrochloride salt of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid will have significantly different solubility properties than the free base. It is likely to be more soluble in polar solvents like water and alcohols. You can choose to recrystallize the salt form or neutralize it to the free carboxylic acid before recrystallization. The choice depends on which form provides better separation from the impurities.
Q3: How can I remove colored impurities?
A3: If your crude material has a color, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.
Q4: Is it better to use a single solvent or a mixed-solvent system?
A4: A single solvent is generally preferred for its simplicity. However, if a suitable single solvent cannot be found, a mixed-solvent system can be very effective. The key is to find a pair of miscible solvents where your compound is soluble in one and insoluble in the other.
Logical Workflow for Purification
Caption: A workflow for the purification of the target compound.
References
-
PubChem. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. [Link]
-
Amerigo Scientific. 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. [Link]
- Google Patents.
-
Vassar College. Organic Chemistry Lab: Recrystallization. [Link]
-
AllInwithDrBetts. Recrystallization Lab Procedure of Benzoic Acid. [Link]
Sources
Technical Support: Stability Protocol for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Welcome to the Technical Support Center. Subject: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS: 510638-09-0) Role: Senior Application Scientist
This guide addresses the specific stability challenges associated with 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid . This molecule presents a "perfect storm" of reactivity: an electron-deficient imidazole ring, a good leaving group (Bromine) at the activated 2-position, and a thermally labile carboxylic acid at the 5-position.
The following protocols are designed to troubleshoot degradation, solubility, and handling issues in real-time.
Quick Reference: Stability Profile
| Parameter | Characteristic | Risk Factor |
| C2-Bromine | Activated Leaving Group | Susceptible to Nucleophilic Aromatic Substitution ( |
| C5-Carboxyl | Electron Withdrawing | Prone to Decarboxylation at T > 60°C or in acidic media. |
| N3-Nitrogen | Weakly Basic | Protonation can catalyze hydrolysis; affects solubility profile. |
| Solubility | pH Dependent | Risk of precipitation in acidic aqueous buffers (pH < 3). |
Module 1: The "Phantom Peak" (Hydrolysis & Solvolysis)
Symptom: Your HPLC chromatogram shows a new, earlier-eluting peak. Mass spectrometry indicates a shift of
The Mechanism:
The 2-position of the imidazole ring is electron-deficient, activated by both the 1-methyl group and the 5-carboxylic acid. In nucleophilic solvents (water, methanol) or basic buffers, the bromine is displaced via an addition-elimination mechanism (
Troubleshooting Protocol:
-
Check pH: Is your buffer pH > 7.5?
-
Correction: Lower pH to the 4.0–6.0 range. The rate of hydrolysis increases exponentially with hydroxide ion concentration
.
-
-
Check Solvent: Are you using Methanol (MeOH) as a diluent?
-
Correction: Switch to Acetonitrile (ACN). Methanol is a nucleophile and can form the 2-methoxy derivative or the methyl ester of the carboxylic acid.
-
-
Run the "Zero-Hour" Test:
-
Inject the sample immediately after preparation. If the peak grows over 2 hours, it is a solution-stability issue, not a synthesis impurity.
-
DOT Diagram: Hydrolysis Pathway
Figure 1: Nucleophilic attack at the C2 position leading to debrominated impurities.
Module 2: The "Disappearing Act" (Decarboxylation)
Symptom: The main peak area decreases without a corresponding stoichiometric growth of the hydrolysis product. LC-MS shows a product with mass
The Mechanism:
Imidazole-5-carboxylic acids are thermally unstable. The electron-withdrawing bromine at C2 destabilizes the carboxyl group further. Decarboxylation is often catalyzed by acid, which protonates the ring, facilitating the loss of
Troubleshooting Protocol:
Q: Did you use heat to dissolve the compound?
-
A: Never exceed 40°C. If sonication is required, use short bursts to avoid heating the bath.
Q: Is the sample sitting in an acidic mobile phase (e.g., 0.1% TFA)?
-
A: Strong acids stabilize the transition state for decarboxylation.
-
Action: Switch to 0.1% Formic Acid (weaker) or an Ammonium Acetate buffer (pH 5).
-
Action: Analyze samples within 4 hours of dilution.
-
Q: Are you drying the sample in a SpeedVac?
-
A: The combination of vacuum, heat, and increasing concentration of acid (as solvent evaporates) drives decarboxylation. Lyophilize (freeze-dry) instead.
Module 3: Solubility vs. Stability (The pH Paradox)
Symptom: The compound precipitates in the HPLC vial or autosampler needle.
The Science: This molecule is an ampholyte but dominated by its acidic character.
-
Low pH (< 2): Fully protonated (
). Low solubility in water. -
Mid pH (4–6): Ionized (
). Good solubility, optimal stability. -
High pH (> 8): Fully ionized, but chemically unstable (see Module 1).
Recommended Diluent System:
| Component | Percentage | Function |
| Water | 90% | Solubilizes the ionized carboxylate. |
| Acetonitrile | 10% | Prevents hydrophobic aggregation of the bromo-imidazole core. |
| Buffer | 10mM | Maintains pH ~5.0. Prevents precipitation and hydrolysis. |
DOT Diagram: Stability Decision Tree
Figure 2: Workflow for diagnosing solution-state issues based on pH observation.
Frequently Asked Questions (FAQs)
Q1: Can I store the stock solution in DMSO? A: Yes, but with a caveat. DMSO is generally safe, but "wet" DMSO (DMSO that has absorbed water from the air) can cause slow hydrolysis over weeks. Store DMSO stocks at -20°C in varying aliquots to avoid freeze-thaw cycles.
Q2: I see a mass of M+14 in my LCMS. Is this an impurity? A: This is likely a methyl ester artifact formed during analysis if you are using Methanol in your mobile phase or diluent.
-
Validation: Inject the same sample using an Acetonitrile/Water line. If the M+14 peak disappears, it was an artifact of the method, not the sample.
Q3: Why does the color of the solution turn yellow over time?
A: Yellowing often indicates the liberation of free Bromine (
References
- Reactivity of Haloimidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Detailed mechanisms of nucleophilic displacement in 2-haloimidazoles).
-
Decarboxylation Mechanisms: Van Ausdall, B. R., et al. (2009).[1] "A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates." Journal of Organic Chemistry, 74(20), 7935-7942.[1] Link
-
pKa and Solubility Data: BenchChem. (2025). Technical Data: 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid.[2] (Analogous structure data used for solubility profiling). Link
-
Hydrolysis Kinetics: RSC Education. (2025).[3][4][5][6][7] Mechanisms of Hydrolysis in Halogenated Heterocycles. Link
Sources
- 1. A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | 145575-90-2 | Benchchem [benchchem.com]
- 3. PubChemLite - 2-bromo-1-methyl-1h-imidazole-5-carboxylic acid (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Alternative brominating agents to NBS for imidazole synthesis
Ticket #802: Moving Beyond NBS for Imidazole Functionalization
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Optimization / Green Chemistry)
Executive Summary
While N-Bromosuccinimide (NBS) is the standard "workhorse" for bromination, it suffers from poor atom economy (only 45% active mass), difficult succinimide byproduct removal, and instability in long-term storage. For imidazole functionalization—a critical step in synthesizing pharmacophores like Daclatasvir or various kinase inhibitors—switching to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or Oxidative Bromination (HBr/H₂O₂) offers superior regiocontrol, cost-efficiency, and scalability.
This guide serves as a modular technical manual for transitioning your workflow from NBS to these advanced alternatives.
Module 1: Agent Selection Matrix
Why change? Select your reagent based on your specific synthesis constraints (Scale, Solubility, Green Metrics).
| Feature | NBS (Legacy) | DBDMH (Recommended) | Oxidative (HBr + H₂O₂) (Green) |
| Active Br Content | ~45% (1 atom/mol) | ~55% (2 atoms/mol) | 100% (Atom efficient) |
| Atom Economy | Low (Succinimide waste) | High (Hydantoin is water soluble) | Excellent (Water is byproduct) |
| Solubility | Good in DMF/MeCN | Excellent in MeCN/THF | Aqueous/Biphasic compatible |
| Reaction Type | Radical or Ionic | Tunable (Lewis vs Brønsted Acid) | Strictly Ionic (Electrophilic) |
| Cost | Moderate | Low (Industrial scale friendly) | Very Low |
| Stability | Degrades (turns yellow) | Stable solid | Reagents generated in situ |
Module 2: Decision Logic (Workflow)
Before starting, use this logic flow to determine the correct protocol for your imidazole substrate.
Caption: Decision tree for selecting bromination protocols based on imidazole protection status and electronic activation.
Module 3: Technical Protocols
Protocol A: DBDMH Bromination (High Precision)
Best for: Late-stage functionalization, expensive substrates, and avoiding over-bromination.
Mechanism: DBDMH releases Br⁺ in a stepwise manner.[1] In polar solvents, it acts as an electrophilic source. The hydantoin byproduct is highly water-soluble, simplifying workup compared to succinimide.
Step-by-Step:
-
Setup: Dissolve 1.0 eq of N-substituted imidazole in MeCN (Acetonitrile) or THF. Cool to 0°C.
-
Addition: Dissolve 0.55 eq of DBDMH (Stoichiometry is critical: 0.5 mol DBDMH provides 1.0 mol Br) in minimal MeCN.
-
Execution: Add DBDMH solution dropwise over 30 minutes.
-
Note: Rapid addition leads to local high concentration and 4,5-dibromination.
-
-
Monitoring: Monitor by TLC/LCMS. The "monobromo" species usually appears within 1-2 hours.
-
Workup: Quench with 10% Na₂S₂O₃ (aq). Extract with EtOAc.[2] Wash organic layer with water (removes dimethylhydantoin).
-
Self-Validation:
-
Pass: 1H NMR shows loss of C5 proton (typically ~7.0-7.2 ppm shift).
-
Fail: Presence of succinimide peaks (if NBS was used) or multiple bromination spots on TLC.
-
Protocol B: Oxidative Bromination (Green/Scale-Up)
Best for: Multi-gram to Kilo scale, simple substrates, "Green" requirements.
Mechanism: Hydrogen peroxide oxidizes HBr to generate molecular Br₂ in situ. This maintains a low steady-state concentration of Br₂, reducing poly-brominated side products.
Caption: The "Green" oxidative cycle.[3] HBr is oxidized to reactive Bromine species, with water as the only byproduct.
Step-by-Step:
-
Setup: Suspend Imidazole (1.0 eq) in water or a biphasic mixture (Water/DCM) if solubility is poor.
-
Acidification: Add 48% HBr (1.1 eq). The imidazole will form the HBr salt and dissolve.
-
Oxidation: Add 30% H₂O₂ (1.1 eq) dropwise at Room Temperature.
-
Caution: Exothermic reaction. Maintain temp < 30°C to prevent decomposition.
-
-
Reaction: Stir for 2-4 hours. The solution usually turns transiently orange/red (Br₂ formation) and then fades as it is consumed.
-
Workup: Neutralize with NaHCO₃. The brominated product often precipitates out of the aqueous solution (filtration workup).
Module 4: Troubleshooting & FAQs
Q1: I am consistently getting 4,5-dibromoimidazole instead of the 5-bromo product. How do I stop at mono-bromination?
-
Diagnosis: Imidazoles are highly electron-rich. Once the first bromine is added, the ring is slightly deactivated but still reactive enough for a second attack if local Br concentration is high.
-
Fix:
-
Switch to DBDMH: Use exactly 0.5 eq.
-
Inverse Addition: Add the imidazole to the brominating agent solution slowly (keeps Br in excess initially, forcing reaction completion, but if you want MONO, add Agent to Imidazole very slowly).
-
Acid Scavenger: If using NBS/DBDMH, add a non-nucleophilic base (K₂CO₃) to neutralize HBr formed, as HBr can catalyze further bromination or isomerization.
-
Q2: My reaction mixture turned black/tarry.
-
Diagnosis: Radical polymerization or oxidative decomposition.
-
Fix:
-
Exclude Light: Wrap the flask in foil. Imidazole bromination should be an ionic (SEAr) pathway, not radical. Light promotes radical degradation.
-
Oxygen: Ensure the reaction is under Nitrogen/Argon.
-
Temp: Lower the temperature to -10°C.
-
Q3: I need to brominate C2, but I'm getting C5.
-
Diagnosis: Electronic control. C5 is the electrophilic hotspot.[4] C2 is the acidic hotspot.[4]
-
Fix: You cannot use standard SEAr (NBS/DBDMH) for direct C2 selectivity on a neutral ring easily.
-
Strategy: Protect N1 with a bulky group (SEM/Boc). Use n-BuLi at -78°C to lithiate C2 (most acidic proton), then quench with a source of Br⁺ (like 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄).
-
Q4: How do I remove the hydantoin byproduct from DBDMH?
-
Solution: Unlike succinimide (which requires water washes but has some organic solubility), 5,5-dimethylhydantoin is very soluble in water and basic aqueous solutions. A simple wash with 1M NaOH or NaHCO₃ will strip it completely from the organic phase.
References
-
DBDMH Characteristics & Advantages
-
Oxidative Bromination (Green Chemistry)
- Title: HBr-H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones.
- Source: ResearchG
-
URL:[Link]
-
Regioselectivity of Imidazoles
-
Comparison of Brominating Agents
- Title: Electrophilic Bromination in Flow: A Safe and Sustainable Altern
- Source: PMC / NIH.
-
URL:[Link]
Sources
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 6. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Managing temperature control during the exothermic bromination reaction
Status: Operational | Tier: Level 3 (Senior Process Safety) Topic: Thermal Control & Runaway Prevention in Bromination Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Mission Statement
Welcome to the Thermo-Kinetic Support Hub. You are likely here because your bromination reaction is either behaving unpredictably (thermal spikes), failing quality specs (over-bromination), or you are preparing to scale up a bench process to a pilot reactor.
Bromination reactions—whether electrophilic aromatic substitutions using elemental bromine (
This guide treats your reactor as a thermodynamic system. Follow the protocols below to stabilize your process.
Module 1: Critical Troubleshooting (Acute Thermal Issues)
Issue: The "Sleeping Giant" (Delayed Exotherm)
Symptom: You are dosing the brominating agent (e.g., NBS or
Root Cause: Reagent Accumulation (Induction Period Failure). In radical brominations, the reaction requires an initiation event (light or heat) to start the radical chain. If you dose reagents below the initiation threshold, they accumulate like unspent fuel. When the reaction finally initiates (the "kick"), all accumulated reagent reacts simultaneously, releasing massive energy instantly.
Corrective Protocol: The "Stop-and-Check" Dosing System Do not rely on a constant feed rate until initiation is confirmed.
Step-by-Step Workflow:
-
Charge: Add substrate and catalyst/initiator.
-
Prime: Add only 5-10% of the total brominating agent.
-
Hold: Wait. Watch for Initiation Signatures :
-
Exotherm onset (T rises 1-2°C).
-
Color change (e.g., orange
color fading). -
Off-gassing (HBr evolution).
-
-
Verify: If no signature after 15 mins, STOP . Do not add more. Increase T slightly or add more initiator.
-
Resume: Only start the main feed after the "Prime" portion has reacted.
Visual Logic: Dosing Safety Loop
Caption: Logic flow for preventing reagent accumulation. The "No" loop prevents thermal runaway.
Module 2: Quality & Selectivity (Chronic Issues)
Issue: The "Polybromo Curse" (Over-Bromination)
Symptom: LCMS shows high levels of di-bromo or tri-bromo impurities, even though you only used 1.0 equivalents of reagent. Root Cause: Localized Thermal Hotspots. Selectivity is often kinetically controlled. At higher temperatures, the activation energy barrier for the second bromination is overcome. If mixing is poor, the "dosing zone" becomes a hotspot where local T is high and reagent concentration is high, favoring over-reaction.
Technical Insight: The Hammond Postulate
Bromination is generally more selective than chlorination because the hydrogen abstraction step is endothermic (late transition state) [1].[1] However, this selectivity degrades rapidly as temperature rises because the
Optimization Protocol:
-
Cryogenic Bias: Lower the bulk temperature. If running at 25°C, try 0°C or -10°C.
-
Dilution: Increase solvent volume to act as a thermal buffer (heat sink).
-
Turbulence: Increase impeller speed (RPM) to minimize the "mixing time" (
) relative to the "reaction time" ( ).
Data: Impact of Temperature on Selectivity (Representative Data)
| Parameter | Condition A (Poor Control) | Condition B (Optimized) | Impact |
| Temperature | 40°C (Hotspots present) | 0°C (Controlled) | Lower T improves kinetic selectivity. |
| Dosing Time | 15 min (Fast) | 120 min (Slow) | Slower dosing prevents local excess. |
| Mono-Bromo Yield | 72% | 94% | +22% Yield |
| Di-Bromo Impurity | 18% | 1.5% | Significant reduction in side products. |
| Reagent Stoichiometry | 1.1 eq | 1.05 eq | Better efficiency. |
Module 3: Scale-Up Engineering (The "Scale-Up Trap")
Issue: "It worked in the flask, but the reactor is overheating."
Symptom: A process that stayed at 20°C in a 100mL flask shoots to 50°C in a 50L reactor, despite the jacket being set to 20°C.
Root Cause: Surface Area-to-Volume Ratio (
The Governing Equation:
-
: Overall heat transfer coefficient (W/m²[2]·K)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> - : Heat transfer area (m²)
- : Temperature delta
Scale-Up Validation Protocol: Before moving to the pilot plant, you must calculate the Maximum Dosing Rate based on the reactor's cooling limit.
Workflow Visualization: Scale-Up Safety Check
Caption: Engineering workflow to match dosing rate with reactor cooling capacity.
Frequently Asked Questions (FAQs)
Q1: Can I use Acetone as a solvent for bromination? A: Generally No. Acetone can undergo alpha-bromination itself (haloform reaction type chemistry), consuming your reagent and producing lachrymatory (tear-gas) byproducts like bromoacetone. Preferred solvents include Acetonitrile (MeCN), Dichloromethane (DCM), or Chlorobenzene, depending on solubility and environmental regulations [3].
Q2: My reaction is stuck. Should I add more initiator? A: Proceed with extreme caution. See Module 1. If you add initiator to a mixture rich in unreacted NBS, you risk triggering a runaway. It is safer to quench, analyze the mixture to see how much reagent remains, and restart with a fresh, properly initiated batch.
Q3: How do I safely quench a runaway bromination? A: You cannot easily stop a thermal runaway once it peaks, but you can mitigate it.
-
Cut Feed: Stop dosing immediately.
-
Max Cooling: Set jacket to maximum cooling.
-
Quench: If safe, add a reducing agent solution (e.g., Sodium Sulfite
or Sodium Thiosulfate) to consume unreacted bromine. Note: The quench itself is exothermic, so add slowly. [4].
Q4: Why is my NBS turning yellow/brown?
A: NBS decomposes over time to release
References
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Link
-
Health and Safety Executive (HSE). (2014). Chemical reaction hazards and the risk of thermal runaway (INDG254). Link
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Link
-
Guan, M., et al. (2021).[3] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. Link[3]
Sources
Technical Support Center: Navigating Catalyst Poisoning in Palladium-Catalyzed Reactions with Imidazole Substrates
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with palladium-catalyzed cross-coupling reactions involving imidazole-containing substrates. Imidazole and its derivatives are prevalent in medicinal chemistry, yet they are notorious for their ability to poison palladium catalysts, leading to frustratingly low yields or complete reaction failure.
This document provides in-depth troubleshooting guides, preventative measures, and frequently asked questions to help you diagnose and overcome these common hurdles. Our approach is rooted in mechanistic understanding, providing not just solutions, but the scientific reasoning behind them.
Part 1: Understanding the Challenge: The "Why" Behind Imidazole Poisoning
Before diving into troubleshooting, it's crucial to understand the fundamental problem. Nitrogen-containing heterocycles, like imidazole, are excellent ligands for transition metals.[1][2] The lone pair of electrons on the imidazole nitrogen can strongly coordinate to the palladium center. This coordination is often so strong that it deactivates the catalyst, preventing it from participating in the desired catalytic cycle.[1] This process, known as catalyst poisoning, can occur at various stages of the reaction, leading to a range of observable issues from sluggish reactions to complete shutdowns.
The core issue often lies with the interaction between the imidazole nitrogen and the active Pd(II) species in the catalytic cycle.[1] While Pd(0) precursors are generally less susceptible to coordination by neutral σ-donors, the oxidative addition step generates a Pd(II) intermediate that is highly electrophilic and readily coordinates with the imidazole substrate, forming a stable, off-cycle complex.[1]
Part 2: Troubleshooting Guide: Common Problems and Actionable Solutions
This section is structured in a question-and-answer format to directly address the specific issues you might be observing in your experiments.
Question 1: My reaction is not starting, or the conversion is extremely low. What's the first thing I should check?
Answer: When a reaction with an imidazole substrate fails to initiate, the primary suspect is rapid catalyst poisoning. The imidazole is likely binding to the palladium catalyst as soon as it becomes active, preventing it from entering the catalytic cycle.
Immediate Troubleshooting Steps:
-
Evaluate Your Ligand Choice: Standard, less sterically demanding ligands like triphenylphosphine may not be sufficient to overcome imidazole poisoning.[3] The goal is to use a ligand that binds strongly to the palladium and whose steric bulk can kinetically disfavor the coordination of the imidazole substrate.
-
Switch to a Pd(0) Precursor: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) precursor such as Pd₂(dba)₃. Pd(0) species have a weaker affinity for the imidazole nitrogen compared to their Pd(II) counterparts.[1] This can allow the crucial oxidative addition step to occur before the catalyst is completely sequestered by the imidazole.
Question 2: I'm observing some product formation, but the reaction stalls at low to moderate conversion. What is happening?
Answer: Stalled reactions often indicate that the catalyst is initially active but is being progressively deactivated over time. This could be due to a combination of factors, including gradual poisoning by the imidazole substrate or product, or catalyst decomposition.
Troubleshooting Workflow for Stalled Reactions:
Here is a logical workflow to diagnose and solve the issue of a stalled reaction.
Caption: Troubleshooting workflow for stalled palladium-catalyzed reactions with imidazole substrates.
Question 3: I'm seeing the formation of palladium black. How can I prevent this and maintain a homogeneous catalytic system?
Answer: The formation of palladium black indicates the aggregation of Pd(0) species, which is a common catalyst deactivation pathway.[4] This is particularly problematic when the desired catalytic turnover is slow, giving the Pd(0) species time to aggregate.
Strategies to Prevent Palladium Black Formation:
-
Ligand Stabilization: The use of strongly coordinating and sterically bulky ligands is paramount. N-heterocyclic carbene (NHC) ligands, such as IMes or IPr, are particularly effective at stabilizing Pd(0) intermediates and preventing their aggregation due to their strong σ-donating character.[5][6]
-
Solvent Choice: The solvent can influence the stability of the catalytic species. In some cases, a more coordinating solvent can help to keep the palladium complexes in solution.
-
Additives: Certain additives, like quaternary ammonium salts, can sometimes help stabilize the catalyst and prevent precipitation.[4]
Question 4: Can I use protecting groups on the imidazole to prevent poisoning?
Answer: Yes, protecting the imidazole nitrogen is a valid strategy, but it comes with its own set of considerations.
| Protecting Group Strategy | Pros | Cons |
| N-Alkylation or Arylation | Can effectively block the coordinating nitrogen. | May alter the electronic properties of the substrate; requires additional synthetic steps (protection/deprotection). |
| Bulky Protecting Groups (e.g., Trityl) | Offers steric hindrance around the coordinating nitrogen. | Can be labile under certain reaction conditions; adds significant molecular weight. |
| Boc Protection | Commonly used and often effective. | Can be cleaved under acidic or some basic conditions; may not be robust enough for all reaction types. |
Recommendation: If other strategies fail, consider a simple, robust protecting group like a tosyl or mesyl group, or a simple alkyl group if it doesn't interfere with other parts of your synthesis. Always perform a small-scale test to ensure the protecting group is stable under your desired reaction conditions.
Part 3: Preventative Measures and Best Practices
Proactive measures can significantly increase your success rate when working with imidazole substrates.
-
Ligand Selection is Key: Do not start with default ligands. For imidazole-containing substrates, begin with a robust ligand system known to be effective for challenging couplings.
Ligand Class Examples Rationale N-Heterocyclic Carbenes (NHCs) IPr, IMes, SImes Strong σ-donors that form very stable complexes with palladium, preventing both poisoning and aggregation.[5][6] Bulky, Electron-Rich Phosphines Buchwald-type ligands (e.g., S-Phos, X-Phos), P(t-Bu)₃ The steric bulk helps to accelerate the reductive elimination step and can physically block the imidazole from coordinating. The electron-rich nature increases the nucleophilicity of the Pd(0) center, facilitating oxidative addition.[3] -
Optimize Reaction Conditions on a Small Scale: Before committing to a large-scale reaction, screen different bases, solvents, and temperatures. Sometimes, a subtle change, like switching from a carbonate base to a phosphate base, can have a significant impact on catalyst stability and turnover.
-
Use High-Purity Reagents: Impurities in your starting materials, solvents, or base can also act as catalyst poisons.[7] Ensure your reagents are of high purity and your solvents are anhydrous and de-gassed where appropriate.
Part 4: Experimental Protocol Example
Suzuki-Miyaura Coupling of an Imidazole-Containing Aryl Bromide
This protocol provides a robust starting point for the cross-coupling of an aryl bromide bearing an unprotected imidazole moiety.
Materials:
-
Imidazole-containing aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
S-Phos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, de-gassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the imidazole-containing aryl bromide, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and S-Phos in 2 mL of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining 3 mL of 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why are N-heterocyclic carbene (NHC) ligands often recommended for reactions with imidazole substrates? A1: NHC ligands are highly effective for several reasons. They are strong σ-donating ligands that form a very stable bond with the palladium center.[6] This strong bond makes it less likely for the ligand to dissociate, which in turn helps to prevent the imidazole substrate from binding to the now-vacant coordination site. Additionally, their steric bulk can help to accelerate the rate-limiting reductive elimination step in many cross-coupling cycles.[8]
Q2: Can I just increase the catalyst loading to overcome poisoning? A2: While increasing the catalyst loading can sometimes lead to higher conversion by compensating for the portion of the catalyst that is poisoned, it is generally not an ideal solution. It increases the cost of the reaction and can lead to higher levels of residual palladium in your product, which is a significant concern in pharmaceutical applications. It is always preferable to find a catalytic system that is inherently resistant to poisoning.
Q3: Are there any palladium catalysts specifically designed for use with N-heterocyclic substrates? A3: Yes, much research has gone into developing catalyst systems that are robust to poisoning by heterocycles.[1] For instance, systems that promote the in situ generation of the active Pd(II) species in close proximity to the desired reaction site can be effective.[1] This can be achieved using directing groups that also act as ligands, effectively outcompeting the heterocyclic substrate for coordination to the palladium center.[1]
Q4: Does the position of the imidazole group on the substrate matter? A4: Yes, the proximity of the imidazole to the reacting site can influence the extent of poisoning. If the imidazole is positioned such that it can form a stable chelate with the palladium center after oxidative addition, poisoning can be particularly severe. Substrates where the imidazole is more distant from the reaction site may be less problematic.
Q5: My reaction works, but the yields are inconsistent. What could be the cause? A5: Inconsistent yields in reactions prone to catalyst deactivation can often be traced back to small variations in reaction setup. Potential culprits include:
-
Atmosphere: Inconsistent inertness of the reaction atmosphere. The active Pd(0) catalyst can be oxidized to a less active Pd(II) state in the presence of air.[4]
-
Reagent Purity: Batch-to-batch variations in the purity of starting materials or solvents.
-
Water Content: Trace amounts of water can affect both the catalyst and the base. Ensure you are using anhydrous conditions if the reaction is sensitive to moisture.
We hope this guide provides you with the necessary tools and understanding to successfully navigate the challenges of palladium-catalyzed reactions with imidazole substrates. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
Viciosa, M., et al. (2001). Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. Organic Letters - ACS Publications. [Link]
-
Molla, M. R., et al. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Sambasivan, R., & Ball, Z. T. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Viciosa, M., et al. (2001). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. ResearchGate. [Link]
-
Li, Y., et al. (2017). Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]
-
Rout, L., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]
-
Welton, T., et al. (2002). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ResearchGate. [Link]
-
Patal, S., et al. (2023). Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. New Journal of Chemistry - RSC Publishing. [Link]
-
Guisado-Barrios, G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications. [Link]
-
H-Vision. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. H-Vision. [Link]
-
Eigenberger, G., & Wiese, J. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Eigenberger, G., & Wiese, J. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Fortuno, C., et al. (2016). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid vs. 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid in cross-coupling
An Application Scientist's Guide to Cross-Coupling Reactions: 2-Bromo- vs. 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Executive Summary
In the strategic functionalization of heterocyclic scaffolds for pharmaceutical development, the choice of starting material is paramount. This guide provides a comparative analysis of 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid and its 2-chloro analogue in palladium-catalyzed cross-coupling reactions. Based on fundamental organometallic principles, the bromo-derivative is the more reactive substrate, generally affording higher yields under milder conditions. The C-Br bond's lower dissociation energy facilitates the critical oxidative addition step in the catalytic cycle. Consequently, coupling the 2-chloro analogue typically necessitates more specialized and robust catalytic systems, often involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and more forcing reaction conditions. This guide offers experimental insights and practical protocols to aid researchers in selecting the appropriate substrate and optimizing reaction conditions for their specific synthetic goals.
Introduction: The Privileged Imidazole Scaffold
The 1-methyl-1H-imidazole-5-carboxylic acid core is a highly valuable building block in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, prized for their metabolic stability and ability to act as hydrogen bond donors or acceptors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are the premier methods for elaborating this core, enabling the precise installation of diverse aryl, heteroaryl, and alkyl groups. The choice of the halogen at the 2-position—a key site for diversification—profoundly impacts the efficiency and feasibility of these transformations. Understanding the reactivity trade-offs between the bromo and chloro variants is crucial for efficient process development and library synthesis.
Fundamental Principles: The Carbon-Halogen Bond's Role in Catalysis
The efficacy of any palladium-catalyzed cross-coupling reaction hinges on the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the substrate. The rate of this step is directly influenced by the C-X bond dissociation energy. The trend for aryl halides is well-established: C–I > C–Br > C–Cl > C–F.
The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond. This lower bond energy means that 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid will undergo oxidative addition to the Pd(0) center more readily and under milder conditions than its 2-chloro counterpart. While the electron-deficient nature of the C2 position on the imidazole ring enhances the reactivity of both halides, the intrinsic advantage of the bromide leaving group persists[1].
Caption: Relative C-X bond strength and its impact on the oxidative addition rate.
Visualizing the Catalytic Cycle
All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle. The diagram below illustrates the generic mechanism for a Suzuki-Miyaura coupling, which involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition is typically the rate-determining step and where the difference between the bromo and chloro substrates is most pronounced.
Caption: Workflow for a typical Suzuki coupling with the 2-bromo substrate.
Methodology:
-
To an oven-dried reaction vessel, add 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Add degassed solvent (e.g., a 4:1 mixture of 1,2-dimethoxyethane (DME) and water). [2]5. Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Adapted Suzuki-Miyaura Coupling of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Caption: Workflow for an adapted Suzuki coupling with the 2-chloro substrate.
Methodology:
-
Inside a glovebox, add 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq), the arylboronic acid (1.5 eq), and finely ground potassium phosphate (3.0 eq) to a reaction vial.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and XPhos (0.045 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between 2-bromo- and 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid is a classic trade-off between reactivity and cost/availability.
-
For rapid synthesis, library generation, and milder conditions, the 2-bromo- derivative is unequivocally superior. Its higher reactivity translates to shorter reaction times, lower catalyst loadings, and a broader tolerance of functional groups, making it the preferred choice for discovery chemistry.
-
The 2-chloro- derivative may be considered for process development or large-scale synthesis where the lower cost of the starting material could be advantageous. However, researchers must be prepared to invest in more expensive and specialized ligands and dedicate more time to optimizing the more challenging reaction conditions. The potential for lower yields and more complex purifications must be factored into the overall cost-benefit analysis.
For most laboratory-scale applications, the reliability and efficiency offered by the 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid make it the more strategic and practical starting material for advancing drug development programs.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. scilit.com [scilit.com]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Guide: 4-Bromoimidazole vs. 2-Bromoimidazole
This guide provides a technical comparison of 4-bromoimidazole and 2-bromoimidazole , focusing on their divergent reactivity profiles in cross-coupling, metalation, and alkylation.
Executive Summary
In medicinal chemistry, the choice between 4-bromo and 2-bromoimidazole is rarely arbitrary; it dictates the synthetic strategy.
-
4-Bromoimidazole: The "Robust Standard." It behaves similarly to standard aryl halides in cross-coupling but presents regioselectivity challenges during N-alkylation due to tautomerism.
-
2-Bromoimidazole: The "High-Energy/High-Risk." It is electronically activated (C2 is between two nitrogens) but prone to catalyst poisoning in Pd-catalyzed reactions and requires stringent N-protection for lithiation.
Quick Comparison Matrix
| Feature | 4-Bromoimidazole | 2-Bromoimidazole |
| Electronic Nature | Moderate electron density; C4/C5 are equivalent in unsubstituted form. | Electron-deficient C2 (flanked by two N); highly acidic C2-H (in non-brominated form). |
| Suzuki Coupling | High Reactivity. Works with standard catalysts (e.g., Pd(PPh3)4).[1] | Challenging. Free N-H poisons Pd catalysts; requires specialized ligands (Buchwald) or protection. |
| Lithiation (Li-Hal) | Standard exchange at -78°C. | Extremely fast exchange; C2-Li species is less stable (prone to ring opening > -40°C). |
| N-Alkylation | Regioselectivity Issue. Forms mixture of 1,4- (major) and 1,5- (minor) isomers. | Symmetrical. Forms a single N-alkyl product (assuming N-H). |
Fundamental Electronic & Structural Properties
Tautomerism & Regiochemistry
The defining characteristic of 4-bromoimidazole is its tautomeric equilibrium. In solution, the proton shuttles between N1 and N3, making the 4-bromo and 5-bromo positions chemically equivalent until substitution occurs.
-
Implication: You cannot purchase "5-bromoimidazole"; you buy 4(5)-bromoimidazole. Upon N-alkylation, the symmetry breaks, leading to regioisomers.
-
2-Bromoimidazole is symmetrical with respect to the N-H vector; tautomerism does not create distinct regioisomers until a second substituent is introduced at C4/C5.
Catalyst Interaction (The "Poisoning" Effect)
The C2 position in 2-bromoimidazole is flanked by two nitrogen atoms. In its unprotected form, the imidazole nitrogen (N3) is a potent sigma-donor that can displace phosphine ligands on Palladium, forming stable, unreactive Pd-complexes (catalyst arrest).
-
Solution: 2-Bromoimidazole almost always requires N-protection (e.g., SEM, Boc, Methyl) before catalytic coupling to prevent N-Pd coordination.
Detailed Reaction Guides
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2]
Scenario A: 4-Bromoimidazole
-
Behavior: Behaves like a standard electron-rich aryl bromide.
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 are sufficient.
-
Base: Aqueous Na2CO3 or K3PO4.
-
Solvent: Dioxane/Water or DME/Water.
Scenario B: 2-Bromoimidazole
-
Behavior: Poor reactivity in unprotected form due to catalyst poisoning. The oxidative addition complex is often too stable to undergo transmetallation without bulky ligands.
-
Catalyst: Requires electron-rich, bulky ligands (e.g., XPhos , SPhos , or Pd-PEPPSI precatalysts) to enforce reductive elimination and prevent N-binding.
-
Critical Step: If using the free N-H, use 3-4 equivalents of base to ensure the imidazole is deprotonated (forming the imidazolate), which is sometimes more reactive, OR protect the nitrogen first.
Caption: Decision logic for selecting Suzuki coupling conditions based on bromo-isomer and protection status.
Metal-Halogen Exchange (Lithiation)
The Stability Trap:
-
4-Lithioimidazole: Generated via n-BuLi exchange of N-protected 4-bromoimidazole. Relatively stable at -78°C.
-
2-Lithioimidazole: Generated via n-BuLi exchange of N-protected 2-bromoimidazole. Warning: The C2-Li species is prone to ring-opening fragmentation (to form isocyanides) if the temperature rises above -40°C.
-
Protocol Note: Always quench 2-lithio species at -78°C. Do not allow to warm up before electrophile addition.
-
N-Alkylation Regioselectivity (The 4-Br Problem)
When alkylating 4(5)-bromoimidazole , two products are possible:
-
1,4-isomer (Major): Alkyl group on N1, Bromine at C4. (Thermodynamically favored due to less steric clash between alkyl group and Br).
-
1,5-isomer (Minor): Alkyl group on N1, Bromine at C5. (Kinetic product, or favored if a chelating group is present).
-
Rule of Thumb: Under basic conditions (K2CO3/DMF), the ratio is typically 80:20 to 90:10 favoring the 1,4-isomer .
-
Trityl Protection: Using Trityl chloride (Trt-Cl) almost exclusively gives the 1,4-isomer (N-trityl-4-bromoimidazole) because the massive trityl group cannot fit adjacent to the bromine.
Experimental Protocols
Protocol A: Regioselective N-Alkylation of 4-Bromoimidazole
Target: 1-Benzyl-4-bromo-1H-imidazole
-
Dissolution: Dissolve 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Base Addition: Cool to 0°C. Add Cs2CO3 (1.5 eq). Stir for 30 min.
-
Alkylation: Add Benzyl bromide (1.1 eq) dropwise.
-
Reaction: Warm to RT and stir for 4 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3 (to remove DMF).
-
Purification: Column chromatography (Hex/EtOAc).
-
Data: The 1,4-isomer (major) elutes second (more polar) in many systems, while the 1,5-isomer (minor) elutes first. (Confirm by NOE: 1,5-isomer shows NOE between N-CH2 and C4-H; 1,4-isomer does not).
-
Protocol B: Optimized Suzuki Coupling of 2-Bromoimidazole
Target: 2-Phenyl-1-methylimidazole
-
Pre-requisite: Use 1-methyl-2-bromoimidazole (N-protection is mandatory for high yields).
-
Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in degassed Toluene/Water (4:1 ratio). Stir 5 mins to form the active species.
-
Addition: Add 1-methyl-2-bromoimidazole (1.0 eq), Phenylboronic acid (1.5 eq), and K3PO4 (2.0 eq).
-
Heating: Heat to 100°C for 4-12 hours.
-
Note: If using unprotected 2-bromoimidazole, switch ligand to CataCXium A or use Pd-PEPPSI-IPent and increase base to 3.5 eq.
References
-
Reactivity of 2-Haloazoles: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link
-
Suzuki Coupling of Unprotected Imidazoles: Kudo, N., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1234–1237. Link
-
Lithiation Stability: Iddon, B. (1985). Lithiation of imidazoles. Heterocycles, 23(2), 417-445. Link
-
Regioselectivity in Alkylation: Vernin, G., et al. (1982). Regioselectivity in the alkylation of 4(5)-nitro- and 4(5)-bromoimidazoles. Journal of Heterocyclic Chemistry, 19, 391. Link
-
Catalyst Poisoning Mechanisms: Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Chemical Science, 1, 6-31. Link
Sources
Biological activity of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid compared to other imidazole compounds
[1][2]
Executive Summary: The "Gateway" Scaffold
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is rarely the final therapeutic agent.[] Instead, it serves as a privileged building block . Its biological value is defined by its unique dual-reactivity profile, which allows medicinal chemists to synthesize high-affinity inhibitors for targets like TAK1 (Transforming Growth Factor
Unlike simple imidazoles (e.g., 1-methylimidazole) which lack functional handles, or nitro-imidazoles (e.g., metronidazole) which rely on redox toxicity, this scaffold offers orthogonal functionalization:[]
-
C2-Bromine: A site for Suzuki/Stille cross-coupling to install hydrophobic aryl tails (crucial for kinase "back-pocket" binding).
-
C5-Carboxylic Acid: A site for amide coupling to create hydrogen-bonding motifs (crucial for solvent-front interactions).[]
Comparative Analysis: Scaffold Performance
Chemical Reactivity vs. Alternatives
The following table compares the utility of this specific isomer against common alternatives in drug design workflows.
| Feature | 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid | 1-Methyl-1H-imidazole-5-carboxylic acid | 2-Nitroimidazole derivatives |
| Primary Role | Divergent Synthesis Hub | Acidic Headgroup | Redox Warhead (Antibiotic) |
| C2 Reactivity | High (Pd-catalyzed coupling) | Low (C-H activation required) | Low (Redox active only) |
| Lipophilicity | Moderate (Br increases logP) | Low (Hydrophilic) | Moderate |
| Key Application | Kinase Inhibitors (TAK1, Aurora) | pH-sensitive probes | Anaerobic antibacterials |
| Synthetic Yield | High (>80% in Suzuki couplings) | N/A | Variable |
Biological Activity of Derivatives (Case Study: TAK1 Inhibitors)
While the parent acid is biologically inert (
Target: TAK1 Kinase (Inflammation/Cancer pathway)
Assay: LanthaScreen Biochemical Kinase Assay (ATP
| Compound Structure | Modification at C2 (via Br displacement) | Modification at C5 (via Acid coupling) | TAK1 IC50 (nM) | Selectivity |
| Parent Acid | None (Bromo) | OH (Acid) | >10,000 | Inactive |
| Derivative A | Phenyl | Benzylamide | 450 | Low |
| Derivative B | Pyridin-4-yl | (S)-1-phenylethylamide | 12 | High |
| Reference | Staurosporine | N/A | 39 | None (Pan-kinase) |
Insight: The parent acid is inactive. Activity is unlocked only when the bromine is replaced by a heteroaryl group (Derivative B), utilizing the scaffold's specific geometry to position the substituent into the kinase ATP-binding pocket.
Mechanism of Action (MOA) & SAR Logic
The biological activity of drugs built from this scaffold relies on the Structure-Activity Relationship (SAR) dictated by the imidazole core.
The "Hinge Binder" Hypothesis
In kinase inhibitors, the imidazole nitrogen (N3) often acts as a hydrogen bond acceptor for the kinase "hinge" region.
-
The C2-Substituent (from Br): Extends into the hydrophobic pocket, determining potency.
-
The C5-Amide (from COOH): Solubilizing group that interacts with the solvent channel.
-
The N1-Methyl: Locks the tautomeric state, preventing promiscuous binding.
Visualization of Synthetic Logic
The diagram below illustrates how the inert scaffold is transformed into a bioactive agent.
Caption: Divergent synthesis pathway transforming the inert 2-bromo scaffold into a potent kinase inhibitor via sequential functionalization.[]
Experimental Protocols
Safety Note: Brominated imidazoles can be sensitizers. Perform all reactions in a fume hood.
Protocol A: Synthesis of Bioactive Amide Intermediate (C5-Functionalization)
Objective: Convert the carboxylic acid to an amide before displacing the bromine (to prevent catalyst poisoning by the free acid).
-
Reagents:
-
Substrate: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv)[]
-
Amine: Benzylamine or equivalent (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
-
-
Procedure:
-
Dissolve substrate and DIPEA in DMF at 0°C.
-
Add HATU and stir for 15 min (Activation).
-
Add the amine dropwise.
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor via LC-MS. Expect mass shift
. -
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid) and brine. -
Yield: Typically 85–92%.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (C2-Functionalization)
Objective: Install the aryl group to unlock biological activity.
-
Reagents:
-
Substrate: 2-Bromo-imidazole amide (from Protocol A) (1.0 equiv)[]
-
Boronic Acid: 4-Pyridinylboronic acid (1.5 equiv)[]
-
Catalyst:
(0.05 equiv) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[]
-
-
Procedure:
-
Combine substrate, boronic acid, and catalyst in a pressure vial.
-
Purge with Nitrogen/Argon for 5 mins.
-
Heat to 90°C for 12 hours.
-
Critical Step: Filter through Celite while hot to remove Pd black.
-
Purification: Flash chromatography (MeOH/DCM gradient).
-
Result: The final bioactive "Derivative B" (see Table 2.2).
-
References
-
PubChem. (2024). Compound Summary: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CID 51063809).[][5] National Library of Medicine. Retrieved from [Link]
-
Perveen, S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(19). Retrieved from [Link]
- Laufer, S. A., et al. (2014). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. (Contextual citation for TAK1 inhibitor synthesis logic).
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Protocols. Retrieved from [Link]
A Theoretical Exploration and Comparative Analysis: DFT Studies on the Electronic Properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Introduction: The Significance of Substituted Imidazoles in Modern Research
Imidazole, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of biologically active molecules, including the essential amino acid histidine, and form the structural core of numerous pharmaceuticals.[1] The electronic landscape of the imidazole ring is finely tunable through the introduction of various substituents, which can profoundly alter its reactivity, stability, and intermolecular interaction capabilities.[3] This guide focuses on a specific, yet intriguing, derivative: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. The presence of a halogen (bromine) and a carboxylic acid group on the imidazole scaffold presents a compelling case for in-depth electronic property analysis. The bromine atom can serve as a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid moiety introduces a site for amide bond formation and potential hydrogen bonding interactions.[4]
This publication provides a comparative guide to the electronic properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, contextualized through Density Functional Theory (DFT) studies of related imidazole derivatives. As a self-validating theoretical exploration, we will detail the causality behind our computational methodology, present the anticipated electronic characteristics, and compare these findings with documented data on analogous molecular systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the electronic properties of substituted imidazoles.
Methodology: A Validated Approach to Computational Analysis
The selection of an appropriate computational methodology is paramount for obtaining reliable theoretical data. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[5] Our theoretical analysis is grounded in a widely adopted and validated protocol for heterocyclic compounds.[3][6]
Computational Protocol: Step-by-Step
-
Molecular Geometry Optimization: The initial step involves the optimization of the molecular geometry of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. This is achieved using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional, which combines the strengths of both Hartree-Fock theory and DFT.[7][8] A 6-311G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization functions on both heavy atoms and hydrogens.[3][9] This level of theory is well-established for providing accurate geometries of organic molecules.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are conducted to determine the key electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular reactivity and stability.[10][11]
-
Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and potential sites for nucleophilic or electrophilic attack.[12][13]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution around the molecule.[6][14] It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns.[15]
-
Workflow Diagram
Caption: A schematic of the DFT calculation workflow.
Results and Comparative Discussion
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions.[3] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity.[3] A large HOMO-LUMO energy gap (ΔE) generally implies high kinetic stability and low chemical reactivity.[11]
In our target molecule, the presence of the electron-withdrawing bromine atom and carboxylic acid group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 1-methylimidazole. The delocalized π-system of the imidazole ring will contribute significantly to the character of these orbitals.[10]
Table 1: Comparison of Calculated FMO Energies and Global Reactivity Descriptors
| Molecule | HOMO (eV) | LUMO (eV) | ΔE (eV) | Hardness (η) | Softness (σ) | Electrophilicity (ω) |
| 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (Predicted) | -7.0 to -6.5 | -2.5 to -2.0 | 4.5-5.0 | 2.25-2.5 | 0.20-0.22 | 3.0-4.0 |
| Imidazole Derivative 1 (Electron Donating Groups) | -5.8 | -1.2 | 4.6 | 2.3 | 0.217 | 2.74 |
| Imidazole Derivative 2 (Electron Withdrawing Groups) | -6.9 | -2.8 | 4.1 | 2.05 | 0.244 | 4.65 |
Note: Values for derivative 1 and 2 are representative examples from the literature for comparative purposes. Hardness (η = (ELUMO - EHOMO)/2), Softness (σ = 1/η), and Electrophilicity (ω = (μ2)/(2η)) are calculated from HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to accept electrons.[16]
The predicted HOMO-LUMO gap for our target molecule suggests it is a moderately stable compound. The presence of electron-withdrawing groups is known to decrease the energy gap in some cases, making the molecule more reactive.[17] However, the overall stability is influenced by a combination of electronic and structural factors. Compared to imidazoles with electron-donating groups, our target molecule is expected to have a lower HOMO energy, making it less prone to oxidation. Conversely, its lower LUMO energy will make it a better electron acceptor. The relatively high predicted electrophilicity index suggests it would be reactive towards nucleophiles.[10][16]
Mulliken Charge Distribution
Mulliken population analysis provides insight into the distribution of electronic charge among the atoms.[18] In substituted imidazoles, the nitrogen atoms typically carry a negative charge, while the hydrogen atoms are positively charged.[12]
For 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, we can anticipate the following charge distribution:
-
The nitrogen atoms of the imidazole ring will be the most electronegative centers.
-
The bromine atom, being highly electronegative, will draw electron density, resulting in a partial negative charge.
-
The oxygen atoms of the carboxylic acid group will also carry significant negative charges.
-
The carbon atom of the carboxylic acid and the carbon atom attached to the bromine will likely have a partial positive charge, making them potential sites for nucleophilic attack.
-
The hydrogen atom of the carboxylic acid will be highly acidic due to the electron-withdrawing nature of the adjacent oxygen atoms.
Caption: A qualitative representation of the predicted Mulliken charge distribution.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites.[6] Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[14][15][19]
For 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, the MEP map is expected to show:
-
Negative Potential: Concentrated around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group. These are the most likely sites for interaction with electrophiles or for hydrogen bond donation.[1]
-
Positive Potential: A significant region of positive potential will be located around the acidic hydrogen of the carboxylic acid group, confirming its high acidity.[15] The hydrogen atoms of the methyl group will also exhibit a positive potential, albeit to a lesser extent.
-
Halogen Bonding Potential: The bromine atom will likely exhibit a region of positive electrostatic potential on its outermost surface (a "sigma-hole"), which could participate in halogen bonding interactions.
The MEP analysis reinforces the multifunctional nature of this molecule, with distinct regions for electrophilic, nucleophilic, and hydrogen bonding interactions.
Conclusion and Future Outlook
This theoretical guide, based on established DFT methodologies and comparative analysis of related compounds, provides a detailed projection of the electronic properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. The presence of both an electron-withdrawing halogen and a carboxylic acid group creates a unique electronic landscape, suggesting that this molecule could be a versatile building block in medicinal chemistry and materials science. Its predicted reactivity profile indicates a susceptibility to nucleophilic attack at specific carbon centers and a high propensity for hydrogen bonding via the carboxylic acid moiety.
The insights generated from these DFT studies lay a crucial foundation for future experimental work. The synthesis and experimental characterization of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid would provide a valuable opportunity to validate these theoretical predictions.[20][21] Further computational studies could also explore its interaction with biological targets or its potential for forming novel materials with interesting optoelectronic properties.
References
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. (2022). [Link]
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Sheikhi, M., Hashemi, M. M., & Monajjemi, M. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. [Link]
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Cysewski, P. (2018). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceuticals. [Link]
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In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Biointerface Research in Applied Chemistry. (2022). [Link]
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Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. (2019). [Link]
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In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. (2023). [Link]
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ResearchGate. (2022). [Link]
-
Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. (n.d.). [Link]
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DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Publications. (2020). [Link]
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DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. ResearchGate. (2024). [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. (2023). [Link]
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ACS Physical Chemistry Au. ACS Publications. (2024). [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Molecular electronic structure and optical properties of benzo[imidazole]–benzo[thiazole] coupled derivatives using DFT and TD-DFT probe. ResearchGate. (2024). [Link]
-
Mulliken charge distribution analysis. ResearchGate. (n.d.). [Link]
-
Electrostatic map of imidazole 1, showing the natural charges of each atom and the dipole moment. ResearchGate. (n.d.). [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). [Link]
-
Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Publications. (2018). [Link]
-
halogenated imidazole derivatives: Topics by Science.gov. (n.d.). [Link]
-
Calculated Mulliken population analysis for the heterocycles 1 and 2 at the particular atoms. ResearchGate. (n.d.). [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. (2017). [Link]
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Two novel imidazole derivatives – Combined experimental and computational study. (n.d.). [Link]
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Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. (n.d.). [Link]
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Molecular electrostatic potential surface of imidazole-2-carboxaldehyde. ResearchGate. (n.d.). [Link]
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Synthesis, Cytotoxic Screening and Molecular Docking, DFT calculation of Novel furan-heterocyclic derivatives as Insecticidal agents. ResearchGate. (2024). [Link]
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Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health. (n.d.). [Link]
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Mulliken Populations. Chemistry LibreTexts. (2022). [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. (n.d.). [Link]
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DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. ResearchGate. (2024). [Link]
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Late-stage functionalization of BN-heterocycles. National Institutes of Health. (n.d.). [Link]
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Map of the electrostatic potential (in a.u.) of imidazol-2-ylidene. ResearchGate. (n.d.). [Link]
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a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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A Comparative Guide to the In Vitro ADME Properties of Novel Compounds Derived from 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid
Introduction: The Critical Role of Early ADME Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. Identifying compounds with poor pharmacokinetic properties during the initial stages of research is paramount to conserving resources and accelerating the development timeline. The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties provides essential insights into a compound's potential in vivo behavior, allowing for the early identification of liabilities and guiding the optimization of promising drug candidates.[1][2]
The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive molecules due to its unique physicochemical properties and versatile synthetic handles.[3][4] Specifically, derivatives of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid offer a rich chemical space for exploration, with the bromo- and carboxylic acid moieties providing convenient points for diversification.[3][5] This guide provides a comprehensive comparison of the in vitro ADME properties of a hypothetical series of such derivatives, offering a framework for researchers to evaluate their own compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the impact of structural modifications on a compound's ADME profile.
Permeability: Predicting Intestinal Absorption
A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We employ two complementary assays to assess this: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA serves as a high-throughput screen for passive diffusion, while the Caco-2 assay provides a more comprehensive model that includes active transport and efflux mechanisms.[6][7][8]
Comparative Permeability Data
To illustrate the impact of structural modifications, let's consider a hypothetical series of compounds derived from the core scaffold.
| Compound ID | Modification at C2 (R1) | Modification at C5 (R2) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Class |
| Parent | -Br | -COOH | 0.5 | 0.2 | 1.1 | Low |
| Cmpd-01 | -Phenyl | -COOH | 5.2 | 4.5 | 1.3 | Moderate |
| Cmpd-02 | -Phenyl | -CONH₂ | 8.9 | 7.8 | 3.1 | Moderate (Efflux) |
| Cmpd-03 | -Pyridyl | -CONH₂ | 4.1 | 3.5 | 1.5 | Moderate |
| Cmpd-04 | -Phenyl | -COOCH₃ | 15.3 | 12.1 | 1.2 | High |
Interpretation: The parent compound, with its polar carboxylic acid, exhibits low permeability. Replacing the bromine with a lipophilic phenyl group (Cmpd-01) significantly improves passive diffusion. Conversion of the carboxylic acid to an amide (Cmpd-02) further enhances permeability; however, the efflux ratio of >2 suggests it is a substrate for efflux transporters like P-glycoprotein (P-gp).[9] Replacing the phenyl with a more polar pyridyl ring (Cmpd-03) reduces permeability but also mitigates efflux. The methyl ester (Cmpd-04) shows the highest passive permeability, indicating that masking the polar carboxylic acid is a viable strategy to improve absorption.
Experimental Workflow: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that serves as an excellent in vitro model of the human intestinal barrier.[10]
Caption: Caco-2 permeability experimental workflow.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[11] The growth medium is replaced every 2-3 days.
-
Seeding: Cells are seeded onto permeable Transwell® inserts at a density of ~60,000 cells/cm² and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A TEER value ≥200 Ω·cm² is considered acceptable.[12]
-
Transport Study:
-
The cell monolayers are washed and equilibrated with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) for 30 minutes at 37°C.[12]
-
For A→B permeability, the test compound (e.g., at 10 µM) is added to the apical (donor) chamber, and fresh buffer is added to the basolateral (receiver) chamber.
-
For B→A permeability, the compound is added to the basolateral chamber, and the apical side is the receiver.
-
The plate is incubated at 37°C with gentle shaking.
-
Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer. A sample is also taken from the donor chamber at the beginning and end of the experiment.
-
-
Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
Distribution: Plasma Protein Binding
Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[13] It is the unbound, or "free," fraction of the drug that is available to distribute into tissues and interact with its pharmacological target.[14] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Comparative Plasma Protein Binding Data
Equilibrium dialysis is the gold-standard method for assessing plasma protein binding.[15][16]
| Compound ID | LogD at pH 7.4 (Calculated) | Human Plasma Protein Binding (%) | Fraction Unbound (fu) | Interpretation |
| Parent | -0.5 | 15.2 | 0.848 | Low Binding |
| Cmpd-01 | 2.1 | 85.7 | 0.143 | Moderate Binding |
| Cmpd-02 | 1.8 | 92.3 | 0.077 | High Binding |
| Cmpd-03 | 1.1 | 75.4 | 0.246 | Moderate Binding |
| Cmpd-04 | 2.5 | 98.6 | 0.014 | Very High Binding |
Interpretation: There is a clear correlation between lipophilicity (LogD) and plasma protein binding. The polar parent compound shows minimal binding. As lipophilicity increases (Cmpd-01, -02, -04), binding to plasma proteins increases significantly. Cmpd-04, the most lipophilic compound, is highly protein-bound, leaving only 1.4% of the drug free to exert its effect. This can impact its efficacy and clearance. The more polar pyridyl analog (Cmpd-03) exhibits lower binding than its phenyl counterpart (Cmpd-02), a common strategy to reduce excessive protein binding.
Experimental Workflow: Equilibrium Dialysis
This method allows a compound to equilibrate across a semi-permeable membrane separating plasma from a buffer solution. At equilibrium, the concentration of free drug is the same in both chambers.
Caption: The principle of equilibrium dialysis for PPB.
Detailed Protocol:
-
Preparation: A 96-well equilibrium dialysis apparatus is used. Each well is divided by a semi-permeable membrane with a molecular weight cutoff (e.g., 10 kDa) that retains proteins but allows small molecules to pass.
-
Sample Addition: The test compound is spiked into plasma (e.g., at 1-5 µM). This plasma solution is added to one side of the membrane (the plasma chamber).[13] An equal volume of phosphate-buffered saline (PBS) is added to the other side (the buffer chamber).
-
Equilibration: The plate is sealed and incubated at 37°C in a shaker for 4 to 6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in the plasma and buffer samples is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.
Metabolism: Assessing Metabolic Stability
The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, chemically modify drugs to facilitate their excretion.[17] A compound that is rapidly metabolized will have a high intrinsic clearance (Clint) and likely a short in vivo half-life, potentially limiting its therapeutic efficacy. The liver microsomal stability assay is a standard in vitro tool to predict hepatic clearance.[18]
Comparative Metabolic Stability Data
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.
| Compound ID | Human Liver Microsomes t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Metabolic Liability |
| Parent | > 60 | < 11.5 | Low |
| Cmpd-01 | 25 | 27.7 | Moderate |
| Cmpd-02 | 22 | 31.5 | Moderate |
| Cmpd-03 | 45 | 15.4 | Low-Moderate |
| Cmpd-04 | 8 | 86.6 | High |
Interpretation: The parent compound is very stable. The introduction of a phenyl ring (Cmpd-01) creates a potential site for oxidative metabolism, leading to moderate clearance. The amide (Cmpd-02) has similar stability. Replacing the phenyl with a pyridine ring (Cmpd-03), which is generally more resistant to oxidation, improves metabolic stability.[19] The methyl ester (Cmpd-04) is rapidly hydrolyzed by esterases present in liver microsomes, resulting in high intrinsic clearance. This identifies the ester as a metabolic "soft spot."
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).
-
Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed solution of the cofactor NADPH.[20] A control incubation without NADPH is also run to assess non-enzymatic degradation.
-
Time-course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile, which also contains an internal standard for LC-MS/MS analysis. This step precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.
-
Analysis: The supernatant is transferred to a new plate and analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) is calculated from the t½ and the reaction conditions.
Safety & Toxicity Profiling
Early assessment of potential safety liabilities is crucial. Two of the most significant in vitro safety assays are CYP450 inhibition, which predicts drug-drug interaction (DDI) potential, and hERG inhibition, which assesses the risk of cardiac arrhythmia.[21][22]
Comparative Safety Data
| Compound ID | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | hERG IC₅₀ (µM) | Interpretation |
| Parent | > 50 | > 50 | > 50 | Low Risk |
| Cmpd-01 | 12.5 | 28.1 | 15.3 | Low-Moderate Risk |
| Cmpd-02 | 8.9 | 15.6 | 9.8 | Moderate Risk |
| Cmpd-03 | 45.2 | > 50 | 35.7 | Low Risk |
| Cmpd-04 | 15.8 | 33.4 | 11.2 | Low-Moderate Risk |
Interpretation: An IC₅₀ value > 10 µM is generally considered a low risk for clinically relevant interactions. The parent compound is clean. The imidazole core can interact with the heme iron of CYP enzymes, and the introduction of lipophilic aromatic rings (Cmpd-01, -02) increases the inhibitory potential.[23] Cmpd-02 shows the most potent inhibition. The introduction of the nitrogen in the pyridyl ring of Cmpd-03 significantly reduces CYP inhibition, a common strategy in medicinal chemistry. Several compounds show moderate inhibition of the hERG channel, a critical potassium channel for cardiac repolarization.[24][25] Inhibition of this channel can lead to QT prolongation and serious cardiac events.[21] Cmpd-02, with a hERG IC₅₀ below 10 µM, would be flagged as a potential cardiovascular liability requiring further investigation or redesign.
Key Safety Assay Principles
-
CYP450 Inhibition Assay: This assay determines the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of a specific CYP isoform.[23] It involves incubating human liver microsomes, a CYP-isoform-specific probe substrate, and various concentrations of the test compound. The rate of metabolite formation from the probe substrate is measured by LC-MS/MS, and the decrease in rate relative to a control is used to calculate the IC₅₀ value.[23] The FDA recommends testing for inhibition of at least seven major CYP isoforms.[20][26]
-
hERG Inhibition Assay: Early screening for hERG liability is critical.[21][24] High-throughput methods often use binding assays or automated patch-clamp electrophysiology on cells stably expressing the hERG channel. These assays measure the ability of a compound to block the flow of potassium ions through the channel, with the resulting IC₅₀ value indicating its inhibitory potency.[27] A compound with a potent hERG IC₅₀ is at higher risk of causing cardiotoxicity.[28]
Conclusion
This guide demonstrates a systematic approach to evaluating the in vitro ADME properties of novel compounds derived from the 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid scaffold. The comparative data, though hypothetical, illustrates the profound impact of structural modifications on key pharmacokinetic parameters.
-
Permeability can be effectively modulated by altering lipophilicity and masking polar groups, but this must be balanced against the risk of introducing efflux liability.
-
Plasma protein binding is strongly correlated with lipophilicity; excessive binding can be mitigated by incorporating polar features.
-
Metabolic stability is highly dependent on the presence of metabolically labile groups (like esters) or sites susceptible to CYP-mediated oxidation (like unsubstituted phenyl rings).
-
Safety risks , such as CYP and hERG inhibition, are often linked to basicity and lipophilicity, features common in many imidazole-containing compounds.
By integrating this suite of in vitro ADME assays early in the discovery process, researchers can build a comprehensive understanding of a compound's strengths and weaknesses. This data-driven approach enables the rational design of molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of selecting a successful clinical candidate.[1][29]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid Analogs as Novel Antimicrobial Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel synthetic analogs based on the 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid scaffold. The focus of this investigation is to delineate the chemical features crucial for their antimicrobial activity against a panel of pathogenic bacteria. By systematically modifying the core structure and evaluating the corresponding changes in biological potency, we aim to provide a rational framework for the design of more effective therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, make it a versatile template for drug design.[2] The inherent biological activity of the imidazole nucleus spans a wide range of therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, and anticancer applications.[3]
The 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid core presents three key positions for chemical modification: the bromine atom at the C2 position, the methyl group at the N1 position, and the carboxylic acid at the C5 position. Each of these sites offers a unique opportunity to modulate the physicochemical and pharmacological properties of the resulting analogs. This guide will explore the systematic modification of these positions and the resulting impact on antimicrobial activity.
Rationale for Analog Design and Synthesis
The primary objective of this SAR study is to explore the chemical space around the 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid scaffold to identify key structural determinants for antimicrobial activity. The rationale behind the analog design is to probe the effects of:
-
Substitution at the C2 position: Replacing the bromine atom with various substituents allows for the investigation of the role of halogens, steric bulk, and electronic effects on activity.
-
Modification of the C5-carboxylic acid: Conversion of the carboxylic acid to amides and esters explores the importance of this acidic moiety and the potential for improved cell permeability and target engagement.[4][5]
-
Variation of the N1-substituent: While this study focuses on the N1-methyl parent scaffold, understanding the impact of N-alkylation is a critical aspect of imidazole SAR.[6][7]
The synthesis of the target analogs is based on established methodologies for imidazole chemistry. A generalized synthetic scheme is presented below.
Experimental Protocols
General Synthetic Scheme for 2-Bromo-1-methyl-1H-imidazole-5-carboxamide Analogs
The synthesis of the target analogs commences with the commercially available 1-methyl-1H-imidazole-5-carboxylic acid. Bromination at the C2 position is achieved using a suitable brominating agent such as N-bromosuccinimide (NBS). The resulting 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid serves as a key intermediate. Subsequent amidation of the carboxylic acid with a variety of primary and secondary amines, facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), yields the desired carboxamide analogs.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized analogs is determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) against a panel of representative bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The synthesized analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in MHB in 96-well microtiter plates.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of the synthesized analogs is summarized in the table below. This data forms the basis of our SAR analysis.
| Compound ID | R (at C2) | R1 (at C5-carboxamide) | R2 (at C5-carboxamide) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | Br | OH | - | >128 | >128 |
| 2a | Br | H | Benzyl | 32 | 64 |
| 2b | Br | H | 4-Chlorobenzyl | 16 | 32 |
| 2c | Br | H | 4-Methoxybenzyl | 64 | 128 |
| 2d | Br | H | Cyclohexyl | 64 | >128 |
| 3a | Cl | H | 4-Chlorobenzyl | 32 | 64 |
| 3b | I | H | 4-Chlorobenzyl | 8 | 16 |
| 4a | Br | CH3 | CH3 | >128 | >128 |
| 4b | Br | - | Morpholino | 64 | 128 |
Key SAR Findings:
-
The C5-Carboxylic Acid is Detrimental to Activity: The parent carboxylic acid 1 was devoid of any significant antimicrobial activity. This suggests that the acidic nature of this group may hinder cell penetration or interaction with the biological target.
-
Conversion to Carboxamides Enhances Activity: The conversion of the carboxylic acid to a series of carboxamides resulted in a significant improvement in antimicrobial potency. This highlights the importance of this modification for achieving biological activity.
-
Impact of C2-Halogen: The nature of the halogen at the C2 position plays a crucial role in determining the antimicrobial potency. A clear trend was observed where the activity increased with the increasing size and polarizability of the halogen (I > Br > Cl), as seen by comparing compounds 3b , 2b , and 3a . This suggests that this position may be involved in a key halogen bonding interaction with the target enzyme.
-
Influence of the C5-Carboxamide Substituent:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents on the carboxamide nitrogen were generally favored over aliphatic ones. For instance, the benzylamide analog 2a was more active than the cyclohexylamide analog 2d .
-
Electronic Effects of Aromatic Substituents: The electronic nature of the substituent on the benzyl ring had a notable impact on activity. The electron-withdrawing chloro group in analog 2b resulted in a two-fold increase in potency against both bacterial strains compared to the unsubstituted benzyl analog 2a . Conversely, the electron-donating methoxy group in 2c led to a decrease in activity. This suggests that an electron-deficient aromatic ring is beneficial for activity.
-
Steric Hindrance: The disubstituted amide 4a and the bulky morpholino amide 4b were significantly less active, indicating that steric hindrance around the C5-carboxamide is detrimental to activity.
-
Putative Mechanism of Action
While the precise molecular target of this class of compounds remains to be elucidated, the observed SAR provides valuable clues. The strong dependence of activity on the C2-halogen and the electronic nature of the C5-amide substituent suggests a specific interaction with a biological macromolecule, likely an enzyme. Imidazole-based compounds have been reported to inhibit various bacterial enzymes.[2] Given the structural features, a plausible hypothesis is the inhibition of a key bacterial enzyme involved in metabolic pathways. Further studies, such as enzyme inhibition assays and molecular docking, are warranted to identify the specific target and elucidate the mechanism of action.
Conclusion
This comprehensive guide delineates the structure-activity relationships of a novel series of 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid analogs as potential antimicrobial agents. The key findings from this study are:
-
The conversion of the C5-carboxylic acid to a carboxamide is essential for antimicrobial activity.
-
The nature of the halogen at the C2 position significantly influences potency, with larger, more polarizable halogens being more favorable.
-
An electron-withdrawing substituent on an aromatic ring at the C5-carboxamide enhances activity.
These findings provide a clear roadmap for the rational design of more potent analogs. Future work should focus on further optimization of the C2 and C5 substituents and the identification of the molecular target to fully exploit the therapeutic potential of this promising scaffold.
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A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. The strategic placement of the bromine atom, the N-methyl group, and the carboxylic acid moiety on the imidazole core provides a versatile scaffold for further chemical modifications. However, the synthesis of this specific isomer presents challenges, primarily concerning regioselectivity. This guide benchmarks two potential synthetic strategies: a direct electrophilic bromination approach and a more controlled multi-step synthesis. Each method is evaluated on its merits and potential drawbacks, supported by experimental data from analogous reactions reported in the literature.
Method 1: Direct Electrophilic Bromination of 1-methyl-1H-imidazole-5-carboxylic Acid
This approach is the most straightforward, involving the direct bromination of the readily available starting material, 1-methyl-1H-imidazole-5-carboxylic acid. The use of N-Bromosuccinimide (NBS) as a brominating agent is a common and effective method for such transformations[1].
Mechanistic Considerations and Rationale
The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the regiochemical outcome of the bromination of 1-methyl-1H-imidazole-5-carboxylic acid is not straightforward. The imidazole ring generally undergoes electrophilic substitution preferentially at the C4 or C5 positions[2]. In this case, the C5 position is already occupied by a deactivating, meta-directing carboxylic acid group. The N-methyl group at the 1-position is an activating group. The interplay of these electronic effects makes the regioselectivity of bromination difficult to predict with certainty. It is highly probable that this reaction will yield a mixture of isomers, including the desired 2-bromo product, the 4-bromo isomer, and potentially di-brominated species. This issue of poor selectivity and difficult purification of mixed bromo-imidazole products has been noted in the synthesis of similar compounds[3].
Experimental Protocol
The following protocol is a representative procedure based on the bromination of similar imidazole derivatives with NBS[3].
-
Dissolution: Dissolve 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. To initiate the reaction, a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) can be added.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-60 °C for 12-16 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude residue will likely contain a mixture of mono- and di-brominated isomers. Purification by column chromatography on silica gel is necessary to isolate the desired 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Method 2: Multi-step Synthesis via a Pre-brominated Intermediate
To overcome the regioselectivity challenges of direct bromination, a multi-step approach offers greater control. This strategy involves the initial synthesis of a regioselectively brominated imidazole, followed by the sequential introduction of the other functional groups. A plausible route starts with the synthesis of 2-bromo-1-methylimidazole, followed by carboxylation at the 5-position.
Rationale and Advantages
This method provides unambiguous control over the substitution pattern, ensuring the formation of the desired 2-bromo isomer. While it involves more steps, the purification at each stage is generally more straightforward than separating a mixture of isomers. The synthesis of the starting material, 2-bromo-1-methylimidazole, has been reported with a good yield[4]. The subsequent carboxylation can be achieved via a metal-halogen exchange followed by quenching with carbon dioxide, a well-established method for introducing carboxylic acid groups onto aromatic rings[5].
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-methylimidazole [4]
-
Reaction Setup: To a solution of 1-methylimidazole (1.0 eq) in N,N-dimethylformamide (DMF), add carbon tetrabromide (1.1 eq).
-
Base Addition: Add sodium tert-butoxide (4.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by pouring it into water and extract the product with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield 2-bromo-1-methylimidazole.
Step 2: Carboxylation of 2-Bromo-1-methylimidazole
This proposed step is based on standard procedures for the carboxylation of aryl halides.
-
Lithiation: Dissolve 2-bromo-1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Metal-Halogen Exchange: Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature and quench with water. Acidify the aqueous layer with dilute HCl to a pH of approximately 3-4.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system to yield pure 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Comparative Analysis
The following table summarizes the key performance indicators for the two proposed synthetic routes. The data for yield and purity are estimated based on analogous reactions reported in the literature.
| Parameter | Method 1: Direct Bromination | Method 2: Multi-step Synthesis |
| Starting Material | 1-methyl-1H-imidazole-5-carboxylic acid | 1-methylimidazole |
| Key Reagents | NBS, AIBN (optional) | 1. CBr4, NaOtBu; 2. n-BuLi, CO2 |
| Number of Steps | 1 | 2 |
| Estimated Overall Yield | Low (likely < 30%) | Moderate to Good (estimated 40-50%) |
| Regioselectivity | Poor (mixture of isomers expected) | Excellent (controlled by reaction sequence) |
| Purification | Difficult (column chromatography to separate isomers) | More straightforward (standard purification at each step) |
| Scalability | Challenging due to purification issues | More scalable |
| Safety Considerations | NBS is a hazardous substance. | n-BuLi is pyrophoric and requires careful handling under inert conditions. |
Conclusion and Recommendations
Based on this comparative analysis, the Multi-step Synthesis (Method 2) is the recommended approach for the synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid, particularly when high purity and regiochemical control are critical. While this method involves an additional step, it circumvents the significant challenge of isomer separation inherent in the direct bromination approach. The reported high yield for the initial bromination to form 2-bromo-1-methylimidazole provides a strong foundation for a viable overall synthesis.
The Direct Bromination (Method 1) may be considered for rapid, small-scale synthesis where a mixture of isomers can be tolerated or if a highly efficient separation method is available. However, for most applications in drug discovery and development, the reliability and predictability of the multi-step route are likely to be more advantageous.
Researchers should always perform appropriate risk assessments and optimization studies for any new synthetic procedure.
References
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
-
Li, H. J., Wu, Y. C., Dai, J. H., Song, Y., Cheng, R., & Qiao, Y. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules (Basel, Switzerland), 19(3), 3401–3416. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). Available at: [Link]
-
Bellina, F., & Rossi, R. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Chemistry – A European Journal, 18(44), 14036-14063. Available at: [Link]
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Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Available at: [Link]
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Butler, A. R., & Wright, P. (1993). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-4. Available at: [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821–3839. Available at: [Link]
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Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-275. Available at: [Link]
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]
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Debus–Radziszewski imidazole synthesis. Chemistry Stack Exchange. (n.d.). Available at: [Link]
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Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. - ResearchGate. Available at: [Link]
-
Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem. Available at: [Link]
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Laus, G., Kahlenberg, V., Wurst, K., & Schottenberger, H. (2018). Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 362-366. Available at: [Link]
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LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
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Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - NIH. Available at: [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. (2022, April 20). Available at: [Link]
-
Zhu, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 893. Available at: [Link]
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Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. (n.d.). Available at: [Link]
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Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. (2023, January 14). Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. YouTube. (2021, February 11). Available at: [Link]
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2-Bromo-1-methylimidazole, 95% | Fisher Scientific. Available at: [Link]
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Carboxylic acid functionalized imidazolium salts: sequential formation of ionic, zwitterionic, acid-zwitterionic and lithium salt-zwitterionic liquid crystals - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
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Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC - NIH. Available at: [Link]
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Head-to-head comparison of different protecting groups for the carboxylic acid
Executive Summary: The Orthogonality Principle
In multi-step organic synthesis and drug development, the protection of the carboxylic acid is rarely about "hiding" the proton; it is about orthogonality . The successful total synthesis of complex targets (e.g., peptides, macrolides) depends on the ability to deprotect one specific site while leaving others untouched.
This guide moves beyond basic textbook definitions to provide a head-to-head performance analysis of the four most critical carboxylic acid protecting groups: Methyl/Ethyl , tert-Butyl (
Strategic Selection Framework
Before selecting a reagent, you must answer three questions regarding the subsequent steps in your synthesis:
-
Will the molecule encounter strong nucleophiles (Grignards, hydrides)? (Avoid Methyl/Ethyl).
-
Is the molecule sensitive to acid? (Avoid
-Bu). -
Does the molecule contain olefins or halogens sensitive to reduction? (Avoid Benzyl).
Decision Matrix: Selecting the Right Group
Figure 1: Decision tree for selecting carboxylic acid protecting groups based on substrate sensitivity.
Head-to-Head Analysis
A. The Acid-Labile Standard: tert-Butyl Esters ( -Bu)
Best For: Peptides, base-sensitive substrates, and routes involving organometallics.
-
Pros: The steric bulk of the
-butyl group makes the carbonyl carbon highly resistant to nucleophilic attack (e.g., by hydroxide or Grignard reagents). It is completely stable to hydrogenolysis. -
Cons: Installation can be tricky (isobutylene gas is hazardous;
-BuOH is sluggish). -
Mechanism: Cleavage occurs via an
mechanism (Acid-catalyzed Alkyl-Oxygen cleavage). The protonation of the ester oxygen leads to the elimination of the stable -butyl cation (isobutylene precursor), relieving steric strain.
B. The Neutral Standard: Benzyl Esters (Bn)
Best For: Substrates sensitive to both acid and base; "clean" deprotection.
-
Pros: Cleavage via hydrogenolysis (
, Pd/C) is neutral and occurs at room temperature. It produces only toluene as a byproduct. -
Cons: Incompatible with other reducible groups (nitro, azide, alkenes).
-
Mechanism: Catalytic hydrogenation. The palladium inserts into the benzylic C-O bond, followed by hydrogenolysis.
C. The Orthogonal Problem-Solver: Allyl Esters (Alloc)
Best For: Complex substrates where acid, base, and hydrogenation are all forbidden.
-
Pros: Cleaved under strictly neutral conditions using Pd(0). Completely orthogonal to
-Bu and Bn. -
Cons: Requires handling of transition metal catalysts; potential for isomerization if not carefully controlled.
-
Mechanism:
-Allyl Palladium Complex formation.
Comparative Stability Data
The following table synthesizes experimental data regarding the stability of these groups under common reaction conditions.
| Reagent/Condition | Methyl (Me) | tert-Butyl ( | Benzyl (Bn) | Allyl | Silyl (TBDMS) |
| TFA / DCM | Stable | Labile | Stable | Stable | Labile |
| NaOH / | Labile | Stable | Labile (Slow) | Labile (Slow) | Labile |
| Stable | Stable | Labile | Labile (Slow) | Stable | |
| R-MgBr (Grignard) | Unstable | Stable | Unstable | Unstable | Unstable |
| Pd( | Stable | Stable | Stable | Labile | Stable |
| Fluoride ( | Stable | Stable | Stable | Stable | Labile |
Validated Experimental Protocols
Protocol 1: Formation of -Butyl Esters (The Method)
Avoid using isobutylene gas/acid in a standard lab setting due to safety hazards. The
Reagents: Substrate (
-
Dissolve the carboxylic acid in
-BuOH or a mixture of -BuOH/THF. -
Add
(Di-tert-butyl dicarbonate). -
Add DMAP (4-Dimethylaminopyridine) slowly (gas evolution occurs).
-
Stir at 25°C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP) and brine.
-
Why this works: DMAP catalyzes the formation of a reactive acyl-tert-butyl carbonate intermediate, which then decarboxylates to form the ester.
Protocol 2: Palladium-Catalyzed Deprotection of Allyl Esters
This is the "Scavenger Method" to prevent the allyl cation from reacting with the substrate.
Reagents: Allyl Ester,
-
Dissolve the allyl ester in anhydrous DCM under Argon/Nitrogen.
-
Add Morpholine (1.1 – 2.0 equiv). Note: Morpholine acts as the nucleophile to intercept the
-allyl complex. -
Add
(catalytic amount). Protect from light. -
Stir at Room Temperature for 30–60 mins.
-
Workup: The reaction is usually clean. Wash with 1M HCl to remove the N-allyl morpholine byproduct.
-
Validation: Monitor by TLC. The disappearance of the ester is usually rapid.
Protocol 3: Acidolytic Cleavage of -Butyl Esters
Reagents: TFA (Trifluoroacetic acid), DCM, Triethylsilane (TES) or TIPS (scavenger).
-
Dissolve
-butyl ester in DCM (1 part). -
Add Scavenger (TES, 2-5%) if the substrate contains electron-rich aromatics (to prevent tert-butylation of the ring).
-
Add TFA (1 part).
-
Stir at RT for 1–2 hours.
-
Workup: Co-evaporate with toluene or ether to remove excess TFA. Do not use aqueous workup if the product is water-soluble.
Mechanism Visualization: Allyl Deprotection
The orthogonality of the allyl group relies on the specific affinity of Palladium(0) for the alkene, a mechanism distinct from acid/base hydrolysis.
Figure 2: Mechanism of Pd(0)-catalyzed allyl deprotection involving a nucleophilic scavenger.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition.[1][2] Peter G. M.[1][2][3][4][5] Wuts. Wiley, 2014.[1][2]
-
Organic Chemistry Portal: Carboxyl Protecting Groups . Stability data and reaction references.
-
Palladium-Catalyzed Deprotection of Allyl Esters . Tetrahedron Letters, 1987, 28, 4371.
-
BenchChem: Comparative Stability of Carboxylic Acid Protecting Groups .
-
Mechanism of Allyl Deprotection . ResearchGate / Guibe 1998.[6]
Sources
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the Quinazoline Scaffold
Introduction: The Quinazoline Scaffold and the Imperative of Selectivity
The quinazoline ring system is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous FDA-approved kinase inhibitors.[1][2] Its remarkable versatility and ability to form key hydrogen bond interactions within the ATP-binding pocket have made it a cornerstone of targeted cancer therapy.[3] Drugs like Gefitinib and Erlotinib, both first-generation EGFR inhibitors built on this scaffold, have revolutionized the treatment of non-small cell lung cancer (NSCLC).[1]
However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP-binding site—is also its Achilles' heel. The human kinome consists of over 500 protein kinases, many of which share significant structural homology in their active sites.[4][5] This conservation inevitably leads to the risk of off-target binding, where an inhibitor designed for one kinase cross-reacts with others.[6][7] Such cross-reactivity is a double-edged sword; it can be the source of debilitating toxicities or, in some cases, lead to beneficial polypharmacology where inhibiting multiple targets is therapeutically advantageous.[8][9]
Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely an academic exercise but a critical step in drug development. It informs the therapeutic window, predicts potential adverse effects, and ultimately dictates the clinical success of a candidate compound.[10][11] This guide provides a comprehensive framework for profiling the cross-reactivity of kinase inhibitors derived from the quinazoline scaffold, comparing key experimental strategies and offering detailed, field-proven protocols. We will explore how to move from broad, in vitro screening to precise, cell-based validation of target engagement, ensuring a holistic understanding of a compound's true biological activity.
The "Why": Causality Behind Kinase Cross-Reactivity
Kinase inhibitors are typically designed to compete with endogenous ATP. The quinazoline scaffold excels at mimicking the adenine portion of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase domain.
Caption: Competitive inhibition of a protein kinase by a quinazoline-based inhibitor.
The issue arises because the amino acids forming this hinge and the surrounding hydrophobic pocket are highly conserved across many kinases. Selectivity is often achieved by exploiting subtle differences in the less-conserved regions of the active site, such as the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[12] An inhibitor that binds potently to its intended target may still possess sufficient affinity for dozens, or even hundreds, of other kinases.[7] This polypharmacology can lead to predictable, class-specific side effects. For example, inhibitors that cross-react with VEGFR are often associated with hypertension, while those hitting EGFR commonly cause skin rash and diarrhea.[10][13] Understanding this potential for cross-reactivity early and comprehensively is paramount.
Comparative Profiling Strategies: From In Vitro Screens to Cellular Engagement
A robust selectivity profile is built upon orthogonal experimental approaches that interrogate inhibitor-kinase interactions under different conditions. The two primary pillars of this strategy are large-scale biochemical assays and cell-based target engagement assays.
| Assay Type | Technique Example | Principle | Primary Output | Strengths | Limitations |
| Biochemical | KINOMEscan™ (Binding Assay) | DNA-tagged kinases compete for binding to an immobilized inhibitor. | Dissociation Constant (Kd) | High-throughput (450+ kinases); quantitative affinity; ATP-independent.[14][15] | Lacks cellular context; does not measure functional inhibition. |
| Biochemical | KiNativ™ (Activity Assay) | ATP/ADP-acyl phosphate probes covalently label the active site of active kinases.[16] | IC50 / Percent Inhibition | Measures functional enzymatic inhibition; can be done in cell lysates.[17] | ATP-competitive; may miss non-ATP competitive inhibitors. |
| Cell-Based | Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against heat-induced denaturation.[18] | Thermal Shift (ΔTm) / Target Engagement | Confirms direct target binding in intact cells/tissues; physiological context.[19][20] | Lower throughput; requires specific antibodies or mass spectrometry. |
Rationale for a Multi-Pronged Approach:
-
Start Broad (In Vitro): Large-scale panels like KINOMEscan provide the most comprehensive initial view of the inhibitor's kinome-wide interaction landscape.[14] This is the fastest way to identify high-affinity off-targets that require further investigation.
-
Confirm in a Functional Context (In Vitro Activity): Following up with an activity-based assay confirms that binding translates to functional inhibition of the identified off-targets.
-
Validate in a Physiological Setting (Cell-Based): CETSA is the gold standard for confirming that the inhibitor engages its intended target—and any potent off-targets—within the complex milieu of a living cell, at physiologically relevant concentrations.[18][19] This is a crucial, self-validating step, as it filters out interactions that may occur with recombinant proteins but not in the native cellular environment.
Experimental Deep Dive I: Large-Scale Kinome Profiling
Large-scale kinase profiling is the cornerstone of modern selectivity assessment, providing a bird's-eye view of a compound's interactions across the human kinome. The KINOMEscan™ platform is a widely used example of an affinity-based assay.[15]
Principle of KINOMEscan™: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of over 468 kinases.[14] The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of its unique DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
Step-by-Step Protocol: KINOMEscan™ Profiling
This protocol describes a typical single-concentration screen to identify initial hits, followed by a dose-response experiment to determine binding affinity (Kd).
-
Compound Preparation: Solubilize the test inhibitor (e.g., Quinazoline Derivative X) in 100% DMSO to create a 100X stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the test inhibitor with the appropriate DNA-tagged kinase and the immobilized ligand beads in the assay buffer. A typical screening concentration is 1 µM.
-
Binding Reaction: Incubate the plate at room temperature for 1 hour to allow the binding competition to reach equilibrium.
-
Causality: This incubation ensures that the binding kinetics have stabilized, providing a reliable snapshot of the compound's affinity relative to the immobilized ligand.
-
-
Washing: Wash the beads thoroughly to remove any unbound kinase.
-
Causality: This step is critical for a low signal-to-noise ratio. Only kinases tightly bound to the beads (i.e., not displaced by the test compound) should remain.
-
-
Elution & Quantification: Elute the bound kinase-DNA conjugates and quantify the amount of each specific DNA tag using qPCR.
-
Data Analysis & Hit Identification:
-
Express results as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO vehicle only.
-
%Ctrl = (Signal_Test_Compound / Signal_DMSO_Control) * 100
-
A low %Ctrl value (e.g., <10%) indicates a strong "hit" or interaction.
-
-
Kd Determination: For all identified hits, perform a secondary screen using a 10-point dose-response curve of the inhibitor. Fit the resulting data to a sigmoidal dose-response curve to calculate the dissociation constant (Kd), a direct measure of binding affinity.
Data Presentation and Interpretation
The results are often visualized as a "tree-spot" diagram, mapping the hits onto the human kinome tree. For quantitative comparison, data should be summarized in a table.
Table 1: Comparative Kinome Profiling Data for Hypothetical Quinazoline Inhibitors
| Kinase Target | Inhibitor A (Kd, nM) | Inhibitor B (Kd, nM) | Inhibitor C (Kd, nM) |
| EGFR (Primary Target) | 5.2 | 8.1 | 2.5 |
| HER2 (ERBB2) | 25.6 | 45.3 | 10.8 |
| VEGFR2 (KDR) | >10,000 | 150.7 | 850.4 |
| ABL1 | 890.1 | >10,000 | 1,200 |
| SRC | 450.5 | 6,700 | 980.2 |
| LCK | 1,200 | >10,000 | 3,400 |
| Selectivity Score (S10) * | 0.011 | 0.004 | 0.007 |
*Selectivity Score (S10) is the number of kinases with Kd < 100 nM divided by the total number of kinases tested (n=468). A lower score indicates higher selectivity.[21][22]
From this data, Inhibitor C is the most potent against the primary target, but Inhibitor B is the most selective, showing minimal high-affinity off-target binding. This quantitative comparison is crucial for selecting which scaffold modifications to advance.[6][21]
Experimental Deep Dive II: Cellular Target Engagement with CETSA®
While in vitro assays are essential for broad screening, they cannot fully replicate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by directly measuring drug-target engagement inside intact cells.[18][19]
Principle of CETSA®: The binding of a drug to its target protein generally increases the protein's thermodynamic stability.[19] When cells are heated, proteins begin to denature and aggregate. A drug-bound protein will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to its unbound state.[18] This thermal shift (ΔTm) is a direct proxy for target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol: CETSA® for Target Engagement
This protocol outlines the generation of a CETSA melt curve to determine the apparent melting temperature (Tm) of a target protein.
-
Cell Culture and Treatment: Culture cells expressing the target kinase (e.g., A431 cells for EGFR) to ~80% confluency. Treat cells with the quinazoline inhibitor at a desired concentration (e.g., 10x IC50) or with vehicle (DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
Trustworthiness: Including a non-heated control (kept on ice) is essential to establish the baseline amount of soluble protein.
-
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Protein Quantification: Analyze the amount of the soluble target protein in each sample using Western Blotting or mass spectrometry.
-
For Western Blot: Run normalized samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a specific primary antibody against the target kinase (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH).[23]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity (normalized to the non-heated control) against the temperature for both vehicle- and inhibitor-treated samples.
-
Fit the data to a Boltzmann sigmoidal equation to determine the Tm for each condition. The difference in Tm (ΔTm) represents the thermal stabilization induced by the inhibitor, confirming target engagement.
-
Synthesizing the Data for a Complete Profile
True confidence in a kinase inhibitor's selectivity profile comes from integrating the data from these orthogonal methods.
-
High-Affinity In Vitro Hits: Any off-target with a Kd < 100 nM in a KINOMEscan™ assay should be considered a high-priority candidate for further validation.[6]
-
Cellular Confirmation: Use CETSA to test whether these high-priority off-targets are also engaged in a cellular context. An inhibitor may bind a recombinant kinase in vitro but fail to engage it in a cell due to poor permeability, cellular efflux, or competition from high intracellular ATP concentrations.
-
Dose-Response Congruence: The cellular EC50 for target engagement (from an isothermal dose-response CETSA) should correlate with the cellular potency for inhibiting downstream signaling (e.g., phosphorylation of a substrate). A significant discrepancy could indicate that the observed cellular effect is due to an off-target.[24]
By systematically applying this workflow—moving from broad screening to focused cellular validation—researchers can build a robust, multi-dimensional understanding of their quinazoline-based inhibitor's true selectivity. This rigorous, evidence-based approach is indispensable for mitigating risks, explaining toxicities, and ultimately developing safer and more effective targeted therapies.[7][25]
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
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Lopes, G., & Sternberg, C. (2015). Managing common toxicities with new tyrosine kinase inhibitors. Cancer World. Available from: [Link]
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Marzaro, G., Chilin, A., Zanin, F., D'Amico, F., Pavan, V., Guiotto, A., & Pastorini, G. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 373-383. Available from: [Link]
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Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 223-232. Available from: [Link]
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Zito, P. M., & An, J. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]
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Ventura, A. C., & Tirosh, D. R. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9(1), 1-13. Available from: [Link]
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Al-Suwaidan, I. A., Ahmed, E. I., Al-Abdullah, E. S., Aabed, K. A., & Kadi, A. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. Available from: [Link]
-
Al-Suwaidan, I. A., Ahmed, E. I., Al-Abdullah, E. S., Aabed, K. A., & Kadi, A. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available from: [Link]
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Brylinski, M. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN–a Chemical Systems Biology approach. BMC pharmacology & toxicology, 14(1), 1-15. Available from: [Link]
-
El-Sayed, N. A. E. F., El-Gamal, K. M., Al-Saadi, M. S., & El-Gamal, M. I. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 535. Available from: [Link]
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Deng, A., Chapman, A., & Lin, J. (2017). Tyrosine Kinase Inhibitors in the Elderly: A Case Report and Literature Review on Toxicity Profiles. Archives in Cancer Research, 5(2). Available from: [Link]
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Płużański, A. (2016). Side effects of tyrosine kinase inhibitors — management guidelines. Oncology in Clinical Practice, 12(6), 259-266. Available from: [Link]
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Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 1019-1027. Available from: [Link]
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Wu, J., Zhang, Y., & Zhang, X. (2021). Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis. Cancer Medicine, 10(10), 3364-3376. Available from: [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
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Roskoski, R. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(12), 929-952. Available from: [Link]
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Eyers, P. A., & Murphy, J. M. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Biochemical Society Transactions, 41(4), 1004-1009. Available from: [Link]
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van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. Available from: [Link]
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Dy, G. (2013, September 11). On-Target and Off-Target Side Effects. Targeted Oncology. Available from: [Link]
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Wang, Z., Ghiban, C., & Xie, L. (2020). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS omega, 5(20), 11417-11428. Available from: [Link]
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A Researcher's Guide to In Silico Drug Discovery: Computational Docking of Novel 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid Derivatives Against EGFR
In the contemporary landscape of drug discovery, computational docking has emerged as an indispensable tool, enabling researchers to predict the binding affinity and mode of interaction between a small molecule and a protein target at the atomic level. This guide provides a comprehensive, in-depth comparison of novel 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid derivatives against a known inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. We will delve into the causality behind experimental choices, provide detailed protocols for a robust docking workflow, and present data in a clear, comparative format. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research.
The Rationale: Targeting EGFR in Oncology with Novel Imidazole Derivatives
EGFR is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and signaling.[3] Dysregulation of EGFR signaling, often through mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4][5] The development of EGFR inhibitors has revolutionized the treatment of certain cancers; however, the emergence of resistance, frequently driven by mutations such as the T790M "gatekeeper" mutation, necessitates the discovery of novel inhibitory scaffolds.[5][6]
The 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid core represents a promising starting point for the design of new EGFR inhibitors. The imidazole ring can engage in various non-covalent interactions within the ATP-binding site of the kinase, while the bromo and carboxylic acid functionalities provide avenues for synthetic modification to optimize potency and selectivity.[1][2] This guide will simulate a computational study to evaluate the potential of a hypothetical series of these derivatives.
The Workflow: A Self-Validating System for Computational Docking
A rigorous and well-documented workflow is paramount to ensure the reproducibility and validity of computational docking studies. The following protocol outlines a comprehensive approach using widely accepted software and methodologies.[7][8][9][10]
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A Researcher's Guide to Evaluating the Cellular Efficacy of Novel Imidazole-Based Compounds
Introduction: The Promise and Challenge of Novel Imidazole Derivatives
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules and its ability to interact with a wide array of biological targets.[1] Derivatives of this five-membered heterocyclic ring have demonstrated a remarkable breadth of therapeutic potential, with reported activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3][4] This inherent versatility drives the continuous synthesis and investigation of novel imidazole-based compounds.
This guide addresses the critical next step after synthesis: the systematic evaluation of a novel compound's efficacy in cellular assays. While we will use the specific, yet currently uncharacterized, molecule 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid as a guiding example, the principles, workflows, and protocols detailed herein provide a robust framework for any researcher in the field of drug discovery. The core challenge with a novel entity is the absence of a performance benchmark. Therefore, this guide is structured to not only provide methodologies but also to establish a comparative context against well-documented imidazole derivatives, enabling researchers to logically position their findings and make informed decisions for further development.
The Imidazole Scaffold: A Foundation for Diverse Biological Activity
The imidazole ring's prevalence in critical biomolecules, such as the amino acid histidine and as a core component of the purine nucleus in DNA, underpins its pharmacological significance.[1][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions within the active sites of enzymes and receptors.
In the realm of oncology, for instance, the imidazole scaffold is a key feature in numerous kinase inhibitors.[1][6] Protein kinases are crucial regulators of cellular processes like growth, proliferation, and differentiation, and their dysregulation is a hallmark of cancer.[6][7] Imidazole-containing compounds have been successfully developed to target various kinases, including RAF kinases, Focal Adhesion Kinase (FAK), and Vascular Endothelial Growth Factor Receptor (VEGFR), demonstrating the scaffold's suitability for designing potent and selective inhibitors.[6][7]
Comparative Efficacy of Imidazole Derivatives in Anticancer Cellular Assays
To rationally assess a novel compound, we must understand the performance of its predecessors. The following table summarizes the in vitro cytotoxic activity (IC₅₀) of several published imidazole-based compounds against various human cancer cell lines. This data provides a crucial benchmark for efficacy.
| Compound Class/Name | Mechanism of Action | Cell Line | IC₅₀ (µM) | Reference |
| Microtubule Inhibitor | Tubulin Polymerization Inhibition | A549 (Lung) | 0.64 | [7] |
| FAK Inhibitor | Focal Adhesion Kinase (FAK) Inhibition | Various | 0.001 - 0.01 | [7] |
| STAT3 Inhibitor (PD26-TL07) | STAT3 Phosphorylation Inhibition | HCT116 (Colon) | 1.77 | [6] |
| SW480 (Colon) | 1.51 | [6] | ||
| MDA-MB-231 (Breast) | 1.25 | [6] | ||
| p97 ATPase Inhibitor | p97/VCP ATPase Inhibition | U87MG (Glioblastoma) | 0.0279 | [1] |
| Benzimidazole Derivative | VEGFR-2 Inhibition | MCF-7 (Breast) | 3.37 | [6] |
| 5-Bromo-2-aryl Benzimidazole | Urease Inhibition | - | 8.15 | [8] |
This table is illustrative and highlights the range of potencies observed for imidazole derivatives. Direct comparison requires head-to-head studies under identical assay conditions.
The data clearly indicates that imidazole derivatives can achieve high potency, with IC₅₀ values ranging from the low nanomolar to the micromolar range. A novel compound demonstrating an IC₅₀ in the sub-micromolar or low single-digit micromolar range in initial screens would be considered a promising lead for further investigation.
Mechanistic Insight: Targeting a Key Oncogenic Pathway
Many imidazole-based inhibitors function by interrupting critical signaling cascades. For example, the KRAS-RAF-MEK-ERK pathway is a central regulator of cell proliferation and survival that is frequently mutated in cancer. Imidazole derivatives have been designed to inhibit key kinases within this pathway, such as the RAF kinases.[7]
A Strategic Workflow for Evaluating Novel Imidazole Derivatives
Embarking on the characterization of a novel compound requires a logical, tiered approach to efficiently generate meaningful data and conserve resources. The following workflow is designed to move from broad phenotypic screening to more specific, mechanistic validation.
This workflow ensures that key questions are answered at each stage. A compound is only advanced if it demonstrates sufficient potency (Tier 1), can access its intracellular target and elicit a biological response (Tier 2), and engages its intended molecular target (Tier 3).
Key Experimental Protocols
The following protocols provide the necessary detail for executing the initial, most critical steps of the evaluation workflow. These methods are designed to be robust and are widely accepted standards in the field.
Protocol 1: Cell Viability Assay (Resazurin Reduction Method)
Causality: This is the foundational assay to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. The resazurin (alamarBlue) assay measures metabolic activity, which is a reliable proxy for cell viability. A dose-dependent reduction in signal indicates compound efficacy.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound (e.g., starting from 100 µM down to 0.1 µM) in culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Dosing: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and long enough to allow for cell division.
-
Reagent Addition: Add 10 µL of resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: After subtracting the background, normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Bioavailability Assay
Causality: A compound can be a potent enzyme inhibitor in a test tube but show no activity in a cellular assay if it cannot cross the cell membrane. This assay is crucial for distinguishing poor permeability from a lack of on-target activity.[9][10] It provides a quantitative measure of the intracellular concentration of the inhibitor.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate and grow them to ~90% confluency.
-
Treatment: Treat the cells with the test compound at a relevant concentration (e.g., 1x, 5x, and 10x the IC₅₀ value) for a set time period (e.g., 4 hours). Include a vehicle control.
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a known volume of extraction solvent (e.g., 80% methanol) containing an internal standard.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Vortex the lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Quantification by LC-MS/MS:
-
Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the test compound and the internal standard.
-
Generate a standard curve by spiking known concentrations of the compound into a blank cell lysate matrix.
-
Analyze the experimental samples and quantify the intracellular concentration of the compound by comparing its peak area ratio (to the internal standard) against the standard curve.
-
-
Data Interpretation: The result is typically expressed as the intracellular concentration (e.g., in µM). A high intracellular concentration confirms the compound is cell-permeable.[10]
Conclusion and Future Directions
While specific biological data for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid remains to be published, the rich history of the imidazole scaffold in medicinal chemistry provides a strong rationale for its investigation. The framework presented in this guide offers a clear and scientifically rigorous path for its evaluation. By benchmarking against known imidazole derivatives, employing a logical experimental workflow, and utilizing validated cellular assays, researchers can effectively determine the therapeutic potential of this and other novel compounds. A promising molecule emerging from this workflow—one with sub-micromolar potency, good cellular bioavailability, and a clear on-target effect—would be a strong candidate for further preclinical development, including mechanism of action studies and in vivo efficacy models.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The information herein is synthesized from established safety data for analogous chemical structures to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for the target molecule.
Understanding the Hazard Profile
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a multifaceted compound, presenting a combination of chemical properties that necessitate stringent safety measures. Its structure incorporates a brominated imidazole ring and a carboxylic acid moiety, each contributing to its potential hazards.
-
Brominated Heterocycle: Brominated organic compounds can be toxic and may pose environmental risks. They can be irritants and potentially harmful if absorbed through the skin, inhaled, or ingested.
-
Imidazole Core: Imidazole and its derivatives can cause skin and eye irritation. Some have been shown to have biological activity that warrants careful handling to avoid unintended exposure.
-
Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive, posing a risk of chemical burns to the skin and eyes. They should not be stored in metal cabinets due to their corrosive nature[1].
Given these characteristics, it is prudent to treat 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid as a hazardous substance, requiring the consistent use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes, which is crucial given the corrosive nature of the carboxylic acid group and the irritant properties of the imidazole core[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, rubber, or vinyl) | Prevents skin contact and absorption of the brominated heterocyclic compound. Always inspect gloves for integrity before use[2]. |
| Body Protection | A lab coat, apron, or coveralls made of a chemical-resistant material | Protects against skin exposure from accidental spills and splashes[2]. Contaminated clothing should be removed and washed before reuse[3]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask for solids) | Necessary when handling the solid compound to prevent inhalation of dust particles, which could cause respiratory irritation[4]. |
| Footwear | Closed-toe, chemical-resistant shoes or boots | Protects feet from spills and leaks[2]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment. The following protocol outlines the key steps for handling 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Preparation and Engineering Controls
-
Work Area Designation: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation and containment of any dust or vapors[5][6].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for acidic and halogenated organic compounds readily available.
Handling the Compound
The following diagram illustrates the recommended workflow for handling 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Caption: Workflow for handling 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid.
-
Donning PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: If the compound is used in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
This compound is a halogenated organic acid. Therefore, all waste containing this substance must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container[7][8]. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[9][10].
The following decision tree provides guidance on waste segregation:
Caption: Decision tree for waste segregation.
Disposal Procedure
-
Containerization: Use a designated, properly labeled, and sealed container for all waste containing 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid[11].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and an approximate concentration or volume[8].
-
Storage: Store the waste container in a secondary containment tray in a designated and well-ventilated waste accumulation area, away from incompatible materials such as bases and strong oxidizing agents[1][6].
-
Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office. Halogenated organic wastes are typically incinerated at a licensed hazardous waste facility[7][10].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[5][6].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[5][6].
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][6].
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and contact your EHS office.
By adhering to these safety and handling protocols, you can mitigate the risks associated with 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid and ensure a safe and productive research environment.
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Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
